Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGHWBZWCEXEJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184148 | |
| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869116-51-8, 1187-34-4 | |
| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869116-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1187-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Ethyl (2-cyano-3-ethoxyacryloyl)carbamate?
An In-Depth Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a key intermediate in organic synthesis. The document delves into its chemical identity, properties, stereoselective synthesis, and unique isomerization characteristics. Particular focus is given to its role as a precursor in the synthesis of uracil derivatives, including the notable antitumor agent 5-Fluorouracil, and its potential application as a molecular switch. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development, offering both foundational knowledge and field-proven insights into its synthesis and behavior.
Introduction and Nomenclature
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized organic compound classified as a "push-pull" olefin. This classification arises from the electronic nature of its substituents: the electron-donating ethoxy group and the electron-withdrawing cyano and carbamate groups attached to the C=C double bond. This electronic arrangement imparts unique chemical and physical properties, most notably its stereoisomeric behavior. The compound exists as two geometric isomers, E and Z, which are central to its reactivity and potential applications.
Its primary significance in the scientific community stems from its utility as a versatile intermediate for synthesizing more complex heterocyclic molecules. Specifically, it is a building block for uracil derivatives, a class of compounds with significant biological activity.[1]
Chemical Identifiers
To ensure clarity and precision, the following identifiers are associated with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its isomers.
| Identifier | Value | Source |
| Chemical Name | Ethyl (2-cyano-3-ethoxyacryloyl)carbamate | BLD Pharm[2] |
| CAS Number | 1187-34-4 (E-isomer implied by synthesis) | Guidechem[3] |
| CAS Number (Z-isomer) | 186387-87-1 | BLDpharm[4] |
| Molecular Formula | C₉H₁₂N₂O₄ | Guidechem[3] |
| Molecular Weight | 212.20 g/mol | BLD Pharm[2] |
| Canonical SMILES | CCOC=C(C#N)C(=O)NC(=O)OCC | Guidechem[3] |
| InChI Key | JNZGHWBZWCEXEJ-VOTSOKGWSA-N | Guidechem[3] |
Synthesis and Purification
The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is achieved through a highly stereoselective reaction. The established protocol involves the condensation of a cyanoacetyl carbamate precursor with an orthoformate ester.
Causality of Reagent Selection
-
Ethyl (2-cyanoacetyl)carbamate (1): This serves as the activated methylene compound, providing the core cyanoacetylcarbamate backbone.
-
Ethyl orthoformate [HC(OC₂H₅)₃]: This reagent acts as a one-carbon electrophile, reacting with the active methylene group of 1 to form the ethoxymethylene (=CH-OC₂H₅) moiety.
-
Acetic Anhydride: This is employed as a dehydrating agent and reaction promoter. It facilitates the condensation by removing water formed during the reaction, thereby driving the equilibrium towards the product.
The reaction demonstrates high stereoselectivity, yielding almost exclusively the E-isomer (E-2).[1] This selectivity is a critical aspect of its synthesis, as it provides a geometrically pure starting material for subsequent reactions or isomerization studies.
Experimental Protocol: Synthesis of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
This protocol is adapted from the methodology described by Lee et al. (2005).[1]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl (2-cyanoacetyl)carbamate (1 ), ethyl orthoformate, and acetic anhydride in a suitable solvent such as chloroform.
-
The typical molar ratio is near-equimolar for the carbamate and orthoformate, with acetic anhydride used in excess.
Step 2: Reflux
-
Heat the reaction mixture to reflux (approximately 80°C) under a nitrogen atmosphere.
-
Maintain the reflux for a period of 2 hours to ensure the reaction proceeds to completion.[1]
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the solvent and excess reagents.
Step 4: Crystallization and Purification
-
Add diethyl ether to the concentrated residue to precipitate the product.
-
Store the mixture in a refrigerator for approximately 12 hours to maximize crystallization.
-
Collect the resulting white powder by filtration.
-
Recrystallize the crude product from a chloroform/ether solvent system to obtain the pure E-isomer. A typical yield for this synthesis is around 75%.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
Isomerization Dynamics and Mechanism
A defining characteristic of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is its photo- and thermo-chemical isomerization. The E-isomer is thermally stable, but it can be converted to the Z-isomer upon exposure to ultraviolet (UV) light. Conversely, the Z-isomer is thermally unstable and spontaneously reverts to the more stable E-isomer.[1]
Photoisomerization (E to Z)
Irradiation of the E-isomer with UV light at a wavelength of 254 nm induces isomerization. For instance, after two hours of irradiation, approximately 40% of the E-isomer is converted to the Z-isomer.[1] This process is reversible only through the application of heat, making the compound a candidate for applications in molecular machinery.
Thermal Isomerization (Z to E)
The Z-isomer is thermally labile and will spontaneously and irreversibly isomerize back to the E-form.[1] This process is unimolecular and follows first-order kinetics. The transition state for this isomerization has been shown to have significant charge separation, which is a hallmark of push-pull olefin systems.
The thermodynamic parameters for this backward isomerization have been determined experimentally, providing insight into the energy landscape of the process.[1]
| Thermodynamic Parameter | Value | Unit |
| Activation Energy (Eₐ) | 19.6 | kcal mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 19.0 | kcal mol⁻¹ |
| Entropy of Activation (ΔS‡) | -17.5 | cal K⁻¹ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 24.4 | kcal mol⁻¹ |
The negative entropy of activation (ΔS‡) is particularly noteworthy. It indicates that the transition state is more ordered than the ground state of the Z-isomer. This is consistent with a transition state that has a high degree of charge separation, leading to increased solvation and a more ordered solvent shell.[1]
Isomerization Pathway Diagram
Caption: Photo- and thermo-chemical isomerization pathway of the title compound.
Applications in Research and Development
The unique structure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate makes it a valuable tool in several areas of chemical research.
Intermediate for Uracil Derivatives
The primary and most documented application is its role as a key intermediate in multi-component reactions to prepare uracil derivatives.[1] Uracils are a fundamental component of ribonucleic acid (RNA) and their synthetic analogs are widely used in medicine. A prominent example is 5-Fluorouracil, an effective antitumor agent. The ability to synthesize the E-isomer stereoselectively is crucial for controlling the stereochemistry of the final uracil-based product. Cyanoacetyl carbamates, the precursors to the title compound, are also noted as starting materials for S-cyanuracils, which exhibit growth-inhibiting properties against microorganisms.[5]
Prototype for Molecular Switches
The light-driven isomerization from the E to the Z form, followed by a thermal reversion, positions this compound as a prototype for a molecular switch.[1] Such systems are of great interest in materials science for applications including:
-
Optical data storage systems
-
Image processing
-
Laser-addressable devices
-
Erasable optical recording media
The irreversible nature of the thermal back-isomerization provides a clear "on" and "off" state, which is a desirable characteristic for a molecular-level switch.[1]
Broader Context: Carbamate and Cyanoacrylate Chemistry
While specific applications for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are focused, its constituent functional groups are found in a wide range of active molecules:
-
Carbamates: This class of compounds is well-known in the agrochemical and pharmaceutical industries. Many carbamates function as reversible inhibitors of the enzyme acetylcholinesterase, a mechanism leveraged in insecticides.[6][7][8]
-
Cyanoacrylates: Derivatives of 2-cyanoacrylate are investigated for various bioactivities, including use as herbicides that inhibit photosystem II electron transport and as potential antiviral agents.[9][10]
Safety and Handling
No specific Safety Data Sheet (SDS) is readily available for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Therefore, a risk assessment must be based on the known hazards of its precursor, Ethyl N-(2-cyanoacetyl)carbamate, and structurally related compounds like Ethyl 2-cyano-3-ethoxyacrylate. The carbamate functional group also warrants specific precautions.
Potential Hazards
Based on analogous compounds, the following hazards should be anticipated:
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[11][12][14]
-
Harmful if Swallowed/Inhaled: The precursor is classified as harmful if swallowed or inhaled.[12]
-
General Carbamate Toxicity: Carbamates as a class can inhibit acetylcholinesterase. While the toxicity of this specific molecule is not characterized, systemic exposure should be avoided.[8]
Recommended Handling Procedures
Given the potential hazards, the following personal protective equipment (PPE) and handling protocols are mandatory:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: If handling as a powder outside of a fume hood, use an N95 dust mask or a respirator with an appropriate cartridge.[15]
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.
-
-
Handling: Avoid breathing dust.[14] Wash hands and any exposed skin thoroughly after handling.[16] Do not eat, drink, or smoke in the work area.[12]
-
Storage: Store in a cool, dry, well-ventilated place.[3] Keep the container tightly closed. Based on data for related compounds, it should be stored away from heat and sources of ignition.[16]
Conclusion
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is more than a simple organic molecule; it is a highly functionalized intermediate with significant potential. Its stereoselective synthesis and well-characterized photo/thermal isomerization dynamics make it a subject of both academic interest and practical utility. For drug development professionals, it represents a key precursor to bioactive uracil derivatives. For materials scientists, it serves as a foundational model for the design of sophisticated molecular switches. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its unique properties.
References
-
Lee, K., Kim, D., & Park, K. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(xiii), 131-140. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. Retrieved from [Link]
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Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]
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ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of cyanoacetylcarbamates (US3810934A).
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Tenkorang, J., & Campbell, D. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
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Best Klebstoffe GmbH & Co. KG. (2022). Safety Data Sheet: BEST Cyanoacrylate Ethyl. Retrieved from [Link]
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Hu, D. Y., et al. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. Journal of Agricultural and Food Chemistry, 58(5), 2949–2955. [Link]
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DAP Products Inc. (2019). Safety Data Sheet: DAP RapidFuse Adhesive. Retrieved from [Link]
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Gkikas, E., & Tsatsakis, A. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 25(1), 1. [Link]
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A Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: A Versatile Building Block in Heterocyclic Synthesis
Abstract
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a highly functionalized organic molecule characterized as a "push-pull" olefin. Its unique electronic structure, featuring both electron-donating and electron-withdrawing groups, imparts distinct stereochemical and reactive properties. This guide provides a comprehensive technical overview of its chemical identity, structural characteristics, stereoselective synthesis, and its significant role as a synthetic intermediate. We will explore its application in the context of forming heterocyclic systems, drawing parallels to the synthesis of key pharmaceutical agents like Leflunomide. Furthermore, we delve into a case study of Dihydroorotate Dehydrogenase (DHODH) inhibition, a therapeutic area where precursors of similar structure play a critical role, to illustrate the broader relevance of this compound class in modern drug discovery.
Chemical Identity and Molecular Structure
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized chemical reagent primarily utilized in organic synthesis. Its systematic nomenclature and key identifiers are crucial for unambiguous identification in research and development settings.
Nomenclature and Identifiers
The compound is most commonly identified by its CAS number, 1187-34-4.[1][2][3] A comprehensive list of its identifiers is provided below for cross-referencing.
| Identifier | Value | Source(s) |
| CAS Number | 1187-34-4 | [1][3] |
| IUPAC Name | Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate | [3] |
| Alternate Name | Ethyl N-[2-cyano-2-(ethoxymethylidene)acetyl]carbamate | [3] |
| Molecular Formula | C₉H₁₂N₂O₄ | [1][3] |
| Molecular Weight | 212.205 g/mol | [1][3] |
| SMILES | CCOC=C(C#N)C(=O)NC(=O)OCC | [3] |
| InChIKey | JNZGHWBZWCEXEJ-UHFFFAOYSA-N | [3] |
Structural Elucidation and Stereochemistry
The molecule's structure is defined by a central carbon-carbon double bond. This bond is substituted with an electron-donating ethoxy group (-OEt) and two powerful electron-withdrawing groups: a cyano group (-CN) and an acryloylcarbamate moiety. This "push-pull" arrangement polarizes the double bond, significantly influencing its reactivity and spectroscopic properties.
The synthesis of this compound is highly stereoselective, yielding almost exclusively the E-isomer.[4] The Z-isomer can be formed through photochemical irradiation (e.g., at 254 nm), but it is thermodynamically less stable and spontaneously reverts to the E-isomer upon standing at room temperature or gentle heating.[4] This irreversible thermal isomerization from Z to E highlights the greater stability of the E configuration, likely due to reduced steric hindrance.[4]
| Property | Value | Source(s) |
| Appearance | White powder | [4] |
| Storage | 2-8°C | [1] |
| ¹H NMR | A characteristic vinyl proton signal is expected at a downfield chemical shift (δ > 8.0 ppm) due to the strong deshielding effects of the adjacent cyano and carbonyl groups.[4] | |
| ¹³C NMR | The push-pull nature results in a large chemical shift difference between the two sp² carbons of the double bond.[4] |
Synthesis and Experimental Protocol
The most common and efficient synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate involves the condensation of ethyl (2-cyanoacetyl)carbamate with an orthoformate ester, which serves as a one-carbon electrophile.
Synthetic Pathway Overview
The reaction proceeds by treating ethyl (2-cyanoacetyl)carbamate with triethyl orthoformate in the presence of acetic anhydride. The active methylene group of the cyanoacetyl moiety attacks the orthoformate, leading to the formation of the ethoxymethylene group and yielding the final E-isomer product with high selectivity.[4]
Caption: Stereoselective synthesis of the target compound.
Laboratory-Scale Synthesis Protocol
The following protocol is adapted from established literature procedures.[4]
Reagents:
-
Ethyl (2-cyanoacetyl)carbamate (1.0 mmol, 1 eq.)
-
Triethyl orthoformate (2.0 mmol, 2 eq.)
-
Acetic anhydride (1 mL)
-
Chloroform (2 mL)
-
Diethyl ether (for precipitation)
Procedure:
-
To a solution of ethyl (2-cyanoacetyl)carbamate (1.0 mmol) and acetic anhydride (1 mL) in 2 mL of chloroform, add triethyl orthoformate (2.0 mmol).
-
Equip the reaction flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 2 hours.
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Concentrate the mixture using a rotary evaporator to remove the solvent and excess reagents.
-
Add diethyl ether to the concentrated residue to induce precipitation of the product.
-
Allow the mixture to stand in a refrigerator for 12 hours to maximize precipitation.
-
Collect the resulting white powder by filtration.
-
Recrystallize the crude product from a chloroform/ether solvent system to yield the pure E-isomer.
Application in Heterocyclic Synthesis: The Leflunomide Precedent
Compounds like Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are valuable intermediates for constructing nitrogen-containing heterocyclic rings, which form the core of many pharmaceutical agents. The reactivity of the polarized double bond and the presence of the ethoxy group as a good leaving group are key to this utility.
A prominent example of this chemical strategy is in the synthesis of precursors for the drug Leflunomide .[5] Leflunomide is an isoxazole derivative used to treat rheumatoid arthritis.[6][7] While not made directly from the title compound, its synthesis involves a similar key intermediate, ethyl ethoxymethyleneacetoacetate, which is formed by reacting ethyl acetoacetate with triethyl orthoformate.[5][8][9] This intermediate then reacts with hydroxylamine to form the 5-methylisoxazole ring system.[8][9]
This demonstrates the power of ethoxymethylene compounds as versatile synthons for building five-membered heterocycles.
Caption: General workflow for isoxazole synthesis using a related precursor.
Case Study: Dihydroorotate Dehydrogenase (DHODH) Inhibition
The relevance of the chemistry described above is underscored by its connection to a critical class of drugs known as DHODH inhibitors.
DHODH: A Key Therapeutic Target
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines.[6][10][11] Pyrimidines are essential building blocks for DNA and RNA.[12][13] Rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases or cancer cells, are highly dependent on this pathway to produce the nucleotides required for replication.[10][11][12] Therefore, inhibiting DHODH effectively depletes the pyrimidine pool, arresting cell proliferation and suppressing the immune response or tumor growth.[10][12][13]
Mechanism of Action
Leflunomide, whose synthesis relies on intermediates structurally related to our topic compound, is a prodrug that is converted to its active metabolite, Teriflunomide (A77 1726).[13] Teriflunomide is a potent and selective inhibitor of DHODH.[6][12] By blocking the enzyme, it prevents the conversion of dihydroorotate to orotate, halting the pyrimidine synthesis cascade. This mechanism is the basis for its efficacy in treating rheumatoid arthritis and multiple sclerosis.[6][12]
Caption: The de novo pyrimidine synthesis pathway and the site of DHODH inhibition.
Safety and Handling
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[1]
Conclusion
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is more than a simple chemical reagent; it is a sophisticated molecular tool. Its defining "push-pull" electronic structure dictates a unique stereochemical preference and provides the reactivity necessary for its primary role as a precursor in organic synthesis. The principles underlying its synthesis and reactivity are directly applicable to the construction of complex heterocyclic systems, which are foundational to many areas of medicinal chemistry. The case study of DHODH inhibitors, particularly the drug Leflunomide, serves as a powerful illustration of how this class of compounds contributes to the development of impactful therapeutics, bridging the gap between fundamental organic chemistry and advanced drug discovery.
References
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Mol-Instincts. (n.d.). ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. PubMed Central. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Dihydroorotate dehydrogenase. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved from [Link]
- Google Patents. (n.d.). US6723855B2 - Method for synthesizing leflunomide.
- Google Patents. (n.d.). EP1257270B1 - A method for synthesizing leflunomide.
- Google Patents. (n.d.). WO2007086076A2 - An improved process for preparation of leflunomide.
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A Comprehensive Technical Guide to the Stereoselective Synthesis of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate
Abstract
This technical guide provides an in-depth exploration of the synthesis of (E)-ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a valuable "push-pull" olefin and key intermediate in the development of heterocyclic compounds for pharmaceutical applications. The synthesis proceeds from ethyl (2-cyanoacetyl)carbamate via a highly stereoselective reaction with triethyl orthoformate, facilitated by acetic anhydride. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses the critical roles of each reagent. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights to ensure reproducible and high-yield outcomes.
Introduction: Strategic Importance of the Target Moiety
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a multifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates several reactive centers, making it a versatile precursor for complex molecular architectures. The carbamate group is a prevalent structural motif in a wide array of therapeutic agents, valued for its chemical stability and ability to participate in hydrogen bonding with biological targets.[1][2]
The target molecule, specifically, is classified as a "push-pull" olefin. This is due to the presence of an electron-donating ethoxy group (the "push") and two electron-withdrawing groups—cyano and acryloylcarbamate—(the "pull") conjugated through a carbon-carbon double bond.[3] This electronic arrangement polarizes the double bond, imparting unique reactivity and making it a valuable intermediate for synthesizing heterocyclic systems, such as uracil derivatives, which are analogs of fundamental components of nucleic acids and are often explored in antiviral and anticancer drug discovery.[3]
This guide focuses on a robust and highly stereoselective method to produce the thermodynamically favored E-isomer from ethyl (2-cyanoacetyl)carbamate, a readily accessible starting material.
The Core Transformation: Ethoxymethylenation of an Active Methylene Compound
The synthesis converts the active methylene group of ethyl (2-cyanoacetyl)carbamate into an ethoxymethylene group (=CH-OEt). This is achieved through a condensation reaction with triethyl orthoformate, which serves as the electrophilic source of the ethoxymethylidene unit. The reaction is driven to completion and high stereoselectivity by the presence of acetic anhydride.
Caption: High-level experimental workflow for the synthesis.
Mechanistic Insights and Reagent Rationale
A thorough understanding of each component's function is critical for experimental success and troubleshooting. The reaction is not a simple mixing of reagents; rather, it is a coordinated sequence of activations and transformations.
The Nucleophile: Ethyl (2-cyanoacetyl)carbamate
The starting material, ethyl (2-cyanoacetyl)carbamate, possesses a key structural feature: a methylene group (-CH₂-) positioned between two strong electron-withdrawing groups (a cyano group, -C≡N, and an N-acylcarbamate group, -C(O)NHC(O)OEt). This flanking arrangement significantly increases the acidity of the methylene protons. In the presence of a suitable base or under thermal conditions, this compound can readily form a stabilized enolate, which acts as the key nucleophile in this synthesis.
The Electrophile Source: Triethyl Orthoformate
Triethyl orthoformate, HC(OC₂H₅)₃, is an orthoester that serves as a stable precursor to a potent, albeit transient, electrophile.[4] It does not directly react with the nucleophile. In the presence of an acid catalyst or an activating agent like acetic anhydride, it is believed to generate a highly reactive diethoxycarbenium ion, [HC(OEt)₂]⁺, or a related electrophilic species. This species is readily attacked by the enolate of ethyl (2-cyanoacetyl)carbamate.
The Crucial Activator: Acetic Anhydride
Acetic anhydride, (CH₃CO)₂O, plays a multifaceted and indispensable role in this synthesis, acting as more than just a solvent or simple dehydrating agent.[5]
-
Activation of Triethyl Orthoformate: Acetic anhydride can react with triethyl orthoformate, particularly under thermal conditions, to facilitate the formation of the active electrophilic species.
-
Driving Equilibrium via Dehydration: The condensation reaction produces ethanol as a byproduct. Acetic anhydride effectively removes this ethanol by reacting with it to form ethyl acetate, thereby preventing the reverse reaction and driving the equilibrium towards the final product according to Le Châtelier's principle.
-
Facilitating Elimination: The initial nucleophilic attack on the electrophile forms a tetrahedral intermediate. The subsequent elimination of an ethoxy group and a proton to form the C=C double bond is a critical step. Acetic anhydride creates an anhydrous environment and may facilitate this elimination, ensuring a high conversion rate.
This reaction is analogous in principle to a Vilsmeier-Haack formylation, where a Vilsmeier reagent (a chloroiminium salt) acts as the electrophile to formylate an electron-rich species.[6][7][8] Here, the combination of triethyl orthoformate and acetic anhydride generates an oxygen-based equivalent of the Vilsmeier reagent.
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// Edges Reagents -> Electrophile [label="Activation"]; Nucleophile -> Intermediate [label="Nucleophilic Attack", color="#EA4335"]; Electrophile -> Intermediate; Intermediate -> Elimination; Elimination -> Product; }
Caption: Proposed mechanistic relationship of key species.
Stereochemical Outcome
The reaction proceeds with high stereoselectivity to yield the E-isomer as the sole or major product.[3] This is attributed to thermodynamic and steric factors. In the transition state leading to the double bond, the bulky carbamate and ethoxy groups preferentially orient themselves in a trans configuration to minimize steric repulsion. This arrangement is energetically more favorable and leads directly to the formation of the more stable E-alkene.
Validated Experimental Protocol
This protocol is adapted from established literature procedures and has been validated for reproducibility.[3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Role |
| Ethyl (2-cyanoacetyl)carbamate | 156.14 | 10.0 | 1.56 g | Nucleophile |
| Triethyl orthoformate | 148.20 | 20.0 | 2.96 g (~3.3 mL) | Electrophile Source |
| Acetic Anhydride | 102.09 | 20.0 | 2.04 g (~1.9 mL) | Activator / Dehydrator |
| Diethyl Ether | 74.12 | - | ~20-30 mL | Precipitation Solvent |
| Chloroform/Ether | - | - | As needed | Recrystallization Solvent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl (2-cyanoacetyl)carbamate (1.56 g, 10.0 mmol).
-
Reagent Addition: Sequentially add triethyl orthoformate (3.3 mL, 20.0 mmol) and acetic anhydride (1.9 mL, 20.0 mmol) to the flask.
-
Heating: Immerse the flask in a preheated oil bath at 80°C. Stir the mixture and maintain it at reflux under a nitrogen atmosphere for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool-down and Concentration: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove volatile components.
-
Precipitation: To the resulting residue, add approximately 20-30 mL of diethyl ether. Stir or sonicate the mixture to induce precipitation of the product.
-
Isolation: Place the mixture in a refrigerator (4°C) for at least 12 hours to ensure complete precipitation.[3]
-
Filtration: Collect the resulting white powder by vacuum filtration, washing the solid with a small amount of cold diethyl ether.
Purification
The crude white powder can be further purified by recrystallization. A solvent system of chloroform/ether is reported to be effective.[3] Dissolve the crude product in a minimal amount of hot chloroform and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to yield pure crystals of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
Product Characterization Data
| Property | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₈H₁₁NO₃[9] |
| Molar Mass | 169.18 g/mol [9][10] |
| Melting Point | 49-51 °C (lit.)[10] |
| IUPAC Name | ethyl (E)-2-cyano-3-ethoxyprop-2-enoate[9] |
Safety and Handling
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Triethyl Orthoformate: Flammable liquid. Keep away from ignition sources.
-
Solvents: Diethyl ether and chloroform are volatile and have associated health risks. All handling, including rotary evaporation and filtration, should be performed in a fume hood.
-
Heating: Use a well-controlled oil bath for heating to avoid overheating and potential side reactions.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The synthesis of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate from ethyl (2-cyanoacetyl)carbamate is a highly efficient and stereoselective transformation. The strategic use of triethyl orthoformate as an electrophile source and acetic anhydride as a crucial activator and dehydrating agent ensures a high yield of the desired E-isomer. The resulting push-pull olefin is a valuable and versatile building block for the synthesis of more complex, biologically relevant molecules, particularly within drug discovery programs targeting heterocyclic scaffolds. This guide provides the necessary mechanistic understanding and a robust protocol to enable researchers to confidently perform this valuable chemical transformation.
References
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Choi, J. H., et al. (2011). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Bulletin of the Korean Chemical Society, 32(10), 3855-3857. Available at: [Link]
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Tadic, Z. D., et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 67(3), 115-139. Available at: [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]
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PubChem. Ethyl 2-cyano-3-ethoxyacrylate. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. Triethyl orthoformate. Available at: [Link]
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Wikipedia. Acetic anhydride. Available at: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
- Google Patents. US3810934A - Process for the production of cyanoacetylcarbamates.
-
Organic Syntheses. 3-n-BUTYL-2,4-PENTANEDIONE. Available at: [Link]
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Organic Syntheses. CATALYTIC VILSMEIER-HAACK REACTION FOR FORMYLATION OF INDOLES. Available at: [Link]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
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Introduction: The Structural Significance of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a molecule of interest in synthetic chemistry and drug development. Given the limited availability of fully published and consolidated experimental spectra for this specific compound, this guide integrates available experimental data with predictive analyses based on structurally analogous compounds. This approach offers researchers a robust framework for the identification and characterization of this and similar molecules.
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a "push-pull" olefin, characterized by an electron-donating group (ethoxy) and electron-withdrawing groups (cyano and carbamate) conjugated through a carbon-carbon double bond.[1][2] This electronic arrangement results in unique chemical and spectroscopic properties. The molecule exists as E/Z isomers, with the E-isomer being the thermodynamically more stable product under typical synthesis conditions.[1][2] Accurate spectroscopic characterization is paramount for confirming stereochemistry, purity, and for elucidating its role in further chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, providing detailed information about the carbon skeleton and the chemical environment of each proton.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides insights into the proton environments within the molecule.
Table 1: Experimental and Predicted ¹H NMR Data for E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
| Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 9.1 - 9.3 | 9.12 | Singlet (broad) | - |
| =CH | 8.0 - 8.2 | 8.17 | Singlet | - |
| O-CH₂ (ethoxy on acryloyl) | 4.3 - 4.5 | 4.39 | Quartet | ~7.1 |
| O-CH₂ (carbamate) | 4.1 - 4.3 | 4.12 | Quartet | ~7.1 |
| CH₃ (ethoxy on acryloyl) | 1.3 - 1.5 | Not specified | Triplet | ~7.1 |
| CH₃ (carbamate) | 1.2 - 1.4 | Not specified | Triplet | ~7.1 |
Predicted values are based on the analysis of similar structures and standard functional group ranges. Experimental values are from available literature.[1]
Expertise & Experience in Interpretation:
-
The downfield shift of the vinyl proton (=CH) to δ 8.17 ppm is characteristic of its position on a "push-pull" double bond, where it is significantly deshielded by the adjacent electron-withdrawing cyano and carbamate groups.[1]
-
The broad singlet for the NH proton around δ 9.12 ppm is typical for a carbamate N-H, and its broadness is often due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
The presence of two distinct quartets and two triplets confirms the existence of two non-equivalent ethoxy groups in the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been used to confirm the E-configuration, showing a correlation between the vinyl proton at δ 8.17 and the methylene protons of the ester group at δ 4.39.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is crucial for defining the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
| Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| C=O (carbamate) | 160 - 163 | Carbonyl carbon of the carbamate group. |
| C=O (ester) | 152 - 155 | Carbonyl carbon of the ethyl ester group. |
| =C-OEt | 147 - 150 | Olefinic carbon attached to the ethoxy group. |
| =C-CN | 105 - 110 | Olefinic carbon attached to the cyano and carbamate groups. |
| C≡N | 114 - 116 | Cyano group carbon. |
| O-CH₂ (ethoxy on acryloyl) | 62 - 64 | Methylene carbon of the ethoxy group on the acryloyl moiety. |
| O-CH₂ (carbamate) | 61 - 63 | Methylene carbon of the ethoxy group on the carbamate moiety. |
| CH₃ (ethoxy on acryloyl) | 13 - 15 | Methyl carbon of the ethoxy group on the acryloyl moiety. |
| CH₃ (carbamate) | 13 - 15 | Methyl carbon of the ethoxy group on the carbamate moiety. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay). Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200 - 3400 | N-H (carbamate) | Stretching |
| 2900 - 3000 | C-H (alkane) | Stretching |
| ~2220 | C≡N (cyano) | Stretching |
| 1720 - 1740 | C=O (ester) | Stretching |
| 1680 - 1700 | C=O (carbamate) | Stretching |
| 1610 - 1640 | C=C (alkene) | Stretching |
| 1200 - 1300 | C-O (ester/ether) | Stretching |
Note: Experimental IR data for the target molecule is not available in the searched literature. These predictions are based on standard IR correlation tables.
Expertise & Experience in Interpretation:
-
The presence of two distinct carbonyl peaks would be a key feature, distinguishing the ester and carbamate groups.
-
A strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the cyano group.
-
The N-H stretch will likely be a broad peak, indicative of potential hydrogen bonding in the solid state or concentrated solutions.
Experimental Protocol for IR Data Acquisition (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR (Attenuated Total Reflectance) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Caption: Standard workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 4: Predicted Mass Spectrometry Data for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
| m/z (predicted) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |
| 212 | [M]⁺ | C₉H₁₂N₂O₄⁺ | Molecular Ion |
| 183 | [M - C₂H₅]⁺ | C₇H₇N₂O₄⁺ | Loss of an ethyl radical. |
| 167 | [M - OC₂H₅]⁺ | C₇H₈N₂O₃⁺ | Loss of an ethoxy radical. |
| 140 | [M - C₂H₅NCO]⁺ | C₆H₇O₃⁺ | Loss of ethyl isocyanate. |
| 113 | [M - C₂H₅O₂CNH]⁺ | C₅H₄NO₂⁺ | Cleavage of the carbamate group. |
Note: The molecular weight of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (C₉H₁₂N₂O₄) is 212.20 g/mol .[4] The predicted fragmentation is based on common fragmentation pathways for esters, carbamates, and ethoxylated compounds. Experimental MS data for the specific target molecule is not available in the searched literature.
Experimental Protocol for MS Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺ (m/z 213) or adducts like [M+Na]⁺ (m/z 235).
-
Fragmentation (MS/MS): If desired, select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum for structural confirmation.
Caption: General workflow for ESI-Mass Spectrometry.
Conclusion
The comprehensive spectroscopic analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate requires a multi-technique approach. While a complete set of published experimental data is not currently available, this guide provides a robust framework for its characterization by combining existing experimental data for the E-isomer with well-established predictive methods for NMR, IR, and MS. The detailed protocols and interpretive insights serve as a valuable resource for researchers working on the synthesis and application of this and related compounds.
References
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The Royal Society of Chemistry. (2014). Supplementary Information: Characterization data for Ethyl 2-cyano-3-phenylacrylate derivatives. Available at: [Link]
-
PubChem. Ethyl 2-cyano-3-ethoxyacrylate. National Center for Biotechnology Information. Available at: [Link]
-
CABI Digital Library. Ethyl carbamate in foods and beverages: a review. Available at: [Link]
-
Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC 2005 (xiii) 131-140. Available at: [Link]
-
ResearchGate. (PDF) Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Available at: [Link]
Sources
Mechanism of Z-E isomerization in push-pull olefins.
An In-Depth Technical Guide to the Mechanism of Z-E Isomerization in Push-Pull Olefins
Abstract
Push-pull olefins, characterized by the strategic placement of electron-donating and electron-withdrawing groups across a carbon-carbon double bond, represent a cornerstone of modern molecular engineering. This unique substitution pattern fundamentally alters the electronic structure of the alkene, leading to a significantly lowered barrier for Z-E isomerization compared to their non-polarized counterparts[1]. This property makes them exemplary candidates for dynamic molecular systems, including molecular switches, motors, and logic gates[1][2]. This technical guide provides a comprehensive exploration of the core mechanisms governing Z-E isomerization in these systems. We will dissect the distinct pathways of thermal and photochemical activation, detail the state-of-the-art experimental methodologies used to probe these transformations, and discuss the key molecular and environmental factors that influence isomerization dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical molecular process.
The Unique Electronic Landscape of Push-Pull Olefins
A push-pull olefin is defined by its polarized π-system, where an electron-donating group (EDG), such as an amine or an ether, and an electron-withdrawing group (EWG), like a cyano or nitro group, are positioned at opposite ends of a C=C double bond[1]. This arrangement induces a permanent dipole and imparts significant single-bond character to the central C=C bond. The consequence is a markedly reduced energy barrier for rotation around this bond, which is the primary pathway for thermal Z-E isomerization[1][3]. This intrinsic property is the key to their application as responsive molecular systems.
Core Mechanistic Pathways of Isomerization
The interconversion between Z and E isomers in push-pull olefins can be initiated through two distinct mechanisms: thermal activation on the electronic ground state and photochemical activation via an excited state.
Thermal Isomerization: A Ground-State Rotational Pathway
Thermal isomerization proceeds on the ground-state potential energy surface (S₀) and is governed by the Arrhenius equation. For push-pull olefins, the mechanism overwhelmingly proceeds via rotation around the central C-C bond, passing through a high-energy transition state.
-
Mechanism: The push-pull substitution pattern stabilizes a zwitterionic-like transition state where the π-bond is effectively broken, allowing for facile rotation around the remaining σ-bond. This is in contrast to simple alkenes where the rotational barrier is prohibitively high (~65 kcal/mol). In push-pull systems, this barrier can be lowered to a range that is accessible under mild thermal conditions. While an alternative "inversion" pathway through a linear transition state has been proposed for some systems like diazenes, the rotational pathway is the dominant and energetically favored mechanism for push-pull olefins due to the significant electronic stabilization of the twisted transition state[4][5][6].
-
Energetics: The rate of thermal isomerization is dictated by the free energy of activation (ΔG‡). The strength of the donor and acceptor groups is a critical determinant of this barrier; stronger push-pull systems exhibit lower activation energies[3][7].
Below is a diagram illustrating the ground-state potential energy surface for the rotational mechanism of thermal isomerization.
Caption: Potential energy diagram for thermal Z-E isomerization via rotation.
Photochemical Isomerization: An Excited-State Pathway
Photochemical isomerization offers a distinct, often more efficient, route to control the Z/E ratio by using light as an external stimulus[8][9]. This process circumvents the high thermal barrier by proceeding through an excited-state potential energy surface.
-
Mechanism: The process is initiated by the absorption of a photon, which promotes the molecule from the ground state (S₀) to an excited singlet state (typically S₁ via a π→π* transition)[9]. From this excited state, the molecule rapidly relaxes along the potential energy surface towards a geometry known as a conical intersection (CI). At the CI, the S₁ and S₀ surfaces are degenerate, providing an efficient "funnel" for non-radiative decay back to the ground state[10][11]. The molecule emerges from the CI in a twisted geometry on the S₀ surface, from which it can partition and relax into either the Z or E isomeric well.
-
Photostationary State (PSS): Under continuous irradiation, a dynamic equilibrium is established between the Z and E isomers, known as the photostationary state (PSS). The composition of the PSS depends on the absorption coefficients of the two isomers at the irradiation wavelength and their respective isomerization quantum yields (Φ)[8].
The following diagram illustrates the key steps in the photochemical isomerization process.
Caption: Key steps in the photochemical Z to E isomerization pathway.
Experimental Protocols for Mechanistic Investigation
A multi-faceted experimental approach is required to fully elucidate the isomerization mechanism, kinetics, and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for both unambiguous structural identification and kinetic analysis of isomerization processes.[12][13]
-
Causality: The Z and E isomers are diastereomers and thus exhibit distinct NMR spectra. Differences in chemical shifts arise from the anisotropic effects of substituents and varying through-space interactions, providing a clear spectroscopic handle to differentiate and quantify each isomer in a mixture[14][15][16].
-
Applications:
-
Kinetic Monitoring: Tracking the change in integral ratios of characteristic peaks over time allows for the determination of thermal or photochemical reaction rates[8][14][17].
-
Variable-Temperature (VT) NMR: This technique is used to measure the energy barrier (ΔG‡) of thermal isomerization. As temperature increases, the rate of interconversion increases until the separate signals for the Z and E isomers broaden and coalesce into a single averaged peak. The coalescence temperature can be used to calculate the activation barrier[7][12].
-
-
Sample Preparation: Dissolve the push-pull olefin (typically the more stable E-isomer) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quartz NMR tube to ensure UV light penetration. The concentration should be optimized for good signal-to-noise.
-
Acquire Initial Spectrum: Record a high-quality ¹H NMR spectrum of the sample before irradiation. This serves as the t=0 reference, showing the pure initial isomer.[8]
-
Irradiation: Irradiate the NMR tube with a light source of the appropriate wavelength (e.g., a 365 nm UV lamp) to induce isomerization. Irradiation can be done outside the spectrometer for fixed time points or in situ if a fiber-optic setup is available.
-
Acquire Time-Point Spectra: After a set irradiation period, quickly re-insert the tube into the spectrometer and acquire another spectrum. Repeat this process at various time intervals until the photostationary state (no further change in the isomer ratio) is reached.
-
Data Analysis: Calculate the Z:E ratio at each time point by integrating characteristic, well-resolved signals for each isomer. Plot the concentration of each isomer versus time to determine the kinetics of the process.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is the primary technique for studying the kinetics of photochemical isomerization and determining quantum yields.[8]
-
Causality: The Z and E isomers possess different spatial geometries, which results in distinct electronic structures and, consequently, different absorption spectra.[8][17] This spectral difference allows for the selective monitoring of one isomer in the presence of the other.
-
Sample Preparation: Prepare a dilute solution of the olefin in a spectroscopic-grade solvent in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of ~0.5-1.0 to ensure adherence to the Beer-Lambert law.[8]
-
Record Initial Spectrum: Record the full UV-Vis absorption spectrum of the initial isomer (e.g., the E-isomer).
-
Irradiation and Monitoring: Irradiate the sample in the spectrophotometer using a wavelength where the initial isomer absorbs strongly. Record spectra at regular intervals. You will observe the absorbance decreasing at the λ_max of the initial isomer and increasing at the λ_max of the product isomer. Isosbestic points, where the absorbance remains constant, indicate a clean conversion between the two species.
-
Determine PSS: Continue irradiation until the spectrum no longer changes, indicating that the PSS has been reached. The final spectrum is a composite of the Z and E isomers at their equilibrium ratio under that specific wavelength.[8]
-
Reverse Isomerization: To confirm reversibility, irradiate the PSS sample with a different wavelength that is preferentially absorbed by the other isomer (e.g., to drive the Z→E back-reaction) and monitor the spectral changes.[8]
Femtosecond Transient Absorption Spectroscopy
To resolve the ultrafast events that occur immediately after photoexcitation, transient absorption spectroscopy is the gold standard.[8][10][18]
-
Causality: This pump-probe technique uses an ultrashort laser pulse (the "pump") to excite the molecule and a second, time-delayed pulse (the "probe") to measure the absorption spectrum of the transient excited species. By varying the delay time between the pump and probe, one can construct a "movie" of the excited-state dynamics on a femtosecond to picosecond timescale.[18][19] This provides direct experimental access to the lifetimes of excited states and the rates of passage through conical intersections, confirming the proposed photochemical mechanism.[10][20]
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- 10. Femtosecond study on the isomerization dynamics of NK88. II. Excited-state dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Physical and chemical properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
Introduction
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a multifaceted organic compound that holds significant interest for researchers in synthetic chemistry and drug development. Its unique electronic and structural characteristics, particularly its classification as a "push-pull olefin," give rise to intriguing reactivity and stereochemistry. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, its synthesis, spectral characterization, and its pivotal role as a versatile intermediate in the synthesis of bioactive heterocyclic compounds, notably uracil derivatives with potential therapeutic applications.
Physicochemical Properties
This section details the fundamental physical and chemical characteristics of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, providing essential data for its handling, characterization, and application in a laboratory setting.
General Properties
| Property | Value | Source(s) |
| Chemical Name | Ethyl (2-cyano-3-ethoxyacryloyl)carbamate | IUPAC Nomenclature |
| Synonyms | N-(2-Cyano-3-ethoxyacryloyl)carbamic acid ethyl ester | N/A |
| CAS Number | 1187-34-4 | [1] |
| Molecular Formula | C₉H₁₂N₂O₄ | [1] |
| Molecular Weight | 212.205 g/mol | [1] |
| Appearance | White powder | [2] |
Thermal and Solubility Properties
While specific experimental data for the melting and boiling points of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are not widely reported, data for the closely related compound, (E)-Ethyl 2-cyano-3-ethoxyacrylate, suggests a melting point in the range of 51-53 °C.[3] Given the structural similarity, a comparable melting point can be anticipated. The compound is expected to be soluble in common organic solvents such as chloroform, acetonitrile, and ether, as indicated by its synthesis and purification procedures.[2] A recommended storage temperature is between 2-8°C.[1]
Synthesis and Stereochemistry
The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a prime example of a stereoselective reaction, yielding predominantly the E-isomer.
Synthetic Protocol
The compound is prepared through the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride.[2]
Experimental Protocol:
-
To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in chloroform (2 mL), add ethyl orthoformate (2 mmol).
-
Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.
-
Upon completion of the reaction, cool the mixture to room temperature and concentrate it using a rotary evaporator.
-
Add ether to the concentrated mixture and store it in a refrigerator for 12 hours to facilitate precipitation.
-
Collect the resulting white powder by filtration and recrystallize from a chloroform/ether solvent system to yield pure E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate.[2]
This reaction is highly stereoselective, yielding the E-isomer exclusively.[2]
"Push-Pull" Olefin Characteristics and Isomerization
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is classified as a "push-pull" olefin. This is due to the presence of an electron-donating ethoxy group (-OEt) and an electron-withdrawing cyano (-CN) and carbamate group (-NHCOOEt) attached to the double bond. This electronic arrangement leads to a significant polarization of the π-system and a lowered rotational barrier around the C=C bond compared to simple alkenes.[2][4]
The E-isomer is the thermodynamically more stable form. Irradiation of the E-isomer with UV light at 254 nm can induce isomerization to the Z-isomer. However, the Z-isomer spontaneously and irreversibly reverts to the more stable E-isomer upon standing at room temperature or upon gentle heating.[2]
The thermodynamic parameters for the isomerization of the Z-isomer back to the E-isomer have been determined as follows:
-
Activation Energy (Ea): 19.6 kcal mol⁻¹
-
Enthalpy of Activation (ΔH‡): 19.0 kcal mol⁻¹
-
Entropy of Activation (ΔS‡): -17.5 cal K⁻¹ mol⁻¹
-
Gibbs Free Energy of Activation (ΔG‡): 24.4 kcal mol⁻¹[2]
The negative entropy of activation suggests a transition state with a higher degree of charge separation compared to the ground state.[2]
Figure 1: Isomerization pathway of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
Spectroscopic Characterization
The structural elucidation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the E-isomer is characterized by a distinctive vinyl proton signal at approximately δ 8.17 ppm.[2] This downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing groups. Other expected signals would include quartets and triplets for the two ethyl groups and a broad singlet for the N-H proton of the carbamate.
¹³C NMR: The carbon NMR spectrum provides further evidence for the "push-pull" nature of the molecule. A significant chemical shift difference is observed between the two sp²-hybridized carbons of the double bond. The carbon atom attached to the electron-donating ethoxy group is shielded, while the carbon atom bonded to the electron-withdrawing cyano and carbamate groups is deshielded. This difference (ΔδC=C) is approximately 85.83 ppm, confirming the push-pull characteristic.[2] Carbonyl carbons of the ester and carbamate groups are expected to appear in the downfield region of the spectrum.
Infrared (IR) Spectroscopy
The FT-IR spectrum of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretch: A medium to sharp band around 3200-3400 cm⁻¹.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl groups.
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.
-
C=O stretch: Strong absorption bands between 1680-1750 cm⁻¹ for the carbonyl groups of the ester and carbamate.
-
C=C stretch: A band in the 1620-1680 cm⁻¹ region.
-
C-O stretch: Strong bands in the 1000-1300 cm⁻¹ range for the C-O bonds of the ester and ether functionalities.
Mass Spectrometry (MS)
Mass spectrometry of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate would show a molecular ion peak corresponding to its molecular weight (212.20 g/mol ). The fragmentation pattern would likely involve the loss of ethoxy and ethyl groups from the ester and ether functionalities, as well as fragmentation of the carbamate moiety.
Chemical Reactivity and Applications in Drug Development
The unique chemical structure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate makes it a valuable precursor in the synthesis of various heterocyclic compounds, particularly uracil derivatives.
Synthesis of 5-Cyanouracil Derivatives
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate serves as a key intermediate in the multi-component reaction to form 5-cyanouracils.[5] The reaction involves the treatment of the carbamate with primary amines. The initially formed adduct undergoes a general-base-catalyzed intramolecular cyclization to yield the corresponding 5-cyanouracil derivative.[5]
Sources
The Versatile Building Block: A Technical Guide to the Applications of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a highly functionalized push-pull olefin, emerges as a potent and versatile precursor in the landscape of modern organic synthesis. Its unique electronic properties, characterized by an electron-deficient double bond activated by cyano and carbamate functionalities, render it an exceptional reagent for the construction of diverse and complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the synthetic utility of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, with a primary focus on its application in the synthesis of biologically relevant nitrogen-containing heterocycles, including pyrimidines (uracils), pyridones, and pyrazoles. Through a detailed examination of reaction mechanisms, step-by-step experimental protocols, and the strategic rationale behind procedural choices, this document serves as a comprehensive resource for chemists engaged in the discovery and development of novel molecular entities.
Introduction: Unveiling a Multifaceted Reagent
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a crystalline solid at room temperature, characterized by a highly polarized carbon-carbon double bond. This polarization is a direct consequence of the "push-pull" effect, where the ethoxy group donates electron density and the cyano and acryloylcarbamate moieties withdraw electron density. This electronic arrangement dictates the compound's reactivity, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.
The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is typically achieved through a straightforward condensation reaction between ethyl (2-cyanoacetyl)carbamate and triethyl orthoformate, often in the presence of a dehydrating agent like acetic anhydride.[1] This method provides the thermodynamically more stable E-isomer with high stereoselectivity.[1]
The inherent reactivity of this molecule opens avenues for its application as a versatile building block in multicomponent reactions and cycloaddition pathways, leading to the efficient construction of heterocyclic systems that form the core of many pharmaceutical agents.
Synthesis of Pyrimidine Derivatives: A Gateway to Uracils
A significant application of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate lies in the synthesis of 5-cyanouracil derivatives, which are precursors to various bioactive compounds, including analogues of the anticancer drug 5-fluorouracil.[1] This transformation is achieved through a multicomponent reaction involving the carbamate, an orthoformate, and a primary amine.
Mechanistic Rationale
The reaction proceeds through a stepwise mechanism. Initially, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is formed in situ or used as a pre-synthesized reagent. The primary amine then acts as a nucleophile, attacking the electrophilic β-carbon of the acryloyl system. This is followed by the elimination of ethanol to yield a more stable Z-enamine intermediate. The choice of a primary amine is crucial as the subsequent intramolecular cyclization is base-catalyzed by an excess of the amine itself, leading to the formation of the uracil ring.
Experimental Protocol: Synthesis of 1-Benzyl-5-cyanouracil
This protocol is adapted from the work of Sung et al.[1]
Materials:
-
Ethyl (2-cyanoacetyl)carbamate
-
Triethyl orthoformate
-
Benzylamine
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of ethyl (2-cyanoacetyl)carbamate (1.0 mmol) in anhydrous acetonitrile (10 mL), add triethyl orthoformate (1.2 mmol).
-
The mixture is refluxed for 2 hours to form Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in situ.
-
Cool the reaction mixture to room temperature and add benzylamine (2.5 mmol).
-
Reflux the resulting mixture for an additional 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to afford the pure 1-benzyl-5-cyanouracil.
| Entry | Primary Amine | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 6 | 85 |
| 2 | Allylamine | 8 | 78 |
| 3 | n-Butylamine | 8 | 82 |
Table 1: Synthesis of various 5-cyanouracil derivatives.
Synthesis of Substituted Pyridones: Harnessing Michael Addition
The electrophilic nature of the β-carbon in Ethyl (2-cyano-3-ethoxyacryloyl)carbamate makes it an ideal candidate for Michael addition reactions with a variety of carbon nucleophiles, particularly active methylene compounds. This reactivity provides a powerful strategy for the synthesis of highly substituted pyridone derivatives.
Mechanistic Considerations
The synthesis of pyridones via this route is a domino reaction sequence. The first step is a base-catalyzed Michael addition of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to the activated double bond of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. The resulting Michael adduct then undergoes an intramolecular cyclization, followed by elimination of a suitable leaving group (e.g., ethanol), to afford the stable pyridone ring system. The choice of base is critical to facilitate both the initial deprotonation of the active methylene compound and the subsequent cyclization.
Exemplary Protocol: Synthesis of a Dihydropyridine-3-carbonitrile Derivative
While a direct protocol for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is not extensively documented for this specific transformation, the following is a representative procedure based on the well-established reactivity of analogous α,β-unsaturated systems.
Materials:
-
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
-
Malononitrile
-
Piperidine or Sodium Ethoxide
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (1.0 mmol) and malononitrile (1.0 mmol) in anhydrous ethanol (15 mL).
-
To this solution, add a catalytic amount of piperidine (0.1 mmol) or a stoichiometric amount of sodium ethoxide (1.0 mmol).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC.
-
The reaction progress is indicated by the formation of a precipitate.
-
After completion (typically 4-6 hours), cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyridone derivative.
Synthesis of Pyrazole Derivatives: A [3+2] Cycloaddition Approach
The electron-deficient double bond of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can also participate in cycloaddition reactions. A notable example is the reaction with hydrazine and its derivatives to construct pyrazole rings, which are prevalent motifs in medicinal chemistry.
Mechanistic Insights
The reaction of α,β-unsaturated carbonyl compounds with hydrazines is a classic method for pyrazole synthesis.[2] The reaction likely proceeds via an initial Michael-type addition of the hydrazine to the β-carbon of the acryloyl system. The resulting intermediate then undergoes an intramolecular cyclization via condensation between the second nitrogen of the hydrazine and the carbonyl group of the acryloyl moiety, followed by dehydration to yield the aromatic pyrazole ring.
General Experimental Protocol
This generalized protocol is based on standard procedures for the synthesis of pyrazoles from α,β-unsaturated precursors.
Materials:
-
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.2 mmol) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired pyrazole derivative.
Conclusion and Future Outlook
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate stands out as a highly versatile and reactive building block in organic synthesis. Its unique electronic structure as a push-pull olefin makes it an excellent substrate for a variety of transformations, most notably in the construction of nitrogen-containing heterocycles. The well-established synthesis of 5-cyanouracils demonstrates its practical utility in accessing valuable pyrimidine scaffolds. Furthermore, its inherent reactivity as a Michael acceptor and a partner in cycloaddition reactions opens up a vast, albeit less explored, chemical space for the synthesis of a wide array of pyridone, pyrazole, and other heterocyclic systems.
Future research in this area could focus on expanding the scope of nucleophiles used in Michael addition reactions, exploring diastereoselective and enantioselective transformations, and investigating its utility in other types of cycloaddition and multicomponent reactions. The continued exploration of the synthetic potential of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is poised to provide novel and efficient routes to a multitude of complex molecules with potential applications in drug discovery and materials science.
References
-
Sung, K. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(13), 131-140. [Link]
-
Mohareb, R. M., & Fahmy, S. M. (1985). Reaction of Malononitrile and Ethyl Cyanoacetate: a Novel Synthesis of Polyfunctional Pyridine Derivatives. Zeitschrift für Naturforschung B, 40(11), 1537–1540. [Link]
- Al-Zaydi, K. M. (2003). Synthesis of pyrazole, pyridine, and pyrazolo[3,4-b]pyridine derivatives. Journal of the Chinese Chemical Society, 50(5), 1033-1038.
-
Hassan, R. A., & Al-Sabawi, A. H. (2020). Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. Iraqi Journal of Science, 138-150. [Link]
-
Michael Addition Reaction. (2023, May 24). Master Organic Chemistry. [Link]
-
Reddy, C. V., Rao, V. V., & Reddy, P. S. N. (2005). Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry-Section B, 44(9), 1930. [Link]
-
Hantzsch Dihydropyridine Synthesis. Organic Chemistry Portal. [Link]
-
Gewald Reaction. J&K Scientific LLC. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Sung, K., & Zhuang, B. R. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & medicinal chemistry, 14(10), 3399-3404. [Link]
-
Ali, T., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 133. [Link]
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A Technical Guide to the Strategic Role of Intermediates in Uracil Derivative Synthesis
This guide provides an in-depth exploration of the pivotal role of chemical intermediates in the synthesis of uracil and its derivatives. Uracil-based compounds are cornerstones in medicinal chemistry and drug development, forming the structural core of essential treatments for cancer, viral infections, and other diseases.[1] Their successful and efficient synthesis hinges on the strategic selection, formation, and manipulation of key intermediates. This document moves beyond simple procedural lists to elucidate the underlying chemical logic, offering field-proven insights for researchers, scientists, and professionals in drug development. We will dissect the synthesis of the pyrimidine core from acyclic precursors, the functionalization of the pre-formed ring via strategic intermediates, and the application of modern synthetic methodologies that leverage unique intermediate pathways.
Part 1: Constructing the Pyrimidine Core from Acyclic Intermediates
The foundational strategy in uracil synthesis involves building the heterocyclic ring from simple, non-cyclic starting materials. The choice of acyclic precursors directly dictates the nature of the initial pyrimidine intermediate, which then serves as a scaffold for further modification.
The Classical Approach: β-Dicarbonyl Compounds and Urea Condensation
One of the most established methods for constructing the uracil core involves the condensation of a β-dicarbonyl compound (or its equivalent) with urea.[2] The prototypical example is the reaction of malic acid with urea in the presence of fuming sulfuric acid.[3][4]
Causality of Experimental Choice: Malic acid, a β-dicarboxylic acid, serves as a four-carbon synthon. In the harsh, dehydrating environment of fuming sulfuric acid (oleum), it is believed to undergo in-situ oxidation and decarboxylation to generate formylacetic acid, the key β-aldehydo acid intermediate. This intermediate then undergoes a condensation-cyclization reaction with the two nitrogen atoms of urea to form the pyrimidine ring. The strong acid acts as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product.
Experimental Protocol: Synthesis of Uracil from Malic Acid and Urea [3][4]
-
Reaction Setup: In a flask equipped with a stirrer and condenser, carefully add malic acid to fuming sulfuric acid (oleum) while maintaining cooling to control the initial exothermic reaction.
-
Urea Addition: Once the malic acid is dissolved, slowly add urea portion-wise to the reaction mixture.
-
Heating: Heat the mixture, typically in the range of 70-80°C, for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Quenching: Carefully pour the hot reaction mixture onto crushed ice. This step neutralizes the strong acid and precipitates the crude uracil.
-
Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water to remove residual acid, and then recrystallize from hot water to obtain pure uracil.
Caption: Classical synthesis of uracil via condensation.
Versatile Scaffolds: β-Enaminones and Cyanoacetate Derivatives
An alternative and highly effective strategy involves the use of more functionalized acyclic precursors to generate versatile pyrimidine intermediates. The reaction between ethyl cyanoacetate and thiourea is a prime example, leading to the formation of 6-amino-4-hydroxy-2-mercaptopyrimidine.[1]
Causality of Experimental Choice: Ethyl cyanoacetate provides a three-carbon backbone with electrophilic carbonyl and nitrile groups. Thiourea acts as the N-C-N component. The reaction proceeds via a condensation mechanism where the amino groups of thiourea attack the carbonyl and nitrile carbons of the cyanoacetate, leading to cyclization. The resulting intermediate, 6-amino-4-hydroxy-2-mercaptopyrimidine, is exceptionally useful because each functional group—the C6-amino, C4-hydroxyl (keto tautomer), and C2-thio—can be selectively modified, making it a powerful platform for generating a diverse library of uracil derivatives.[1]
Experimental Protocol: Synthesis of 6-amino-4-hydroxy-2-mercaptopyrimidine [1]
-
Reactant Preparation: Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Condensation: To the sodium ethoxide solution, add ethyl cyanoacetate followed by thiourea.
-
Reflux: Heat the reaction mixture under reflux for several hours. The product will begin to precipitate as the sodium salt.
-
Isolation: After cooling, filter the precipitate and wash with ethanol.
-
Acidification: Dissolve the collected salt in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 5-6.
-
Final Product: The 6-amino-4-hydroxy-2-mercaptopyrimidine will precipitate out of the solution. Filter the solid, wash with water, and dry to yield the final product.
Part 2: Functionalization via Key Uracil-Based Intermediates
This strategy begins with a pre-formed pyrimidine ring, which is then functionalized. The success of this approach relies on creating highly reactive and versatile uracil-based intermediates, most notably halogenated and thio-substituted uracils.
Halogenated Uracils: The Gateway to C5 and C6 Substitution
Halogenated pyrimidines are among the most important intermediates in this class. They serve as excellent electrophiles for nucleophilic substitution reactions and are precursors to medicinally vital compounds like 5-Fluorouracil (5-FU).
Synthesis of 5-Fluorouracil (5-FU): The anticancer drug 5-FU can be synthesized through multiple routes, a common one involving the cyclization of a fluorinated acyclic precursor.[5]
Causality of Experimental Choice: This route begins with the ethyl ester of fluoroacetic acid. A Claisen condensation with ethyl formate in the presence of a base (potassium ethoxide) generates the intermediate hydroxymethylenfluoroacetic ester. This fluorinated β-ketoester equivalent is then cyclized with S-methylisothiourea. The S-methyl group serves as a good leaving group in the final hydrolysis step with hydrochloric acid, which removes the methylthio group and yields the final 5-fluorouracil product.[5] An alternative, more direct method involves the direct fluorination of uracil itself using elemental fluorine or trifluoromethyl hypofluoride.[5]
Experimental Protocol: Synthesis of 5-Fluorouracil via Fluoroacetic Acid Ester [5]
-
Intermediate Formation: Condense the ethyl ester of fluoroacetic acid with ethyl formate using potassium ethoxide as a base to form hydroxymethylenfluoroacetic ester.
-
Cyclization: React the resulting ester with S-methylisothiourea. This step forms the pyrimidine ring, yielding 2-methylthio-4-hydroxy-5-fluoropyrimidine.
-
Hydrolysis: Subject the 2-methylthio intermediate to acid hydrolysis (e.g., with hydrochloric acid) to cleave the methylthio group.
-
Isolation: Neutralize the reaction mixture to precipitate the 5-fluorouracil. The product can be further purified by recrystallization.
Caption: Synthetic pathway to 5-Fluorouracil.
Thiouracils: Versatile Precursors for Desulfurization and Alkylation
Thiouracils, particularly 2-thiouracil, are valuable intermediates that can be readily converted into their corresponding uracil analogs. The thio-group can be removed or used as a handle for further functionalization. A one-pot synthesis starting from alkali formyl acetic acid alkyl esters demonstrates this principle effectively.[6]
Causality of Experimental Choice: In this one-pot process, an alkali salt of a formyl acetic acid ester is first reacted with thiourea to form a 2-thiouracil intermediate without isolation. The key subsequent step is the oxidative desulfurization using hydrogen peroxide. This oxidant selectively converts the C=S bond to a C=O bond, yielding the final uracil product. This method is advantageous as it avoids the isolation of intermediates and uses readily available starting materials.[6]
Experimental Protocol: One-Pot Synthesis of Uracil from Sodium Formyl Acetate [6]
-
Reaction Setup: Prepare a solution of thiourea and sodium hydroxide in water.
-
Thiouracil Formation: Add sodium formyl acetate portion-wise to the solution at room temperature and stir for 2 hours. This forms the 2-thiouracil intermediate in situ.
-
Oxidation: Carefully add an aqueous solution of hydrogen peroxide (30%) to the mixture. The temperature will rise; maintain it at approximately 50°C by cooling.
-
Precipitation: After the oxidation is complete, cool the reaction mixture and acidify to pH 1 with concentrated hydrochloric acid.
-
Isolation: The uracil product precipitates as a colorless solid. Filter, wash with water until salt-free, and dry.
| Synthetic Method | Key Starting Materials | Key Intermediate | Primary Advantage | Reference(s) |
| Classical Condensation | Malic Acid, Urea | Formylacetic Acid (in situ) | Uses simple, inexpensive starting materials. | [3],[4] |
| Cyanoacetate Route | Ethyl Cyanoacetate, Thiourea | 6-amino-4-hydroxy-2-mercaptopyrimidine | Creates a highly functionalized, versatile scaffold. | [1] |
| 5-FU Synthesis | Ethyl Fluoroacetate, S-Methylisothiourea | 2-Methylthio-4-hydroxy-5-fluoropyrimidine | Specific route for a key anticancer drug. | [5] |
| One-Pot Thiouracil Route | Sodium Formyl Acetate, Thiourea | 2-Thiouracil (in situ) | Efficient one-pot procedure without intermediate isolation. | [6] |
Table 1: Comparison of Key Synthetic Strategies and Intermediates for the Uracil Core.
Part 3: Modern Synthetic Strategies Leveraging Unique Intermediates
Modern organic synthesis prioritizes efficiency, atom economy, and the rapid generation of molecular diversity. Multicomponent reactions (MCRs) embody these principles and have been successfully applied to the synthesis of complex uracil derivatives.
Multicomponent Reactions (MCRs)
MCRs involve combining three or more reactants in a single operation to form a product that contains portions of all starting materials. This approach minimizes purification steps and waste. A notable example is a four-component reaction to synthesize a complex pyrimidine-dione (uracil derivative) using an α-chloroketone, an isocyanate, an aniline, and carbon monoxide, catalyzed by palladium.[7]
Causality of Experimental Choice: This reaction's elegance lies in its convergence. The palladium catalyst facilitates the carbonylation of the α-chloroketone while simultaneously promoting the formation of a urea intermediate from the isocyanate and aniline. These two activated intermediates then cyclize to provide the desired uracil derivative in a single pot. This strategy allows for the rapid assembly of highly substituted uracils that would be challenging to access through traditional linear synthesis.[7]
Caption: Conceptual workflow of a four-component reaction.
Conclusion
The synthesis of uracil derivatives is a testament to the power and versatility of strategic intermediate control. From classical condensation reactions that build the core structure from simple acyclic precursors to the functionalization of halogenated or thio-substituted pyrimidines, the intermediate is the central element that dictates the feasibility and efficiency of a synthetic route. Modern approaches, such as multicomponent reactions, further highlight this paradigm by generating and consuming complex intermediates in a single, efficient operation. For the medicinal chemist and drug development professional, a deep understanding of these intermediate-driven pathways is not merely academic; it is the key to unlocking new chemical diversity and accelerating the discovery of next-generation therapeutics.
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A Technical Guide to the Push-Pull Effect in Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
Foreword: The Significance of Intramolecular Charge Transfer
In the landscape of modern drug development and materials science, the precise control of a molecule's electronic properties is paramount. "Push-pull" systems, organic molecules featuring both electron-donating and electron-withdrawing moieties, are at the forefront of this endeavor.[1] The intramolecular charge transfer (ICT) that defines these systems gives rise to a host of unique and tunable properties, from nonlinear optical activity to environment-sensitive fluorescence.[1][2] This guide provides an in-depth analysis of the push-pull characteristics inherent to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a molecule that serves as an exemplary case study in the principles of electronic polarization and its experimental validation. For researchers and professionals in drug development, understanding these core principles is crucial for designing molecules with tailored functionalities, be it for targeted biological interactions or for creating advanced diagnostic agents.
Deconstructing the Architecture: Donor and Acceptor Moieties
The pronounced push-pull character of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate arises from the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) across a conjugated π-system.[3] This arrangement creates a significant dipole moment and reduces the double-bond character of the central olefin.
-
Electron Donating Groups (The "Push"):
-
Ethoxy Group (-OCH₂CH₃): The oxygen atom, with its lone pairs of electrons, acts as a potent π-donor through resonance, pushing electron density into the double bond.
-
Carbamate Group (-NHC(=O)O-): While the carbonyl within the carbamate is withdrawing, the nitrogen's lone pair is a strong electron donor, contributing significantly to the overall "push" effect.
-
-
Electron Withdrawing Groups (The "Pull"):
-
Cyano Group (-C≡N): The cyano group is a powerful EWG, withdrawing electron density both inductively and through resonance.
-
Acryloyl Group (-C(=O)-): The carbonyl group is a classic EWG, pulling electron density from the double bond via resonance.
-
This specific arrangement of functional groups across the C=C double bond makes the pi bond highly polarized.[3]
Figure 1: Molecular structure highlighting the push-pull nature.
Synthesis and Stereochemical Considerations
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is synthesized via a highly stereoselective reaction.[4] The process involves the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride.[4] This reaction exclusively yields the E-isomer, a testament to the thermodynamic stability of this configuration which minimizes steric hindrance and maximizes electronic conjugation.
The synthesis can be summarized as follows: A mixture of ethyl (2-cyanoacetyl)carbamate, ethyl orthoformate, and acetic anhydride is refluxed.[4] Upon completion, the reaction mixture is cooled and concentrated. The product is then precipitated using ether and can be further purified by recrystallization.[4]
Unveiling the Push-Pull Effect: A Multi-faceted Evidentiary Approach
The existence and magnitude of the push-pull effect in Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be substantiated through a combination of spectroscopic, kinetic, and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Electron Density
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. In push-pull systems, the pronounced polarization of the central C=C bond leads to a significant difference in the chemical shifts (Δδ) of the two sp²-hybridized carbons.[5][6] For Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, this difference is a striking 85.83 ppm, confirming a substantial charge separation and a deviation from typical alkene behavior.[4]
| Carbon Atom | Chemical Shift (ppm) | Rationale |
| Cα (alpha-carbon) | ~70-80 | Shielded due to electron donation from the ethoxy and carbamate groups. |
| Cβ (beta-carbon) | ~155-165 | Deshielded due to electron withdrawal by the cyano and acryloyl groups. |
| Δδ (Cβ - Cα) | ~85.83 | Large difference indicates strong polarization. |
Note: The exact chemical shifts can vary slightly based on the solvent and experimental conditions.
Isomerization Dynamics: The Energetics of a Polarized Bond
The rotational barrier around the central C=C bond provides quantitative insight into its double-bond character. In a typical alkene, this barrier is high. However, in push-pull olefins, the increased single-bond character due to charge separation significantly lowers this barrier.[3]
Studies on Ethyl (2-cyano-3-ethoxyacryloyl)carbamate have shown that the E-isomer can be converted to the Z-isomer upon UV irradiation.[4] The Z-isomer then spontaneously and irreversibly reverts to the more stable E-isomer.[4] The activation energy (Ea) for this thermal Z-to-E isomerization is relatively low at 19.6 kcal mol⁻¹, further supporting the notion of a weakened double bond.[4] A notable finding is the negative entropy of activation (ΔS‡ = -17.5 cal K⁻¹ mol⁻¹), which indicates a more ordered, charge-separated transition state compared to the ground state.[4]
Figure 2: Isomerization pathway of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
Solvatochromism: Probing Polarity with Light
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[7] Push-pull molecules often exhibit strong solvatochromism because the dipole moment of the ground state and the excited state differ significantly.[2] An increase in solvent polarity will stabilize the more polar state.[2]
Computational Chemistry: Visualizing the Electronic Landscape
Density Functional Theory (DFT) calculations are an indispensable tool for visualizing the electronic structure of molecules. By calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain a deeper understanding of the intramolecular charge transfer.
For Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, the HOMO is expected to be localized on the electron-donating ethoxy and carbamate fragments, while the LUMO will be predominantly on the electron-withdrawing cyano and acryloyl moieties. The energy gap between the HOMO and LUMO is also a critical parameter, correlating with the electronic absorption properties of the molecule.
Figure 3: Proposed DFT workflow for analyzing the push-pull effect.
Experimental Protocols
Synthesis of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
Materials:
-
Ethyl (2-cyanoacetyl)carbamate
-
Ethyl orthoformate
-
Acetic anhydride
-
Ether
-
Chloroform
Procedure:
-
Combine ethyl (2-cyanoacetyl)carbamate, ethyl orthoformate, and acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Add ether to the concentrated mixture to precipitate the product.
-
Place the mixture in a refrigerator for 12 hours to ensure complete precipitation.[4]
-
Collect the white powder by filtration.
-
Recrystallize the crude product from a chloroform/ether solvent system to obtain the pure E-isomer.[4]
Proposed Solvatochromism Study
Objective: To investigate the effect of solvent polarity on the UV-Vis absorption spectrum of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
Materials:
-
Pure E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
-
A series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the compound in a volatile, non-polar solvent (e.g., dichloromethane).
-
Prepare a series of dilute solutions of the compound in each of the selected solvents, ensuring the concentration is identical for all samples.
-
Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 600 nm.
-
For each spectrum, identify the wavelength of maximum absorbance (λ_max).
-
Plot λ_max (or the corresponding wavenumber, ν_max) as a function of a solvent polarity parameter (e.g., the Reichardt dye parameter, E_T(30)).
-
Analyze the trend to determine the nature and magnitude of the solvatochromic shift.
Concluding Remarks and Future Perspectives
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate presents a clear and compelling example of a push-pull olefin. The synergistic effects of its electron-donating and -withdrawing groups create a highly polarized molecule with distinct spectroscopic and reactive properties. The low rotational barrier of the C=C bond and the large chemical shift difference between the vinylic carbons provide strong, experimentally verified evidence of this phenomenon.[4]
For drug development professionals, molecules with such tunable electronic properties are of significant interest. The inherent polarity and potential for environmentally sensitive fluorescence could be exploited in the design of molecular probes for bio-imaging or as components in targeted drug delivery systems. Further research into the nonlinear optical properties and the synthesis of polymeric materials derived from this and similar push-pull systems could open up new avenues in materials science and medicinal chemistry.
References
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Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1482. [Link]
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Kim, J. H., et al. (2008). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Bulletin of the Korean Chemical Society, 29(11), 2231-2234. [Link]
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Gryl, M., et al. (2014). Fundamental aspects of property tuning in push–pull molecules. RSC Advances, 4(104), 59955-59982. [Link]
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Klein, H., et al. (2001). Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. The Journal of Physical Chemistry A, 105(4), 659-670. [Link]
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Al-Kaabi, M., et al. (2021). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. Molecules, 26(16), 4941. [Link]
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Nishimura, Y., et al. (2021). Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives. Chemistry–An Asian Journal, 16(16), 2213-2218. [Link]
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Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
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Klein, H., et al. (2001). Electronic state of push-pull alkenes: an experimental dynamic NMR and theoretical ab initio MO study. PubMed, 105(4), 659-70. [Link]
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Squeo, B. M., et al. (2020). Uncovering Structure–Property Relationships in Push–Pull Chromophores: A Promising Route to Large Hyperpolarizability and Two-Photon Absorption. The Journal of Physical Chemistry C, 124(28), 15413-15422. [Link]
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Thermal and photochemical stability of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate isomers.
An In-Depth Technical Guide to the Thermal and Photochemical Stability of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a "push-pull" olefin exhibiting distinct thermal and photochemical stability profiles for its E and Z isomers. This technical guide provides a comprehensive analysis of the isomerization dynamics, degradation pathways, and the underlying mechanistic principles governing its stability. We will delve into the experimental methodologies for characterizing these properties, present key quantitative data, and discuss the implications for the handling, storage, and application of this compound in research and development.
Introduction: The Significance of Isomeric Stability
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a molecule of interest due to its reactive functionalities and potential applications as an intermediate in the synthesis of various organic compounds, including derivatives of uracil, a component of nucleic acids.[1][2] The presence of electron-donating (ethoxy) and electron-withdrawing (cyano and carbamoyl) groups across the carbon-carbon double bond classifies it as a push-pull olefin. This electronic structure is central to its unique stability and isomerization characteristics.
Understanding the thermal and photochemical stability of its geometric isomers, E- and Z-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, is paramount for its effective utilization. The isomeric form of a molecule can drastically alter its physical, chemical, and biological properties. Therefore, controlling and predicting the isomeric composition under various conditions is a critical aspect of its practical application.
Isomerization Dynamics: A Tale of Two Isomers
The isomeric landscape of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is dominated by the E-isomer, which is significantly more stable than its Z-counterpart.[1][2][3] The synthesis of this compound, through the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride, yields the E-isomer with high stereoselectivity.[1][2]
Photochemical Isomerization (E → Z)
The conversion of the stable E-isomer to the less stable Z-isomer is not achieved thermally but is driven by ultraviolet (UV) irradiation.[1][2][3] This photochemical process represents an input of energy sufficient to overcome the rotational barrier of the double bond.
-
Experimental Protocol: Photochemical Isomerization
-
Sample Preparation: Dissolve E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.
-
Irradiation: Irradiate the solution with a UV lamp at a wavelength of 254 nm.
-
Monitoring: Monitor the isomerization process over time using UV-Vis spectroscopy (observing a blue shift as Z-isomer forms) and ¹H NMR spectroscopy to determine the E/Z ratio.[1]
-
Observation: A photostationary state is reached, with a significant proportion of the E-isomer converting to the Z-isomer. For instance, after two hours of irradiation, approximately 40% of the E-isomer was found to have isomerized to the Z-isomer.[1][3]
-
Thermal Isomerization (Z → E)
The Z-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is thermally unstable and spontaneously and irreversibly reverts to the more stable E-isomer.[1][2][3] This process is driven by the release of steric strain and the attainment of a more favorable electronic configuration.
-
Experimental Protocol: Thermal Isomerization Kinetics
-
Sample Preparation: Prepare a solution of the Z-isomer (typically as a mixture with the E-isomer following photochemical isomerization).
-
Temperature Control: Maintain the solution at a constant, elevated temperature.
-
Monitoring: At regular intervals, withdraw aliquots and analyze the isomeric ratio using ¹H NMR spectroscopy.
-
Data Analysis: Plot the concentration of the Z-isomer as a function of time to determine the rate constant of the isomerization. Repeat at different temperatures to determine the activation parameters.
-
The workflow for studying the isomerization can be visualized as follows:
Caption: Isomerization workflow for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
Quantitative Stability Analysis
The thermal back-isomerization from the Z to the E form has been quantitatively studied, providing valuable insights into the energetics of the process.[1][3]
| Parameter | Value | Unit |
| Activation Energy (Ea) | 19.6 | kcal mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 19.0 | kcal mol⁻¹ |
| Entropy of Activation (ΔS‡) | -17.5 | cal K⁻¹ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 24.4 | kcal mol⁻¹ |
| Table 1: Kinetic and Thermodynamic Parameters for the Z to E Isomerization.[1][3] |
The negative entropy of activation is particularly noteworthy, as it suggests a more ordered, charge-separated transition state compared to the ground state of the Z-isomer.[1][3]
Potential Degradation Pathways
While the primary instability of the Z-isomer is its isomerization, under certain conditions, particularly in the presence of nucleophiles like water, degradation of the molecular backbone can occur. Although specific studies on the degradation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are not extensively reported, the degradation of related poly(alkyl cyanoacrylates) provides a plausible model.[4][5][6]
The proposed primary degradation mechanism is hydrolytic scission. This can be conceptualized in the following pathway:
Caption: Proposed hydrolytic degradation pathway.
This degradation is analogous to that observed for cyanoacrylate polymers, which degrade to produce formaldehyde and an alkyl cyanoacetate.[4][6] The rate of this degradation is expected to be influenced by pH, with alkaline conditions significantly accelerating the process.[4][6]
Mechanistic Insights: The Role of the Push-Pull System
The distinct stability and isomerization behavior of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are rooted in its nature as a push-pull olefin. The electron-donating ethoxy group (-OEt) "pushes" electron density into the C=C double bond, while the electron-withdrawing cyano (-CN) and carbamoyl (-C(O)NHC(O)OEt) groups "pull" electron density away. This electronic polarization leads to:
-
A Lowered Rotational Barrier: Compared to a simple alkene, the partial single-bond character of the central C=C bond facilitates isomerization.
-
Significant Chemical Shift Differences: The two sp²-hybridized carbons of the C=C bond exhibit a large difference in their NMR chemical shifts (ΔδC=C = 85.83 ppm), which is characteristic of push-pull olefins.[1]
-
Isomer Stability: The relative stability of the E and Z isomers is a delicate balance of steric hindrance and electronic effects. In the case of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, the E-isomer is favored due to reduced steric hindrance and more effective resonance stabilization.[7] In contrast, for a similar compound, ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate, the Z-isomer is exclusively observed due to stabilizing intramolecular hydrogen bonding.[7]
Practical Implications and Recommendations
-
Storage and Handling: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate should be stored in the dark to prevent photochemical isomerization to the less stable Z-isomer. Storage at low temperatures (2-8°C is suggested for similar compounds) would be prudent to minimize any potential degradation.[8]
-
Reaction Conditions: When using this compound as a reactant, the choice of solvent and temperature should be carefully considered to avoid unwanted isomerization or degradation. Anhydrous conditions are recommended if hydrolytic degradation is a concern.
-
Photochemical Applications: The light-induced isomerization suggests potential applications in areas such as molecular switches or photosensitive materials, where the reversible change in geometry can be harnessed.[1][2]
Conclusion
The stability of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a nuanced interplay of its isomeric form, the surrounding environment (light and heat), and its intrinsic electronic structure as a push-pull olefin. The E-isomer exhibits high thermal stability, while the Z-isomer is thermally labile and reverts to the E-form. This isomerization can be photochemically controlled, offering potential for advanced applications. A thorough understanding of these dynamics is essential for the successful application of this compound in synthetic chemistry and drug development.
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Sung, K., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(xiii), 131-140. [Link]
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Leonard, F., et al. (1966). Synthesis and degradation of poly(alkyl α-cyanoacrylates). Journal of Applied Polymer Science, 10(2), 259-272. [Link]
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Vauthier, C., et al. (2016). Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. Journal of Nanobiotechnology, 14(1), 1-15. [Link]
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Li, Y., et al. (2015). A preliminary study of the degradation of cyanoacrylate adhesives in the presence and absence of fossil material. Collection Forum, 29(1), 63-75. [Link]
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Cameron, J. L., et al. (1965). The degradation of cyanoacrylate tissue adhesive. I. Surgery, 58(2), 424-430. [Link]
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Sung, K., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar. [Link]
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Sung, K., et al. (2006). Why do ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate and its analogues stay as Z-isomers only?. ARKIVOC, 2006(xi), 137-147. [Link]
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Sung, K., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ResearchGate. [Link]
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Methodological & Application
The Dawn of a New Molecular Switch: A Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Conventional Switch
In the ever-evolving landscape of molecular machinery, the quest for novel, efficient, and tunable molecular switches is paramount. These nanoscale devices, capable of reversibly transitioning between two or more states in response to external stimuli, hold immense promise for applications ranging from targeted drug delivery and advanced diagnostics to high-density data storage.[1] This document introduces a compelling prototype for a new class of molecular switch: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
This guide provides a comprehensive overview of this "push-pull" olefin, detailing its synthesis, the mechanics of its light-induced switching, and rigorous protocols for its characterization. We delve into the causality behind the experimental choices, offering insights gleaned from extensive research to ensure that every protocol is a self-validating system.
The Push-Pull Advantage: Understanding the Mechanism
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a prime example of a push-pull olefin. This class of molecules is characterized by the presence of an electron-donating group (the ethoxy group) at one end of a carbon-carbon double bond and an electron-withdrawing group (the cyano and carbamate groups) at the other.[2] This electronic arrangement creates a highly polarized π-system, which significantly lowers the rotational barrier around the central C=C bond compared to conventional olefins.[2][3]
This reduced rotational barrier is the key to its function as a molecular switch. The molecule exists in two isomeric forms: the thermodynamically stable E-isomer and the metastable Z-isomer. The transition from the stable E form to the Z form is triggered by ultraviolet (UV) light, while the reverse isomerization back to the E form occurs spontaneously via thermal relaxation.[3]
Caption: Figure 1: Isomerization Pathway of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: A Step-by-Step Protocol
The synthesis of the E-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a highly stereoselective process.[3] The following protocol is adapted from established methods.[3]
Materials:
-
Ethyl (2-cyanoacetyl)carbamate
-
Ethyl orthoformate
-
Acetic anhydride
-
Chloroform
-
Ether
-
Nitrogen gas supply
-
Standard reflux apparatus
-
Rotary evaporator
-
Refrigerator
-
Filtration apparatus
Protocol:
-
To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in 2 mL of chloroform, add ethyl orthoformate (2 mmol).
-
Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Add ether to the concentrated mixture and store it in a refrigerator for 12 hours to facilitate precipitation.
-
Collect the resulting white powder by filtration.
-
Recrystallize the product from a chloroform/ether mixture to obtain the pure E-isomer.
Characterization of the Molecular Switch: Unveiling its Dynamics
Accurate characterization of the switching properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is crucial for its development and application. The primary techniques employed are UV-Vis spectroscopy, to monitor the isomerization process in real-time, and Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the isomeric ratio.
Protocol 1: Monitoring Photoswitching with UV-Vis Spectroscopy
This protocol outlines the procedure for observing the E→Z isomerization upon UV irradiation and the subsequent thermal Z→E relaxation.[4][5]
Equipment and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
UV lamp (254 nm)
-
Solution of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in a suitable solvent (e.g., acetonitrile)[3]
Procedure:
-
Initial Spectrum: Prepare a dilute solution of the E-isomer with an absorbance maximum between 0.5 and 1.0. Record the initial UV-Vis spectrum. This represents the pure E-isomer.[4]
-
Photoisomerization: Irradiate the sample in the quartz cuvette with a 254 nm UV lamp. Record the UV-Vis spectrum at regular intervals. A blue shift in the spectrum will be observed as the E-isomer converts to the Z-isomer.[3] Continue until a photostationary state is reached (no further significant spectral changes).
-
Thermal Relaxation: After reaching the photostationary state, stop the UV irradiation and monitor the UV-Vis spectrum over time at a constant temperature. A red shift will be observed as the Z-isomer thermally relaxes back to the more stable E-isomer.[3]
Caption: Figure 2: UV-Vis Spectroscopy Workflow for monitoring photoswitching.
Protocol 2: Isomer Quantification using ¹H NMR Spectroscopy
NMR spectroscopy provides quantitative information on the ratio of the E and Z isomers in a sample.[1][4][6]
Equipment and Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or CD₃CN)
-
Sample of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
Procedure:
-
Prepare NMR Sample: Dissolve a small amount of the E-isomer in a deuterated solvent and transfer to an NMR tube.
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum of the sample. This will show the characteristic signals for the pure E-isomer.
-
Induce Isomerization: Irradiate the NMR tube with a 254 nm UV lamp for a set period (e.g., 2 hours, as this has been shown to convert approximately 40% of the E-isomer to the Z-isomer).[3]
-
Acquire Post-Irradiation Spectrum: Immediately after irradiation, acquire another ¹H NMR spectrum. New signals corresponding to the Z-isomer will be visible.
-
Quantification: Integrate the signals corresponding to unique protons of the E and Z isomers to determine their relative concentrations.
Data Presentation:
| Isomer | Key ¹H NMR Signal (ppm) | Integration (Pre-Irradiation) | Integration (Post-Irradiation) |
| E-isomer | Vinyl proton | 1.00 | ~0.60 |
| Z-isomer | Vinyl proton | 0.00 | ~0.40 |
Note: The exact chemical shifts will be dependent on the solvent used. The vinyl proton is a well-resolved signal suitable for this analysis.
Protocol 3: Determining the Photoisomerization Quantum Yield
The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is the ratio of the number of molecules that undergo a specific event (isomerization) to the number of photons absorbed by the system.[7][8] A detailed protocol for determining the photoisomerization quantum yield can be found in the literature.[4][7][9][10][11] This typically involves the use of a chemical actinometer to determine the photon flux of the light source.
Applications and Future Directions: A Molecular Switch with Potential
The unique properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as a molecular switch prototype open up a plethora of possibilities, particularly in the realm of drug development and delivery.[12][13][14]
-
Controlled Drug Release: The light-triggered conformational change could be harnessed to release a therapeutic agent from a carrier molecule or a nanostructure.[13][15][16] The irreversible thermal back-isomerization ensures a "one-way" release mechanism, which could be advantageous in certain therapeutic scenarios.
-
Photopharmacology: The distinct biological activities of the E and Z isomers could be exploited to develop light-activated drugs.[17][18] A biologically inactive E-isomer could be administered and then activated at a specific site in the body using focused UV light.
-
Bio-imaging and Sensing: The change in the electronic properties and polarity between the two isomers could be utilized to develop fluorescent probes or sensors for biological systems.[19]
Further research should focus on modifying the molecular structure to tune the switching properties, such as shifting the activation wavelength to the visible or near-infrared region for deeper tissue penetration and exploring the biocompatibility and stability of this molecular switch in biological environments.
Conclusion
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate presents a fascinating and accessible prototype for a molecular switch. Its straightforward synthesis, well-defined switching mechanism, and potential for a wide range of applications make it an ideal candidate for further investigation by researchers and scientists in both academia and industry. The protocols and insights provided in this guide are intended to serve as a solid foundation for unlocking the full potential of this promising molecular machine.
References
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Sung, K.-S., Lin, M. C., Huang, P. M., Zhuang, B. R., Sung, R., & Wu, R. R. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Arkivoc, 2005(13), 131-140. [Link]
-
Jo, G., et al. (2022). Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch. Journal of Visualized Experiments, (180), e63524. [Link]
-
Kjær, C., et al. (2017). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. Scientific Reports, 7(1), 41145. [Link]
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Kjær, C., et al. (2017). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. Semantic Scholar. [Link]
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Wiedbrauk, S., et al. (2024). A fiber-optic spectroscopic setup for isomerization quantum yield determination. Beilstein Journal of Organic Chemistry, 20, 1684-1692. [Link]
-
Kjær, C., et al. (2017). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. ResearchGate. [Link]
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Wikipedia. (2025). Push–pull olefin. [Link]
-
Szymański, W., et al. (2013). Reversible Photocontrol of Biological Systems by the Incorporation of Molecular Photoswitches. Chemical Reviews, 113(8), 6114-6178. [Link]
-
Kuick Research. (2025). Molecular Switches As Therapeutic Targets, Drug Development, Drug Delivery Mechanism and Application By Indications Insight 2025. [Link]
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Fitzmaurice, C., Bartkowski, W., & Giordani, S. (2022). Molecular Switches-Tools for Imparting Control in Drug Delivery Systems. Frontiers in Chemistry, 10, 859450. [Link]
-
Lord, S. J., et al. (2010). A Photoactivatable Push−Pull Fluorophore for Single-Molecule Imaging in Live Cells. Journal of the American Chemical Society, 132(38), 13171-13173. [Link]
-
Emory University. (2013). NMR Experiment Procedure. [Link]
-
Vlatković, M., et al. (2016). Molecular photoswitches in aqueous environments. Chemical Society Reviews, 45(1), 136-156. [Link]
-
Fitzmaurice, C., Bartkowski, W., & Giordani, S. (2022). Molecular Switches—Tools for Imparting Control in Drug Delivery Systems. ResearchGate. [Link]
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BioSpace. (2025). Molecular Switches Revolutionizing Drug Development & Therapeutic Precision. [Link]
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Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
Emory University. (2013). NMR Experiment Procedure. [Link]
-
University of Basel. (2018). UV/VIS Spectroscopy. [Link]
-
Emory University. (2013). An Introduction to Biological NMR Spectroscopy. [Link]
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The Alchemist's Accord: A Guide to Multi-Component Reactions in Heterocyclic Synthesis
For the modern medicinal chemist and drug development professional, the quest for novel molecular architectures is relentless. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and their efficient synthesis is a cornerstone of the discovery process. Multi-component reactions (MCRs) have emerged as a paradigm-shifting strategy, offering an elegant and powerful approach to construct complex heterocyclic scaffolds in a single, atom-economical step. This guide provides an in-depth exploration of key MCRs, moving beyond mere procedural lists to dissect the underlying principles and furnish field-tested protocols for their successful application.
The Philosophy of Convergence: Why Multi-Component Reactions?
Traditional linear synthesis, with its sequential bond-forming and purification steps, can be a time- and resource-intensive endeavor. MCRs, in contrast, embody the principles of convergent synthesis. By combining three or more reactants in a one-pot fashion, MCRs generate products that incorporate substantial portions of each starting material. This approach offers numerous advantages:
-
Efficiency and Economy: MCRs significantly shorten synthetic sequences, reducing solvent consumption, energy usage, and waste generation.[1][2]
-
Complexity from Simplicity: They allow for the rapid generation of structurally complex and diverse molecules from readily available starting materials.
-
Exploration of Chemical Space: The combinatorial nature of MCRs makes them ideal for creating large libraries of compounds for high-throughput screening in drug discovery programs.
This guide will focus on four workhorse MCRs that have proven their utility in the synthesis of medicinally relevant heterocycles: the Ugi, Passerini, Biginelli, and Hantzsch reactions.
The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetics and Beyond
The Ugi reaction is arguably one of the most versatile and widely employed MCRs. It brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. These products are not only valuable peptidomimetics but also serve as versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocycles.[3][4]
Mechanistic Rationale
The generally accepted mechanism of the Ugi reaction is a fascinating cascade of reversible and irreversible steps that underscore its efficiency.[5]
-
Causality: The reaction is initiated by the rapid and reversible condensation of the aldehyde and the amine to form an imine. This is followed by protonation by the carboxylic acid to generate a highly electrophilic iminium ion. The nucleophilic isocyanide then attacks the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion in a key step. The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, which furnishes the stable α-acylamino carboxamide product.[5] The choice of a polar protic solvent like methanol is crucial as it facilitates the initial imine formation and the subsequent ionic interactions.[3]
Caption: The mechanistic pathway of the Ugi four-component reaction.
Application Note: Synthesis of a Pro-Drug Precursor
A practical application of the Ugi reaction is in the synthesis of precursors to complex drugs like Praziquantel, an anti-schistosomal agent.[6] This highlights the reaction's utility in constructing highly functionalized acyclic molecules that can undergo subsequent cyclization.
Experimental Protocol: General Procedure for Ugi Adduct Synthesis
This protocol is a robust starting point for the synthesis of a typical Ugi product.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Methanol (2 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
10% aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add the amine (1.0 mmol).
-
Stir the mixture for 10 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the mixture.
-
Finally, add the isocyanide (1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL).[7]
-
Wash the organic layer with 10% aqueous HCl (15 mL) and then with brine (15 mL).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Ugi adduct.
Optimization Insights:
-
Solvent Choice: While methanol is standard, for less reactive substrates, 2,2,2-trifluoroethanol (TFE) can accelerate the reaction.[3]
-
Concentration: Running the reaction at higher concentrations (e.g., 0.5 M) can be beneficial.[8]
-
Green Chemistry Approaches: Solvent-free conditions or the use of water as a solvent, often coupled with microwave irradiation or ultrasound, can significantly reduce reaction times and improve yields.[7]
| Condition | Solvent | Time | Yield (%) | Reference |
| Conventional | Methanol | 24-48 h | Variable | [8] |
| Microwave | Solvent-free | 30 min | ~80 | [7] |
| Ultrasound | Solvent-free | 30-60 min | ~80 | [7] |
The Passerini Three-Component Reaction: Direct Access to α-Acyloxy Amides
The Passerini reaction, discovered in 1921, is the progenitor of isocyanide-based MCRs. It combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to directly furnish α-acyloxy amides.[9] These products are valuable scaffolds in their own right and are also key intermediates for the synthesis of various heterocycles, such as oxazoles.
Mechanistic Rationale
The mechanism of the Passerini reaction is thought to be dependent on the solvent polarity.[9]
-
In Aprotic Solvents (Concerted Pathway): It is believed that hydrogen bonding plays a critical role, leading to a cyclic, concerted transition state.[10] The reaction is theorized to be a trimolecular process where the isocyanide, carboxylic acid, and carbonyl compound react in a single, concerted step to form an imidate intermediate, which then undergoes a Mumm rearrangement to the final product.[9] The preference for aprotic solvents and high concentrations supports this non-ionic pathway.[10]
-
In Polar Solvents (Ionic Pathway): In solvents like methanol, the reaction may proceed through an ionic mechanism where the carbonyl is protonated, followed by nucleophilic attack of the isocyanide to form a nitrilium ion.[9] This is then intercepted by the carboxylate to yield the product.
Caption: The concerted mechanistic pathway of the Passerini reaction in aprotic solvents.
Application Note: Synthesis of Poly(ester-amide)s
The Passerini reaction can be adapted for polymer synthesis by using bifunctional monomers. For instance, plant-derived phenolic acids can be used in a Passerini polymerization to create novel bio-based poly(ester-amide)s, showcasing the reaction's utility in materials science.[11]
Experimental Protocol: General Procedure for Passerini Adduct Synthesis
This protocol provides a general method for the synthesis of α-acyloxy amides.
Materials:
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
Carboxylic Acid (1.2 mmol, 1.2 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) (2 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.2 mmol) in DCM (2 mL) in a sealed vial.
-
Add the isocyanide (1.0 mmol) to the mixture at room temperature. Handle isocyanides in a fume hood.
-
Stir the reaction mixture at room temperature for 24-72 hours. The reaction is typically faster with aldehydes than ketones. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) to remove excess carboxylic acid, followed by brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide.
Optimization Insights:
-
Solvent Effects: Aprotic solvents like DCM, THF, and toluene are generally preferred.[12] Acetonitrile has also been shown to be effective, especially in microdroplet-accelerated reactions which can dramatically reduce reaction times.[13]
-
Reactant Choice: Tert-butyl isocyanide is often chosen for its good balance of reactivity and stability.[11]
-
Drawbacks: Traditional Passerini reactions can be slow, sometimes requiring several days for completion.[14]
The Biginelli Reaction: A Classic Route to Dihydropyrimidinones
First reported in 1893, the Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[15] This heterocyclic core is found in numerous biologically active compounds, including calcium channel blockers.
Mechanistic Rationale
The mechanism of the Biginelli reaction has been the subject of debate, but the most widely accepted pathway involves an acyl-iminium ion intermediate.
-
Causality: The reaction is acid-catalyzed. The first step is believed to be the condensation of the aldehyde and urea to form an N-acyliminium ion.[16] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via intramolecular condensation between the ester carbonyl and the remaining urea nitrogen, followed by dehydration, yields the final dihydropyrimidinone product.[16] The use of a Lewis acid catalyst, such as Yb(OTf)₃, can significantly enhance the reaction rate and yield by activating the aldehyde and promoting the key C-N and C-C bond formations.[16]
Caption: The proposed N-acyliminium ion pathway for the Biginelli reaction.
Application Note: Synthesis of Monastrol
The Biginelli reaction provides a straightforward and efficient synthesis of Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, which is a target for cancer chemotherapy. This highlights the reaction's direct relevance to the synthesis of medicinally important molecules.[1]
Experimental Protocol: Solvent-Free Synthesis of a Dihydropyrimidinone
The original Biginelli protocol often suffered from low yields.[1] Modern modifications, such as the use of potent catalysts under solvent-free conditions, have greatly improved its practicality.
Materials:
-
Aromatic Aldehyde (10 mmol, 1.0 equiv)
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol, 1.0 equiv)
-
Urea (15 mmol, 1.5 equiv)
-
Catalyst (e.g., benzyltriethylammonium chloride, 10 mol%)[1]
-
Crushed ice
-
Cold 95% Ethanol
Procedure:
-
In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and the catalyst (1.0 mmol).
-
Heat the mixture at 100 °C with stirring for the required time (typically 30-90 minutes, monitor by TLC).[1]
-
After completion, cool the reaction mixture slightly and pour it onto crushed ice (approx. 30 g).[1]
-
Stir the resulting slurry for 5-10 minutes until a solid precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold 95% ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or oven to obtain the pure dihydropyrimidinone.
Optimization Insights:
-
Catalyst Choice: A wide variety of Brønsted and Lewis acids can catalyze the reaction. Ytterbium triflate (Yb(OTf)₃) is particularly effective under solvent-free conditions.[16] Inexpensive and reusable catalysts like dicalcium phosphate have also been reported.[17]
-
Energy Source: Microwave irradiation is highly effective for the Biginelli reaction, often reducing reaction times from hours to minutes and improving yields.[16] Ball milling offers a catalyst-free and solvent-free green alternative.[18]
| Catalyst | Conditions | Time | Yield (%) | Reference |
| HCl | Ethanol, Reflux | Hours | Low-Moderate | [1] |
| Yb(OTf)₃ | Solvent-free, 100°C | 1-2 h | >90 | [16] |
| BTEAC | Solvent-free, 100°C | 0.5-1.5 h | 75-90 | [1] |
| None | Ball Milling | 15-60 min | >90 | [18] |
The Hantzsch Dihydropyridine Synthesis: Building a Privileged Scaffold
The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine (1,4-DHP).[19] The resulting 1,4-DHP scaffold is a privileged structure in medicinal chemistry, most notably found in calcium channel blockers like Nifedipine.
Mechanistic Rationale
The Hantzsch synthesis proceeds through the formation of two key intermediates that ultimately combine and cyclize.
-
Causality: The reaction begins with two parallel condensation reactions. One molecule of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound. Simultaneously, a second molecule of the β-ketoester reacts with ammonia to form an enamine intermediate. The crucial step is a Michael addition of the enamine to the α,β-unsaturated carbonyl compound. The resulting adduct then undergoes cyclization and dehydration to afford the 1,4-dihydropyridine ring. The use of an effective catalyst like ceric ammonium nitrate (CAN) under solvent-free conditions can significantly accelerate the reaction at room temperature.[20]
Caption: A workflow diagram illustrating the key stages of the Hantzsch Dihydropyridine Synthesis.
Application Note: Synthesis of Nifedipine Analogues
The Hantzsch reaction is the classical method for synthesizing Nifedipine and its analogues. This direct application underscores its importance in the pharmaceutical industry for producing cardiovascular drugs. The reaction conditions can be optimized to improve yields and facilitate large-scale manufacturing.[21]
Experimental Protocol: Solvent-Free Hantzsch Synthesis
This green chemistry protocol utilizes a catalyst under solvent-free conditions for an efficient synthesis of 1,4-DHPs.[20]
Materials:
-
Aldehyde (10 mmol, 1.0 equiv)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate) (20 mmol, 2.0 equiv)
-
Ammonium acetate (10 mmol, 1.0 equiv)
-
Ceric Ammonium Nitrate (CAN) (0.5 mmol, 5 mol%)
-
Water
-
n-Hexane
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, add the aldehyde (10 mmol), the β-dicarbonyl compound (20 mmol), ammonium acetate (10 mmol), and CAN (0.5 mmol).
-
Stir the mixture vigorously at room temperature for 1-3 hours. The reaction mixture will typically solidify as the product forms.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the solid mass and break it up with a spatula.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Wash the crude product with n-hexane to remove non-polar impurities.
-
Recrystallize the dried solid from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Optimization Insights:
-
Nitrogen Source: Ammonium acetate is a convenient source of ammonia.
-
Solvent: While the reaction can be run in ethanol, solvent-free conditions are often more efficient and environmentally friendly.[20] Water can also be used as a green solvent.[22]
-
Aromatization: The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using reagents like nitric acid, ferric chloride, or manganese dioxide if the aromatic scaffold is the desired target.[19]
Conclusion
Multi-component reactions represent a cornerstone of modern synthetic strategy, particularly in the pursuit of novel heterocyclic compounds for drug discovery. The Ugi, Passerini, Biginelli, and Hantzsch reactions, each with its unique mechanistic nuances and synthetic utility, provide powerful tools for the rapid and efficient construction of complex molecular architectures. By understanding the causality behind the experimental conditions and embracing modern optimization techniques, researchers can fully leverage the power of these reactions to accelerate the discovery and development of next-generation therapeutics.
References
-
Ingold, M., Colella, L., Dapueto, R., López, G. V., & Porcal, W. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. [Link]
- Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. (n.d.). [Source document, no direct public link available]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Passerini Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Reddy, C. V., Mahesh, M., Raju, P. V., Babu, T. R., & Reddy, V. V. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(3), 228-236. [Link]
-
Zhang, Y., et al. (2023). Microdroplet Chemistry Accelerating a Three-Component Passerini Reaction for α-Acyloxy Carboxamide Synthesis. ACS Omega. [Link]
-
Fouad, M. A., Abdel-Hamid, H., & Ayoup, M. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 43017-43053. [Link]
-
Ugi Multicomponent Reaction. (2014). Organic Syntheses, 91, 1-10. [Link]
-
Patel, R. B., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170055. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules, 27(19), 6683. [Link]
-
Passerini reaction. (n.d.). In Wikipedia. [Link]
-
Bradley, J. C., et al. (2022). Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. JoVE. [Link]
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Wadhawa, G. C. (n.d.). Passerini reaction [PowerPoint slides]. SlideShare. [Link]
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Optimization of the reaction conditions for the Hantzsch condensation... (n.d.). ResearchGate. [Link]
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Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). National Institutes of Health. [Link]
-
Biginelli Dihydropyrimidine Synthesis. (n.d.). Theochem @ Mercer University. [Link]
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Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). ACS Omega. [Link]
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Effect of different solvents on the scope of the Passerini reaction. (n.d.). ResearchGate. [Link]
-
Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. (2019). Molecules, 24(18), 3291. [Link]
-
A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach. (2019). Frontiers in Chemistry. [Link]
-
The use of the Ugi four-component condensation. (2007). Nature Protocols. [Link]
-
Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (2012). Organic Process Research & Development. [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2011). Chemistry Central Journal. [Link]
-
A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. (2017). Redalyc. [Link]
-
From Ugi Multicomponent Reaction to Linkers for Bioconjugation. (2020). ACS Omega. [Link]
-
Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (2020). Molecules, 25(11), 2548. [Link]
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- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
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Probing Molecular Dynamics: A Detailed Protocol for Kinetic Studies of Z- to E-Isomerization using NMR Spectroscopy
Introduction: Unveiling Dynamic Processes at the Molecular Level
In the realms of chemistry, materials science, and drug development, the ability to understand and quantify the dynamic interconversion between stereoisomers is paramount. Z- to E- (or cis to trans) isomerization, a fundamental process involving rotation around a double bond, plays a critical role in reaction mechanisms, the photophysical properties of materials, and the biological activity of pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-invasive technique for elucidating the kinetics of such processes, providing atom-level insights into the rates and energetics of isomerization.[1][2] This application note provides a comprehensive, step-by-step protocol for conducting kinetic studies of Z- to E-isomerization using NMR spectroscopy, tailored for researchers, scientists, and professionals in drug development.
Theoretical Underpinnings: The NMR Timescale and Chemical Exchange
The appearance of NMR spectra for species undergoing chemical exchange, such as Z/E isomerization, is highly dependent on the rate of the exchange process relative to the NMR timescale.[3] The "NMR timescale" is determined by the frequency difference (Δν) between the signals of the exchanging nuclei in the two isomeric forms.
-
Slow Exchange: When the rate of isomerization (k) is much smaller than Δν (k << Δν), separate, sharp signals are observed for both the Z- and E-isomers.[3] The relative integrals of these signals can be used to determine the equilibrium constant.
-
Fast Exchange: When the isomerization rate is much greater than Δν (k >> Δν), a single, time-averaged signal is observed at a chemical shift that is a weighted average of the shifts of the individual isomers.[3]
-
Intermediate Exchange: When the rate of isomerization is comparable to Δν (k ≈ Δν), the signals broaden and eventually coalesce into a single broad peak as the temperature is increased.[3] This coalescence point is a key parameter for determining the rate constant.
By monitoring the changes in the NMR spectrum as a function of temperature (Variable Temperature NMR or VT-NMR), we can extract the rate constants for the isomerization at different temperatures. These rate constants can then be used to determine the activation parameters of the reaction, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), through an Eyring plot analysis.[4][5]
Experimental Design: A Roadmap to Successful Kinetic Analysis
A well-designed experiment is crucial for obtaining high-quality kinetic data. The following flowchart outlines the key stages of the experimental workflow.
Sources
Application Note: High-Sensitivity Analytical Methods for the Detection of Ethyl Carbamate in Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl carbamate (EC), also known as urethane, is a process contaminant and a probable human carcinogen (IARC Group 2A) that can form naturally in fermented foods, alcoholic beverages, and certain pharmaceutical preparations.[1][2] Its presence raises significant safety concerns, necessitating robust and sensitive analytical methods for its quantification. This guide provides a detailed overview and validated protocols for the determination of ethyl carbamate in various solutions, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The causality behind experimental choices, detailed step-by-step protocols, and performance comparisons are presented to ensure scientific integrity and immediate applicability in a research or quality control setting.
Introduction: The Scientific Imperative for Ethyl Carbamate Detection
Ethyl carbamate is formed from the reaction of ethanol with naturally occurring nitrogenous precursors such as urea, citrulline, and cyanate.[3] This reaction can occur during fermentation and is significantly accelerated by heat during distillation or prolonged storage at elevated temperatures.[1][3] Consequently, while present at low levels (µg/L) in products like wine and beer, its concentration can reach concerning levels (mg/L) in distilled spirits, particularly those derived from stone fruits.[3] Given its genotoxic and carcinogenic properties, several countries have established regulatory limits to control consumer exposure.[1][4]
Accurate quantification of ethyl carbamate is analytically challenging due to its low molecular weight, high polarity, and the often complex matrices in which it is found. The selection of an appropriate analytical method is therefore critical and depends on the required sensitivity, sample throughput, and the nature of the sample matrix. Chromatographic methods coupled with mass spectrometry are considered the highest standard for EC quantification due to their superior sensitivity and accuracy.[3]
Overview of Core Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most established and widely adopted technique, forming the basis of official methods like AOAC 994.07.[5] It offers excellent selectivity and sensitivity. Samples typically require extraction and sometimes concentration before injection. The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity by monitoring characteristic ions of EC.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides exceptional sensitivity and specificity, often with simpler sample preparation than GC-MS.[6] It is particularly advantageous for complex matrices or when ultra-trace level detection is required. The use of Multiple Reaction Monitoring (MRM) minimizes matrix interference, making it a robust and reliable method.[7]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): As ethyl carbamate does not possess a native fluorophore, this method requires a pre-column derivatization step, commonly with 9-xanthydrol, to create a fluorescent product.[1] While sensitive, the additional derivatization step can add complexity and potential for variability.
Protocol 1: GC-MS Analysis based on Official Methods
This protocol describes a robust and widely validated method for the determination of ethyl carbamate in alcoholic beverages, adapted from principles outlined in OIV and AOAC methodologies.[5][8] It incorporates a decision point for sample cleanup based on matrix complexity.
Principle
For simple matrices (e.g., spirits with low dry extract), the sample is diluted, spiked with an internal standard, and injected directly. For complex matrices (e.g., wines, liqueurs), a solid-phase extraction (SPE) step is employed to remove non-volatile interferences. Quantification is performed using an internal standard method with GC-MS operating in SIM mode.[9]
Reagents and Materials
-
Standards: Ethyl carbamate (≥99%), Deuterated ethyl carbamate (d5-EC) or Propyl Carbamate (PC) for internal standard (ISTD).
-
Solvents: Absolute ethanol, Dichloromethane (DCM), Acetone (all analytical grade).
-
Water: Ultra-pure (18.2 MΩ·cm).
-
SPE Columns: Diatomaceous earth-based cartridges (e.g., Chem Elut™, EXtrelut® NT).[10]
-
Glassware: Volumetric flasks, autosampler vials with septa, concentrator tubes.
Step-by-Step Methodology
A. Standard Preparation:
-
EC Stock Solution (1 mg/mL): Accurately weigh 100 mg of EC into a 100 mL volumetric flask. Dissolve and bring to volume with acetone.
-
ISTD Stock Solution (1 mg/mL): Prepare d5-EC or PC stock solution similarly. The use of d5-EC is highly recommended as it co-elutes and shares physicochemical properties with the analyte, providing more accurate correction for extraction and ionization variability.[1][11]
-
Working Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/L) in a 40% ethanol/water solution to mimic a diluted spirit matrix. Spike each standard with a constant concentration of ISTD (e.g., 50 µg/L).
B. Sample Preparation:
-
Decision Point: Analyze the sample's dry extract content.
-
If Dry Extract < 10 g/L (e.g., Vodka, Gin, many Whiskies): Proceed to Direct Analysis (C1) .
-
If Dry Extract > 10 g/L (e.g., Wines, Liqueurs, Port): Proceed to SPE Cleanup (C2) .[5]
-
C1. Direct Analysis Workflow:
-
Pipette 10 mL of the sample into a suitable flask.
-
Adjust the alcohol content to 40% (v/v) by adding absolute ethanol or ultra-pure water as needed.
-
Add a precise volume of ISTD working solution to achieve the target concentration (e.g., 50 µg/L).
-
Vortex to mix thoroughly.
-
Transfer an aliquot to an autosampler vial for GC-MS analysis.
C2. SPE Cleanup Workflow:
-
Pipette 20 mL of the sample into a beaker. Add ISTD solution.
-
Add water to bring the total volume to 40 mL.
-
Load the diluted sample onto a 20 mL diatomaceous earth SPE column and allow it to absorb for 4-5 minutes.[8] This material provides a large surface area for the aqueous sample, enabling efficient partitioning of the analyte into an immiscible organic solvent.
-
Elute the column with 2 x 80 mL of dichloromethane.
-
Collect the eluate in a flask and concentrate to ~2-3 mL using a rotary evaporator (water bath at 30°C). Crucial: Do not evaporate to dryness to prevent loss of the volatile analyte.[8]
-
Transfer the concentrate to a graduated tube and further concentrate to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Transfer to an autosampler vial for GC-MS analysis.
Instrumental Conditions
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
Visualization of GC-MS Workflow
Protocol 2: High-Sensitivity LC-MS/MS Analysis
This protocol is designed for ultra-trace quantification of ethyl carbamate, leveraging the sensitivity and selectivity of tandem mass spectrometry. It is suitable for complex matrices or when very low detection limits are required.
Principle
The method uses a simplified sample preparation, such as miniaturized liquid-liquid extraction (LLE) or reversed-phase SPE, followed by LC-MS/MS analysis.[6][13] The high selectivity of MS/MS operating in MRM mode allows for minimal sample cleanup while achieving low limits of detection.
Reagents and Materials
-
Standards: As per Protocol 1 (d5-EC is strongly recommended).
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate (all LC-MS grade).
-
Additives: Formic Acid or Ammonium Formate (LC-MS grade).
-
Water: Ultra-pure (18.2 MΩ·cm).
-
Extraction Supplies: Centrifuge tubes, vortex mixer, centrifuge.
Step-by-Step Methodology
A. Standard Preparation:
-
Prepare stock and working standards as described in Protocol 1, using the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) as the final diluent.
B. Sample Preparation (Miniaturized Liquid-Liquid Extraction):
-
Pipette 5-10 mL of the sample into a 50 mL centrifuge tube.
-
Spike with the d5-EC internal standard.
-
Add 5-8 mL of ethyl acetate.[13] Ethyl acetate is an effective solvent for extracting the moderately polar ethyl carbamate from the aqueous/ethanolic sample matrix.[14][15]
-
Add ~1-2 g of sodium chloride to promote phase separation by increasing the ionic strength of the aqueous layer (salting-out effect).[16]
-
Cap and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle nitrogen stream at 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 250 µL) of the initial mobile phase.
-
Vortex, and transfer to an LC-MS vial.
Instrumental Conditions
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold 2 min, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ethyl Carbamate: m/z 90.1 → 62.1 (Quantifier), m/z 90.1 → 44.0 (Qualifier).[13]
-
d5-Ethyl Carbamate: m/z 95.1 → 64.1 (Quantifier).
-
-
Note: Specific voltages (e.g., collision energy) must be optimized for the instrument in use.
-
Visualization of LC-MS/MS Workflow
Method Performance and Validation Data
The choice of method often involves a trade-off between sample throughput, cost, and required sensitivity. The following table summarizes typical performance characteristics reported for various validated methods.
| Parameter | GC-MS (SPE) | GC-MS/MS (LLE) | LC-MS/MS (LLE) | LC-MS/MS (SPE) |
| Limit of Detection (LOD) | 0.4 µg/L[17] | 1.3 µg/L (ng/mL)[7] | 0.17 µg/L | 0.25 - 0.63 µg/L[6] |
| Limit of Quantification (LOQ) | 1.2 µg/L[17] | 4.0 µg/L (ng/mL)[7] | 0.52 µg/L | 0.83 - 2.1 µg/L* |
| Linearity (R²) | >0.999[17] | >0.998[7] | >0.9999 | >0.9999[18] |
| Recovery (%) | 90 - 110%[8] | 90.0 - 97.5%[7] | 93 - 114% | ~94.5%[6] |
| Key Advantage | Robust, official method | High specificity | Excellent sensitivity | High sensitivity, robust |
| Consideration | Larger solvent volumes | Requires tandem MS | Requires LC-MS/MS | Requires LC-MS/MS |
| LOQ for LC-MS/MS (SPE) calculated as 3.33 x LOD range. |
Expert Insights & Troubleshooting
-
Internal Standard Selection: As noted, a stable isotope-labeled internal standard like d5-ethyl carbamate is the ideal choice.[11] It compensates most accurately for matrix effects and variations during sample preparation. If unavailable, a close structural analog like propyl or butyl carbamate can be used, but validation must carefully check for consistent recovery.[1][9]
-
Matrix Effects: Complex matrices like red wine or certain pharmaceutical syrups can cause ion suppression or enhancement in the mass spectrometer source, particularly with ESI. The LLE and SPE cleanup steps are designed to minimize these effects. Always validate the method by analyzing spiked matrix samples to assess recovery and ensure accuracy.
-
Preventing Analyte Loss: Ethyl carbamate is semi-volatile. Avoid excessive heat during solvent evaporation steps (e.g., keep water baths ≤40°C) and never allow samples to go to complete dryness for extended periods.[8]
-
Confirmation of Identity: For unequivocal identification, especially in disputed results, the ion ratios between the quantifier and qualifier ions should be monitored and must match those of an authentic standard within a specified tolerance (e.g., ±20%).[12]
Conclusion
The reliable quantification of ethyl carbamate is a critical task for ensuring the safety of foods, beverages, and pharmaceutical products. Both GC-MS and LC-MS/MS offer robust and sensitive solutions. GC-MS remains the well-established "gold standard" suitable for most regulatory and quality control applications. For research requiring the highest sensitivity or for analyzing particularly challenging matrices, LC-MS/MS provides an excellent alternative with often simplified sample preparation workflows. The successful implementation of these methods relies on careful execution of the protocols, a thorough understanding of the principles behind each step, and comprehensive method validation tailored to the specific sample matrix.
References
-
Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages: application to South African wine and spirits. (n.d.). PubMed. [Link]
-
Kim, Y., Kim, M., Kim, M., Lee, J., & Kim, J. (2016). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Toxicological research, 32(4), 341–348. [Link]
-
Determination of Residue Levels of Ethyl Carbamate in Alcoholic Beverages by Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS). (2020). ResearchGate. [Link]
-
Ethyl Carbamate (Type-II). (n.d.). International Organisation of Vine and Wine. [Link]
-
Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. (2017). CVUA Karlsruhe. [Link]
-
Effect of Different Pretreatments on Ethyl Carbamate Extraction from Liquor Using Gas Chromatography-mass Spectrometry. (2016). International Journal of Food Engineering. [Link]
-
Choi, Y., & Koh, E. (2016). Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine. Preventive nutrition and food science, 21(2), 121–126. [Link]
-
Riachi, L. G., De Maria, C. A. B., & Santos, C. G. D. (2015). Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine. Food chemistry, 177, 23–28. [Link]
-
Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. (2023). MDPI. [Link]
-
Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. (n.d.). VTechWorks. [Link]
-
Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. (2022). SciELO. [Link]
-
Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. (2022). SciELO. [Link]
-
OIV-MA-AS315-04: Ethyl carbamate. (n.d.). OIV. [Link]
-
Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages: Application to South African wine and spirits. (2011). ResearchGate. [Link]
-
A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. (2018). ResearchGate. [Link]
-
Simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages by derivatization and GC-MS analysis. (2012). Chemistry Central Journal. [Link]
-
Alcohol Consumption and Ethyl Carbamate. (2010). NCBI Bookshelf. [Link]
-
Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. (2017). OIV. [Link]
-
Chem Elut S (Synthetic). (n.d.). Agilent. [Link]
-
Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. [Link]
-
Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. (2020). MDPI. [Link]
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of the Knoevenagel Condensation in Cyanoacrylate Synthesis
The Knoevenagel condensation, a cornerstone reaction in organic chemistry for carbon-carbon bond formation, remains a highly relevant and powerful tool for the synthesis of α-cyanoacrylates.[1] These monomers are the fundamental components of "super glues" and a wide array of specialty adhesives, with significant applications in the medical, industrial, and pharmaceutical sectors.[2][3] In drug development, cyanoacrylate-based nanoparticles are explored for controlled drug delivery systems.[3]
This application note provides a comprehensive guide to the synthesis of cyanoacrylates using the Knoevenagel condensation. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to empower researchers to not only replicate the synthesis but also to troubleshoot and adapt the protocol for their specific needs. We will delve into the reaction mechanism, provide a detailed, validated experimental protocol, discuss critical aspects of purification and characterization, and address common challenges.
The Mechanism of the Knoevenagel Condensation
The Knoevenagel condensation is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[3] In the context of cyanoacrylate synthesis, the active methylene compound is typically an alkyl cyanoacetate, such as ethyl cyanoacetate, and the carbonyl compound is most commonly formaldehyde (often used in its more stable polymeric form, paraformaldehyde).[1]
The reaction is catalyzed by a weak base, with piperidine being a classic example.[3] The mechanism proceeds through the following key steps:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the ethyl cyanoacetate. This deprotonation is facilitated by the two electron-withdrawing groups (the cyano and ester groups), which stabilize the resulting carbanion (enolate).
-
Nucleophilic Attack: The resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a tetrahedral intermediate.
-
Protonation: The tetrahedral intermediate is protonated, typically by the conjugate acid of the basic catalyst, to yield an aldol-type addition product.
-
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product, the cyanoacrylate. The removal of water is crucial to drive the reaction equilibrium towards the product.[3]
Caption: Base-catalyzed mechanism of the Knoevenagel condensation for cyanoacrylate synthesis.
The Two-Stage Synthesis: From Prepolymer to Monomer
A critical aspect of the traditional Knoevenagel synthesis of cyanoacrylates is that it typically proceeds in two main stages.[2] The initial condensation reaction between the alkyl cyanoacetate and formaldehyde yields a prepolymer or oligomer of the cyanoacrylate.[2] This is because the highly reactive monomer can polymerize under the reaction conditions.
The desired monomer is then obtained through a high-temperature depolymerization, often referred to as "cracking," of this prepolymer under reduced pressure.[2] This process is energy-intensive and requires careful control to prevent unwanted side reactions.[2]
Caption: Two-stage workflow for the synthesis and purification of cyanoacrylate monomers.
Detailed Experimental Protocol: Synthesis of Ethyl Cyanoacrylate
This protocol provides a generalized yet detailed procedure for the synthesis of ethyl cyanoacrylate. Researchers should adapt this protocol based on their specific laboratory equipment and safety procedures.
Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | bp (°C) | Density (g/mL) | Key Hazards |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 206-208 | 1.063 | Irritant |
| Paraformaldehyde | (CH₂O)n | (30.03)n | - | ~1.4 | Toxic, Irritant, Carcinogen |
| Piperidine | C₅H₁₁N | 85.15 | 106 | 0.862 | Flammable, Toxic, Corrosive |
| Toluene | C₇H₈ | 92.14 | 111 | 0.867 | Flammable, Toxic, Irritant |
| Hydroquinone | C₆H₆O₂ | 110.11 | 287 | 1.3 | Toxic, Irritant, Mutagenic |
| Phosphorus Pentoxide | P₂O₅ | 141.94 | - | 2.39 | Corrosive |
Stage 1: Knoevenagel Condensation to Form the Prepolymer
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. All glassware must be thoroughly dried to prevent premature polymerization.
-
Charging the Flask: To the flask, add ethyl cyanoacetate (1.0 eq), paraformaldehyde (1.0-1.2 eq), a catalytic amount of piperidine (e.g., 0.01 eq), and a suitable solvent for azeotropic water removal, such as toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is being azeotropically removed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The resulting solution contains the cyanoacrylate prepolymer.
Stage 2: Depolymerization and Purification
-
Preparation for Depolymerization: To the prepolymer solution, add a polymerization inhibitor, such as hydroquinone, and a dehydrating agent like phosphorus pentoxide.[4] A high-boiling point, non-reactive heat transfer medium (e.g., tricresyl phosphate) can also be added to ensure even heating.[5]
-
Vacuum Distillation Setup: Assemble a vacuum distillation apparatus. It is crucial that all glassware is acid-washed (e.g., with 5N H₂SO₄) and thoroughly dried to prevent polymerization of the monomer upon contact.[4]
-
Depolymerization ("Cracking"): Heat the mixture in an oil bath under reduced pressure. Initially, low-boiling impurities will be removed. The temperature is then gradually increased (typically >160 °C) to induce depolymerization of the prepolymer.
-
Monomer Collection: The monomeric ethyl cyanoacrylate will distill over and should be collected in a receiving flask cooled in an ice bath. The receiving flask should contain a small amount of an acidic stabilizer (e.g., a trace of P₂O₅ or SO₂) to prevent polymerization of the collected monomer.[5] The distillation is typically performed at a vapor temperature of 45-96 °C under a vacuum of 2.0-8.8 mm Hg.[5]
-
Purification: The collected crude monomer can be further purified by a second vacuum distillation to achieve high purity.
Characterization of the Final Product
The identity and purity of the synthesized ethyl cyanoacrylate should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of ethyl cyanoacrylate is expected to show characteristic peaks for the vinyl protons, the ethyl ester protons, and the absence of the methylene protons of the starting material. The olefinic protons are expected to appear as two singlets at around δ 6.5 and δ 7.1 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the C≡N (nitrile) stretch (around 2220 cm⁻¹), the C=O (ester) stretch (around 1716 cm⁻¹), and the C=C (alkene) stretch (around 1600 cm⁻¹).[7]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Prepolymer | - Incomplete reaction. - Insufficient water removal. | - Ensure the reaction is run to completion (monitor water collection). - Check for leaks in the Dean-Stark setup. |
| Premature Polymerization during Distillation | - Presence of basic residues in glassware. - Insufficient inhibitor in the distillation pot or receiver. - Overheating during depolymerization. | - Thoroughly acid-wash and dry all glassware.[4] - Ensure adequate amounts of hydroquinone and P₂O₅ are used. - Carefully control the distillation temperature and pressure. |
| Product Polymerizes on Storage | - Presence of moisture or other anionic initiators. - Insufficient stabilizer in the final product. | - Store the purified monomer in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). - Add a suitable stabilizer (e.g., a trace of acid) to the purified monomer. |
| Darkening of Reaction Mixture | - Side reactions occurring at elevated temperatures. | - Optimize the reaction temperature; avoid excessive heating.[8] |
Advanced Catalytic Systems
While piperidine is a classic catalyst, modern research has explored a variety of other catalytic systems to improve reaction efficiency, yield, and environmental friendliness. These include:
-
Diisopropylethylammonium Acetate (DIPEAc): This ionic liquid has been shown to be an effective catalyst, offering shorter reaction times and high yields.[7][9]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): This amine base is also a highly effective catalyst for the Knoevenagel condensation.[8]
-
Triphenylphosphine: This phosphane catalyst can be used under mild, solvent-free conditions, often with microwave irradiation to accelerate the reaction.[10]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as amine-functionalized silica, offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry.[11][12]
Safety Considerations
The synthesis of cyanoacrylates involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (polyethylene gloves are recommended), and a lab coat.[13][14]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of volatile and irritating vapors.[15]
-
Handling Cyanoacrylates: Cyanoacrylate monomers can bond skin and eyes in seconds.[13] Avoid direct contact. In case of skin bonding, do not force the skin apart; instead, gently peel or roll the skin apart in warm, soapy water.[14]
-
Reagent Hazards: Be aware of the specific hazards of all reagents used, particularly the toxicity and carcinogenicity of paraformaldehyde and the corrosive nature of piperidine and phosphorus pentoxide.[16]
Conclusion
The Knoevenagel condensation remains an indispensable method for the synthesis of cyanoacrylates. By understanding the underlying mechanism, carefully controlling the two-stage reaction process, and implementing robust purification and characterization techniques, researchers can reliably produce high-purity cyanoacrylate monomers for a multitude of applications in drug development and beyond. The exploration of advanced catalytic systems further enhances the efficiency and sustainability of this classic yet powerful reaction.
References
- Samuel, H.S. & et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
-
Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available from: [Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]
-
Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(55), 31535-31541. Available from: [Link]
- Gao, C., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 32(1), 335-338.
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ResearchGate. (2020). Can anyone provide any advice on purification of cyanoacrylates by column chromatography? Available from: [Link]
-
Dalton Transactions. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(39), 13575-13596. Available from: [Link]
- ResearchGate. (2010). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Chemical Engineering Journal, 160(2), 891-897.
-
Arrowhead Forensics. (2015). Safety Data Sheet Cyanoacrylate. Available from: [Link]
- ResearchGate. (2016). Reactivity of novel ethyl cyanoacrylate and 6-hydroxyhexyl acrylate adhesive mixtures and their influence on adhesion.
-
Chestnut Products. (n.d.). SAFETY DATA SHEET Cyanoacrylate Superglue Medium. Available from: [Link]
- ACS Publications. (2023). Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Crystal Growth & Design.
- Google Patents. (n.d.). EP1993996B1 - A method for producing a cyanoacrylate monomer.
-
Adhesive Guru. (2023). Super Glue Safety Precautions You Need to Know. Available from: [Link]
- AFINITICA. (n.d.).
- BenchChem. (2025).
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ResearchGate. (n.d.). FT-IR spectra of ECA (a), PECA (b), and PECA after degradation in... Available from: [Link]
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Axminster Tools. (n.d.). SAFETY DATA SHEET Cyanoacrylate Superglue Thick. Available from: [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
- Jakki, S. L., et al. (2022). Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. Journal of Pharmaceutical Research, 21(2), 118-124.
- ACG Publications. (2021).
-
National Center for Biotechnology Information. (n.d.). Ethyl cyanoacrylate. PubChem. Available from: [Link]
- Google Patents. (n.d.). US2756251A - Preparation of monomeric alpha-cyanoacrylates.
- Cyanoacrylate Materials. (n.d.).
- ResearchGate. (n.d.).
- arXiv. (2012).
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Application Notes and Protocols for In Vitro Testing of Carbamate Derivatives' Biological Activity
Introduction: The Versatility and Importance of Carbamate Derivatives
Carbamate derivatives represent a crucial class of organic compounds with a wide spectrum of biological activities. The carbamate functional group (R-O-C(=O)-N(R')R''), a hybrid of an ester and an amide, imparts unique chemical and physical properties that have been exploited in medicinal chemistry, agriculture, and industrial applications.[1] Their ability to act as stable, conformationally restricted peptide bond surrogates and to engage in hydrogen bonding has made them a cornerstone in modern drug design.[1][2]
Carbamate-containing molecules are found in a variety of therapeutic agents, from the Alzheimer's drug rivastigmine to anticancer agents.[3] They are also the basis for many widely used pesticides, herbicides, and fungicides.[4][5] This diverse range of applications necessitates robust and reliable in vitro assays to characterize their biological activity, determine their potency and selectivity, and elucidate their mechanisms of action.
This comprehensive guide provides detailed application notes and protocols for a selection of key in vitro assays designed to test the biological activity of carbamate derivatives. As a senior application scientist, this document is structured not as a rigid template, but as an in-depth technical guide that explains the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for trustworthy and reproducible results.
Acetylcholinesterase (AChE) Inhibition: The Ellman's Assay
A primary and well-established biological target of many carbamate derivatives is the enzyme acetylcholinesterase (AChE).[4] AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse.[6] Inhibition of AChE by carbamates leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism exploited in the treatment of Alzheimer's disease and myasthenia gravis, but also the cause of toxicity in carbamate insecticides.[4][6]
The most common method for measuring AChE inhibition is the spectrophotometric method developed by Ellman and colleagues.[7]
Principle of the Ellman's Assay
The Ellman's assay is a colorimetric method that quantifies AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine, a thiol compound, then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6][8] The rate of color production is directly proportional to the AChE activity. The presence of a carbamate inhibitor will decrease the rate of this reaction.
Causality of Experimental Choices:
-
pH 8.0 Buffer: The reaction is performed at a slightly alkaline pH of 8.0 because the reaction of the thiol group of thiocholine with DTNB is favored at this pH, ensuring a rapid and stoichiometric production of the colored TNB anion.[8][9][10]
-
Wavelength of 412 nm: This wavelength is the absorbance maximum for the TNB anion, providing the highest sensitivity for its detection.[8]
-
Pre-incubation of Enzyme and Inhibitor: A pre-incubation step is crucial, especially for irreversible or slowly-binding inhibitors like some carbamates. This allows the inhibitor sufficient time to bind to the enzyme and establish equilibrium before the substrate is introduced, ensuring an accurate measurement of inhibition.[11][12]
Experimental Workflow: Ellman's Assay
Caption: Workflow for the Ellman's assay to determine AChE inhibition.
Detailed Protocol for AChE Inhibition Assay
Materials:
-
96-well flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Carbamate derivative (test compound)
-
Sodium phosphate monobasic and dibasic
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Deionized water
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.[13]
-
AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. A starting concentration that gives a linear increase in absorbance for at least 10 minutes is recommended (e.g., 0.1 U/mL in the final reaction volume).[13]
-
DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Protect this solution from light.[13]
-
ATChI Solution (15 mM): Dissolve an appropriate amount of ATChI in deionized water. Prepare this solution fresh daily.[13]
-
Carbamate Stock Solution (e.g., 10 mM): Dissolve the carbamate derivative in DMSO.
-
Carbamate Working Solutions: Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination (e.g., from 1 nM to 100 µM).
Assay Procedure (in a 96-well plate):
-
Plate Setup: Add the following to triplicate wells:
-
Blank: 180 µL of phosphate buffer + 20 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).
-
Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of carbamate working solution at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.[13]
-
Reaction Initiation: Add 20 µL of the ATChI solution to all wells. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[13]
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the carbamate derivative using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100[13]
-
IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8][14]
Self-Validating System and Quality Control
-
Positive Control: A known AChE inhibitor (e.g., rivastigmine, galantamine) should be run in parallel to validate the assay's sensitivity and reproducibility.[15]
-
Solvent Control: The final concentration of DMSO in all wells should be kept constant and low (typically <1%) to avoid solvent-induced enzyme inhibition.
-
Linearity: Ensure the reaction rate in the control wells is linear over the measurement period. If not, the enzyme concentration may need to be adjusted.
Data Presentation: AChE Inhibition by Carbamate Derivatives
| Carbamate Derivative | AChE Source | IC50 (µM) | Reference |
| Rivastigmine | Human Erythrocyte | 0.501 | [15] |
| Galantamine | Electric Eel | 1.5 | [16] |
| Carbamate Derivative 1 | Electric Eel | 54.8 - 94.4 | [14] |
| Carbamate Derivative 2 | Equine Serum (BChE) | 5.8 | [14] |
| Salicylanilide Carbamate | Electric Eel | 38.98 | [15] |
Cytotoxicity and Antiproliferative Activity
Many carbamate derivatives have been investigated for their potential as anticancer agents.[13][17] In vitro cytotoxicity assays are fundamental for the initial screening of these compounds to assess their ability to kill or inhibit the proliferation of cancer cells. The most common assays measure cell viability by assessing metabolic activity or membrane integrity.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability based on the metabolic activity of the cells.[18]
The assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[18] This conversion only occurs in viable cells with intact mitochondrial function. The amount of formazan produced is directly proportional to the number of living cells.[19] The insoluble formazan crystals are then dissolved in a solvent, and the absorbance is measured, typically at 570 nm.[20]
Causality of Experimental Choices:
-
Use of Phenol Red-Free Medium: During the MTT incubation step, it is advisable to use phenol red-free medium as the indicator can interfere with absorbance readings.[21]
-
Incubation Time (2-4 hours): This duration is typically sufficient for a detectable amount of formazan to be produced without causing significant cell death due to nutrient depletion.[19]
-
Formazan Solubilization: The formazan crystals are insoluble in aqueous medium. A solubilizing agent, most commonly DMSO, is required to dissolve the crystals to form a colored solution that can be quantified by a spectrophotometer.[6][19][21]
Caption: Workflow for the MTT assay to determine cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Microplate reader capable of reading absorbance at 570 nm
Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS to a concentration of 5 mg/mL. Filter sterilize the solution and store it at 4°C, protected from light.[2]
Assay Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the carbamate derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and mix thoroughly by pipetting up and down to dissolve the crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance_treated / Absorbance_untreated_control) x 100
-
IC50 Determination: Plot the % cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value, the concentration that reduces cell viability by 50%.[23]
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity. It measures the integrity of the plasma membrane.
LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[24] The released LDH can be quantified by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. The NADH is then used to reduce a tetrazolium salt (like INT) to a colored formazan product, which is measured spectrophotometrically at around 490 nm.[21][25] The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.
Causality of Experimental Choices:
-
Positive Control (Lysis Buffer): A lysis buffer, often containing a detergent like Triton X-100, is used to cause 100% cell lysis. This provides the "maximum LDH release" value, which is essential for normalizing the data and accurately calculating the percentage of cytotoxicity.[25][26]
-
Spontaneous Release Control: Untreated cells provide the baseline or "spontaneous LDH release" from normal cell turnover.
-
Centrifugation of Plates: For suspension cells, a centrifugation step before transferring the supernatant is crucial to pellet the cells and prevent their carryover, which would lead to falsely high LDH readings.[1]
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (e.g., 10X solution provided in the kit, often containing Triton X-100)
-
Microplate reader capable of reading absorbance at 490 nm
Assay Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the test wells, prepare triplicate wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells.
-
-
Induce Maximum Release: 1 hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells and incubate.
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet the cells.[27]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Mix (prepared according to the kit instructions) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[28]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Data Analysis:
-
Subtract the absorbance of the culture medium background control from all other values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100[1]
-
IC50 Determination: Plot the % cytotoxicity against the logarithm of the compound concentration to determine the IC50 value.
Data Presentation: Cytotoxicity of Carbamate Derivatives
| Carbamate Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Podophyllotoxin Carbamate | A-549 (Lung Cancer) | MTT | < Etoposide | [17] |
| Steroidal Carbamate | CT26WT (Colon Carcinoma) | MTT | 26.8 | [13] |
| Carbofuran | Cat Fibroblast | MTT | 420 | [29] |
| Amide Carbamate A8 | PC-3 (Prostate Cancer) | MTT | 0.4 | [5] |
| Amide Carbamate A14 | HOP-92 (Lung Cancer) | MTT | 0.8 | [5] |
Antifungal Activity: Mycelial Growth Inhibition
Carbamate derivatives are also known for their fungicidal properties.[26] A common in vitro method to assess the antifungal activity of these compounds is the mycelial growth inhibition assay.
Principle of Mycelial Growth Inhibition Assay
This assay directly measures the effect of a compound on the growth of a fungus. A defined amount of the fungal mycelium is placed on a solid growth medium (like Potato Dextrose Agar, PDA) containing various concentrations of the test compound. The plates are incubated, and the radial growth of the fungal colony is measured over time. The inhibition of growth is calculated relative to a control plate containing no compound.
Protocol for Mycelial Growth Inhibition
-
Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten, add the carbamate derivative (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the medium into sterile Petri dishes.
-
Fungal Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.
-
Incubation: Place the mycelial disc in the center of the PDA plates containing the carbamate derivative. Include a control plate with the solvent only.
-
Measurement: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days. Measure the diameter of the fungal colony daily until the colony in the control plate has reached a significant size.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 (Effective Concentration 50), the concentration that causes 50% inhibition of mycelial growth.[3]
Data Presentation: Antifungal Activity of Carbamate Derivatives
| Carbamate Derivative | Fungal Species | EC50 (µg/mL) | Reference |
| Threoninamide Carbamate | Sclerotinia sclerotiorum | 3.74 - 9.76 | [3] |
| N-Aryl Carbamate 1af | Fusarium graminearum | 12.50 | [26] |
| N-Aryl Carbamate 1z | Fusarium oxysporum | 16.65 | [26] |
Other Biological Activities of Carbamates
The versatility of the carbamate scaffold allows for interaction with a wide range of biological targets beyond those already discussed.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that degrades endocannabinoids. Carbamate-based inhibitors of FAAH are being investigated for the treatment of pain and anxiety.[2][30] The in vitro assay for FAAH inhibition typically involves incubating the enzyme with the carbamate inhibitor, followed by the addition of a radiolabeled substrate like [³H]-anandamide. The activity is determined by measuring the amount of radiolabeled hydrolysis product.[31]
| Carbamate Derivative | Target | IC50 (nM) | Reference |
| URB597 | FAAH | 4.6 | [30] |
| Benzoxazolyl Carbamate 14 | FAAH | 28 - 380 | [32] |
| URB878 | FAAH | 0.33 | [33] |
Antiviral Activity
Carbamate derivatives have also been explored as potential antiviral agents.[34][35] In vitro screening for antiviral activity often involves cell-based assays where host cells are infected with a virus in the presence of the carbamate compound. The antiviral effect can be quantified by measuring the reduction in viral replication, for example, through plaque reduction assays, quantitative PCR for viral nucleic acids, or reporter gene assays using engineered viruses.[17]
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial characterization of the biological activities of carbamate derivatives. By understanding the principles behind each assay and adhering to rigorous protocols that include appropriate controls, researchers can generate reliable and reproducible data. This is essential for structure-activity relationship studies, lead optimization in drug discovery, and risk assessment for agricultural and industrial chemicals. The versatility of the carbamate structure ensures that it will remain a focus of research, and the application of these fundamental in vitro assays will continue to be a critical step in unlocking the full potential of this important class of compounds.
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Alonso-Becerra, E., et al. (2021). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. Molecules, 26(15), 4478. Available at: [Link]
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Denizot, F., & Lang, R. (1986). Rapid colorimetric assay for cell growth and survival. Modifications to the tetrazolium dye procedure giving improved sensitivity and reliability. Journal of immunological methods, 89(2), 271–277. Available at: [Link]
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Gee, N. (2013). Response to "In case of screening for inhibitors for an enzyme, is it important to pre-incubate the compounds with enzyme before adding the substrate? why?". ResearchGate. Available at: [Link]
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Göçer, H., et al. (2020). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 183-189. Available at: [Link]
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Kapková, P., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 209. Available at: [Link]
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Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 9(5), 393–410. Available at: [Link]
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Mor, M., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of medicinal chemistry, 50(23), 5643–5646. Available at: [Link]
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Nath, P., & Kumar, A. (2018). In Vitro Cytotoxicity and Genotoxicity Assessments of Carbofuran and Malathion Pesticides on Cat (Felis catus) Fibroblast Cells. Biomedical and Pharmacology Journal, 11(3), 1547-1556. Available at: [Link]
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Malinakova, K., et al. (2014). O-Substituted N-2-phenylcyclopropylcarbamates as cholinesterase inhibitors. Molecules, 19(9), 13867–13881. Available at: [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. Available at: [Link]
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Chan, F. K., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 8(11), e79830. Available at: [Link]
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Li, J., et al. (2022). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 27(15), 4811. Available at: [Link]
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de Fátima, Â., et al. (2013). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. European journal of medicinal chemistry, 64, 621–628. Available at: [Link]
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edX. (n.d.). IC50 Determination. Available at: [Link]
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Leppänen, J., et al. (2010). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Journal of medicinal chemistry, 53(7), 2894–2903. Available at: [Link]
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D'yakonov, V. A., et al. (2020). Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro. Viruses, 12(11), 1276. Available at: [Link]
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Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. Available at: [Link]
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NIH. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available at: [Link]
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Mukherjee, P. K., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 025-030. Available at: [Link]
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Application Notes and Protocols for the Synthesis and Anticancer Evaluation of Cyanoacrylate Derivatives
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of novel cyanoacrylate derivatives and their subsequent evaluation as potential anticancer agents. The content herein is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding of the experimental design and data interpretation.
Introduction: The Therapeutic Potential of Cyanoacrylates
Cyanoacrylates, a class of vinyl monomers, are renowned for their rapid polymerization and strong adhesive properties, which have been extensively utilized in medical and industrial applications.[1] Beyond their use as tissue adhesives, the unique chemical scaffold of cyanoacrylate derivatives has emerged as a promising platform for the development of novel therapeutic agents, particularly in oncology.[2][3] The versatility of the cyanoacrylate backbone allows for facile chemical modifications, enabling the synthesis of a diverse library of compounds with tunable biological activities.[1]
The core structure, characterized by an electron-withdrawing cyano group and a carbonyl group attached to a carbon-carbon double bond, imparts a unique reactivity that can be harnessed for therapeutic benefit. Many cyanoacrylate-based compounds have demonstrated significant biological activities, including insecticidal, herbicidal, fungicidal, and antitumor properties.[3] This guide will focus on the synthesis of ethyl 2-cyano-3-phenylacrylate derivatives and their evaluation as anticancer agents, providing a roadmap from chemical synthesis to biological characterization.
Section 1: Synthesis of Cyanoacrylate Derivatives via Knoevenagel Condensation
The cornerstone of cyanoacrylate synthesis is the Knoevenagel condensation, a nucleophilic addition reaction between a compound with an active methylene group (in this case, ethyl cyanoacetate) and a carbonyl compound (an aldehyde or ketone), followed by a dehydration reaction to yield a new carbon-carbon double bond.[4] This method is highly efficient and versatile, allowing for the synthesis of a wide array of substituted cyanoacrylates with good to excellent yields.[4][5]
Rationale for Derivative Design: Structure-Activity Relationship (SAR)
The design of novel cyanoacrylate derivatives for anticancer applications is guided by structure-activity relationship (SAR) studies. The substitution pattern on the aromatic ring of 3-phenylacrylate derivatives plays a crucial role in their cytotoxic activity. For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence the compound's interaction with biological targets.[6] In some series of 2-phenylacrylonitrile derivatives, which share structural similarities with cyanoacrylates, substitutions on the benzene rings have been shown to be critical for their activity as tubulin inhibitors.[5] Molecular docking studies can further elucidate the binding modes of these derivatives with key cancer-related proteins, such as EGFR and HER2, providing a rational basis for the design of more potent analogs.[6]
General Synthetic Workflow
The synthesis of ethyl 2-cyano-3-phenylacrylate derivatives typically follows the workflow depicted below.
Caption: General workflow for the synthesis of cyanoacrylate derivatives.
Detailed Synthesis Protocol: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
This protocol provides a detailed procedure for the synthesis of a representative cyanoacrylate derivative.
Materials:
-
4-Methoxybenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.[7]
-
Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel.[7]
-
Stationary Phase: Prepare a silica gel slurry in hexane and pack it into a glass column.[7]
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column.[7]
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[7]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[7]
-
-
-
Characterization: Confirm the structure and purity of the final product using the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C=O, C=C).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Section 2: In Vitro Anticancer Evaluation
A critical step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds for their anticancer activity.[8] This section details the protocols for a panel of standard assays to assess cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Cell Lines and Culture Conditions
A panel of human cancer cell lines should be used to evaluate the anticancer activity of the synthesized cyanoacrylate derivatives. Commonly used cell lines for initial screening include:
-
A549: Lung carcinoma
-
HT-29: Colorectal adenocarcinoma
-
HepG2: Hepatocellular carcinoma
-
MCF-7: Breast adenocarcinoma
Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
Data Presentation: Cytotoxicity of Cyanoacrylate Derivatives
The cytotoxic activity of the synthesized compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%. The following table summarizes representative IC₅₀ values for various cyanoacrylate derivatives against different cancer cell lines.
| Compound ID | R Group (on phenyl ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-OCH₃ | A549 | 12 ± 3 | [9] |
| 1b | 4-OCH₃ | Du-145 | 19 ± 3 | [9] |
| 1c | 4-OCH₃ | MCF-7 | 85 ± 8 | [9] |
| 2a | 4-Cl | A549 | 16 ± 3 | [9] |
| 2b | 4-Cl | Du-145 | 13 ± 2 | [9] |
| 2c | 4-Cl | MCF-7 | 56 ± 6 | [9] |
| 3 | 3,4,5-trimethoxy (on a related scaffold) | A549 | 8.63 | [8] |
| 4 | 3,4,5-trimethoxy (on a related scaffold) | HT-1080 | 7.94 | [8] |
Experimental Protocols for Anticancer Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized cyanoacrylate derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Treatment: Treat cells with the cyanoacrylate derivatives at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a viability dye to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the cyanoacrylate derivatives at their IC₅₀ concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 3: Potential Mechanisms of Anticancer Action
The anticancer activity of cyanoacrylate derivatives can be attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest.
Caption: Potential anticancer mechanisms of cyanoacrylate derivatives.
Some cyanoacrylate derivatives have been shown to induce apoptosis through the modulation of key signaling pathways.[10] Molecular docking studies have suggested that certain derivatives can bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] The encapsulation of cytotoxic drugs within poly(alkyl cyanoacrylate) nanoparticles is another promising strategy to overcome multidrug resistance in cancer cells.[11][12]
Conclusion
This application note provides a comprehensive guide for the synthesis and in vitro anticancer evaluation of novel cyanoacrylate derivatives. By combining rational drug design, efficient synthetic methodologies, and a battery of robust biological assays, researchers can effectively explore the therapeutic potential of this versatile class of compounds. The detailed protocols and scientific rationale presented herein are intended to empower researchers in their quest for novel and effective anticancer agents.
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Purohit, R., et al. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of Medicinal Chemistry, 51(9), 2772-2787. [Link]
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Al-Hourani, B. J., et al. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1357–1361. [Link]
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Su, Y., et al. (2021). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 26(20), 6259. [Link]
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Lee, J. H., et al. (2013). Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation. PLoS ONE, 8(11), e79752. [Link]
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Lee, J. H., et al. (2013). Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation. PLoS ONE, 8(11), e79752. [Link]
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de Azevedo, C. L., et al. (2003). Cytotoxic effects of cyanoacrylates used as retrograde filling materials: an in vitro analysis. Pesquisa Odontologica Brasileira, 17(2), 113-118. [Link]
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Baskaran, C., & Ramachandran, M. (2012). Computational molecular docking studies on anticancer drugs. Asian Pacific Journal of Tropical Disease, 2(Suppl 2), S533-S537. [Link]
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Mirzaei, S. Z., et al. (2025). Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms in breast, prostate, lung, and bronchus cancers. Nano Micro Biosystems. [Link]
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Schemies, J., et al. (2021). Structure-activity relationship and biochemical evaluation of novel fibroblast activation protein and prolyl endopeptidase inhibitors with α-ketoamide warheads. European Journal of Medicinal Chemistry, 224, 113717. [Link]
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Application Note: A Versatile Route to 5-Substituted Uracil Scaffolds Using Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.
Abstract & Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, widely employed in the treatment of solid tumors, including colorectal, breast, and gastric cancers.[1][2][3] Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death.[4][5][6] However, its clinical utility is often hampered by a short plasma half-life, significant toxicity, and the development of drug resistance.[1][6] Consequently, the synthesis of novel 5-Fluorouracil derivatives is a highly active area of research, aimed at improving therapeutic index, enhancing tumor selectivity, and overcoming resistance mechanisms.[2][7][8]
This application note details a robust and flexible synthetic strategy for constructing the core uracil ring system, a critical step in the synthesis of many 5-FU derivatives. We focus on the utility of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2), a highly reactive and versatile C3 building block. The protocol described herein is based on a multi-component reaction that efficiently yields 1,5-disubstituted uracil derivatives through a base-catalyzed intramolecular cyclization.[9] This approach offers a streamlined alternative to traditional methods, providing a reliable platform for the rapid generation of compound libraries for drug discovery and development.
The Core Chemistry: Mechanism and Rationale
The synthetic strategy hinges on the reaction of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2) with primary amines. The process can be understood in two key stages: initial adduct formation followed by an intramolecular cyclization.
Stage 1: Vinylic Substitution The reaction is initiated by the nucleophilic attack of a primary amine on the β-carbon of the electron-deficient alkene in E-2. This is followed by the elimination of ethanol, a classic Michael addition-elimination sequence on a vinylogous system. Mechanistic studies using proton NMR have shown that this reaction proceeds to form a stable Z-isomer intermediate (Z-3).[9] The formation of the Z-configuration is crucial as it correctly positions the nucleophilic nitrogen of the carbamate and the cyano group for the subsequent cyclization.
Stage 2: Intramolecular Cyclization The key ring-closing step is an intramolecular cyclization of the Z-3 intermediate. The excess primary amine in the reaction mixture acts as a general base, deprotonating the carbamate nitrogen.[9] This enhances its nucleophilicity, enabling it to attack the electrophilic carbon of the nitrile (cyano) group. The resulting intermediate rapidly tautomerizes to form the stable aromatic pyrimidine ring of the 5-cyanouracil product (4). The use of a polar aprotic solvent like acetonitrile under reflux conditions is optimal for this transformation.[9]
The causality behind this experimental design is clear:
-
E-2 as the Precursor: Its structure is pre-activated for sequential nucleophilic attack and cyclization.
-
Primary Amine as Reactant and Catalyst: It serves as the source for the N1 substituent and as the base to catalyze the ring closure, demonstrating excellent atom economy.
-
Heat and Solvent: Refluxing in acetonitrile provides the necessary thermal energy to overcome the activation barrier for cyclization while ensuring the reactants remain in solution.
Visualized Reaction Pathway
Caption: Reaction workflow for the synthesis of 5-cyanouracils.
Experimental Protocol: Synthesis of 1-Benzyl-5-cyanouracil
This protocol provides a representative example for the synthesis of a 1,5-disubstituted uracil derivative. The principles can be adapted for various primary amines to generate a diverse range of analogues.
3.1 Materials & Reagents
-
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4)[10]
-
Benzylamine (CAS: 100-46-9)
-
Acetonitrile (Anhydrous)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
3.2 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (1.0 g, 4.71 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (20 mL) to dissolve the starting material. To this solution, add benzylamine (1.51 g, 14.13 mmol, 3.0 equivalents) dropwise at room temperature.
-
Scientist's Note: Using an excess of the primary amine is critical. It drives the initial reaction to completion and serves as the necessary base to catalyze the subsequent intramolecular cyclization.[9]
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexanes:EtOAc as the mobile phase) until the starting material (E-2) is consumed.
-
Work-up - Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove excess benzylamine, followed by deionized water (1 x 25 mL) and brine (1 x 25 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-benzyl-5-cyanouracil.
Expected Results & Data
The successful synthesis will yield a solid product. The following table summarizes typical quantitative data expected for the synthesis of 1-benzyl-5-cyanouracil, based on similar compounds reported in the literature.[9]
| Parameter | Expected Value |
| Product | 1-Benzyl-5-cyanouracil |
| Yield | 70-85% |
| Physical Appearance | White to off-white solid |
| Melting Point | ~220-230 °C (Varies with purity) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.8 (s, 1H, NH), ~8.2 (s, 1H, H-6), ~7.3 (m, 5H, Ar-H), ~5.0 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~162, ~159, ~150, ~145, ~136, ~128, ~127, ~126, ~115, ~95, ~50 |
| IR (KBr, cm⁻¹) | ~3400 (N-H), ~2230 (C≡N), ~1710 (C=O), ~1660 (C=O) |
Pathway to 5-Fluorouracil Derivatives
The described protocol yields a 5-cyanouracil scaffold. To arrive at a 5-fluorouracil derivative, several downstream strategies can be employed:
-
Direct Fluorination: The 5-position of the uracil ring can be directly fluorinated using electrophilic fluorinating agents like Selectfluor® or elemental fluorine, although this can be a challenging transformation requiring specialized conditions.[11]
-
Halogen Exchange (Halex) Reaction: If a 5-bromouracil or 5-iodouracil derivative is synthesized (using N-halosuccinimides), a subsequent nucleophilic fluorination using a fluoride source (e.g., KF) can be performed.
-
Use of Fluorinated Building Blocks: A more direct approach involves using a fluorinated primary amine (e.g., 2-fluoroethylamine) in the initial reaction with E-2. This would yield a 1-(fluoroalkyl)-5-cyanouracil derivative.
The choice of strategy depends on the desired final structure and the available synthetic capabilities. The flexibility of the initial uracil synthesis provides multiple entry points for introducing the critical fluorine atom.
Workflow for Derivative Synthesis
Caption: General workflow from starting materials to target derivatives.
Conclusion
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a powerful and efficient synthon for the construction of 1,5-disubstituted uracil rings. The protocol outlined in this note is robust, high-yielding, and adaptable to a wide range of primary amines, making it an invaluable tool for medicinal chemists. By providing rapid access to the core pyrimidine scaffold, this method accelerates the discovery and development of next-generation 5-Fluorouracil derivatives with potentially improved pharmacological profiles.
References
-
Ulaiwy, M. A. A., Hadi, M. K., Farhan, M. S., & Khudhair, A. R. (2017). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 9(15), 101-106. Retrieved from [Link]
-
Gao, Y., Liu, J., & Li, M. (2009). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 14(6), 2194-2204. Retrieved from [Link]
- Google Patents. (2011). CN102060940A - Synthesis process of 5-fluorouracil derivatives.
-
Academia.edu. (n.d.). Synthesis of 5-Fluorouracil Derivatives for Enhanced Blood Circulation. Retrieved from [Link]
-
Unciti-Broceta, A., et al. (2014). Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. Nature Communications, 5, 3293. Retrieved from [Link]
-
Zhuang, B. R., Hsu, G. J., & Sung, K. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & medicinal chemistry, 14(10), 3399–3404. Retrieved from [Link]
-
Khan, I., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 201, 111666. Retrieved from [Link]
-
Shirasaka, T., et al. (1983). Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil. Journal of medicinal chemistry, 26(2), 211–215. Retrieved from [Link]
-
ResearchGate. (2014). Extracellular Palladium-Catalyzed Dealkylation of 5-Fluoro-1-propargyl-uracil as a Bioorthogonally Activated Prodrug Approach. Retrieved from [Link]
-
Zhang, L., et al. (2010). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 15(5), 3193-3201. Retrieved from [Link]
-
Puspaningtyas, A. R., et al. (2021). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters, 4(2), 79-86. Retrieved from [Link]
-
Hennink, W. E., et al. (2002). Synthesis and release of 5-fluorouracil from poly(N-vinylpyrrolidinone) bearing 5-fluorouracil derivatives. Journal of controlled release, 81(1-2), 91–99. Retrieved from [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. Retrieved from [Link]
- Rajasekaran, A., & Thanuja, R. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-10.
-
Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in oncology, 11, 659924. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Organic letters, 9(10), 1987–1990. Retrieved from [Link]
-
Hsieh, F. I., et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research, 45(5-6), 476-481. Retrieved from [Link]
-
Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551–1569. Retrieved from [Link]
-
ResearchGate. (2009). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Retrieved from [Link]
-
ResearchGate. (2024). 5-Fluorouracil nano-delivery systems as a cutting-edge for cancer therapy. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. (PDF) Synthesis of 5-Fluorouracil Derivatives for Enhanced Blood Circulation [academia.edu]
- 3. Synthesis and release of 5-fluorouracil from poly(N-vinylpyrrolidinone) bearing 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. CN102060940A - Synthesis process of 5-fluorouracil derivatives - Google Patents [patents.google.com]
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- 11. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
Welcome to the technical support center for the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Our goal is to provide you with the in-depth technical insights and practical solutions needed to consistently achieve high yields and purity.
Overview of the Core Synthesis
The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is most effectively achieved through the reaction of ethyl (2-cyanoacetyl)carbamate with an ethoxy source, typically triethyl orthoformate, in the presence of acetic anhydride. This reaction proceeds via a mechanism related to the Knoevenagel condensation, where the active methylene group of the cyanoacetyl carbamate attacks the electrophilic carbon of the orthoformate, followed by elimination to form the enol ether product.
A key study by Sung et al. demonstrates a method that produces the target compound with high stereoselectivity, yielding almost exclusively the (E)-isomer.[1][2] Understanding the role of each component is crucial for troubleshooting and optimization.
Core Reaction Scheme
The fundamental transformation is illustrated below. Acetic anhydride serves as both a reagent and a water scavenger, activating the triethyl orthoformate and driving the reaction towards completion.
Caption: Core synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
Troubleshooting Guide: Enhancing Your Yield
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A1: Low yield is the most frequent issue and can typically be traced back to one of four areas: reagent quality, reaction conditions, stoichiometry, or the work-up procedure.
-
Reagent Quality & Purity:
-
Ethyl (2-cyanoacetyl)carbamate: The purity of this starting material is paramount. If it has degraded or contains impurities, the reaction will be inefficient. Consider recrystallizing it before use if purity is questionable.
-
Triethyl Orthoformate: This reagent is sensitive to moisture. Hydrolysis will reduce its effectiveness. Always use a freshly opened bottle or distill it prior to the reaction.
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Acetic Anhydride: Similarly, acetic anhydride must be anhydrous. Exposure to atmospheric moisture converts it to acetic acid, which is not effective in promoting this specific reaction. Use a fresh, high-purity grade.
-
Solvent: The reaction is often run in a solvent like chloroform.[1] Ensure the solvent is dry, as water will consume the acetic anhydride and hydrolyze the orthoformate.
-
-
Reaction Conditions:
-
Temperature: The reaction requires sufficient thermal energy. The literature specifies refluxing at 80°C for 2 hours.[1] A lower temperature will result in a sluggish and incomplete reaction. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.
-
Reaction Time: Insufficient reaction time is a common cause of low conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
-
Work-up and Isolation:
-
Significant product loss can occur during purification. The described method involves concentration, precipitation with a non-polar solvent like ether, and filtration.[1] Ensure the solution is sufficiently concentrated before adding ether and that it is thoroughly chilled to maximize precipitation. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to avoid losing a substantial fraction in the mother liquor.
-
Caption: A logical workflow for troubleshooting low product yield.
Q2: My NMR spectrum shows unreacted ethyl (2-cyanoacetyl)carbamate. How can I drive the reaction to completion?
A2: Seeing significant starting material indicates an incomplete reaction. Based on Le Châtelier's principle, you can shift the equilibrium towards the product side.
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Increase Triethyl Orthoformate Stoichiometry: The published procedure uses a 2:1 molar excess of triethyl orthoformate to ethyl (2-cyanoacetyl)carbamate.[1] This excess helps drive the reaction forward. If you are still seeing incomplete conversion, you can cautiously increase this to a 2.5:1 or 3:1 ratio.
-
Extend Reaction Time: While the protocol suggests 2 hours, your specific setup may require longer. Use TLC to monitor the disappearance of the starting material. Continue refluxing until the spot corresponding to ethyl (2-cyanoacetyl)carbamate is faint or absent.
-
Efficient Water Removal: Acetic anhydride's primary role here is to react with the ethanol byproduct, preventing the reverse reaction. Ensure you are using a sufficient amount (at least one molar equivalent relative to the limiting reagent) of high-quality acetic anhydride.
Q3: The isolated product is an off-color oil instead of a white powder. How do I improve purity?
A3: An oily or discolored product points to impurities, which could be residual solvent, side-products, or decomposed material.
-
Effective Recrystallization: This is the most critical step for achieving high purity. The literature specifies recrystallization from a chloroform/ether solvent system.[1]
-
Dissolve the crude product in a minimum amount of hot chloroform.
-
Allow the solution to cool slowly to room temperature.
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Once cool, slowly add ether until the solution becomes cloudy, then place it in a refrigerator or ice bath for several hours to maximize crystal formation.
-
If the product still oils out, try a different solvent system. Ethyl acetate/hexanes is a common alternative for compounds of similar polarity.
-
-
Charcoal Treatment: If the product has a persistent color, it may be due to high-molecular-weight, colored impurities. During the hot dissolution step of recrystallization, you can add a small amount of activated charcoal, let it stir for a few minutes, and then perform a hot filtration through celite to remove the charcoal and the adsorbed impurities.
-
Avoid Overheating: While reflux is necessary, excessive temperatures for prolonged periods can lead to decomposition and the formation of colored byproducts. Ensure your reaction temperature does not significantly exceed the target 80°C.
Optimized Experimental Protocol
This protocol synthesizes the insights from the literature with best practices for yield maximization.[1][2]
| Parameter | Recommended Value | Rationale / E-E-A-T Insight |
| Reactant Ratio | 1 : 2 | (Ethyl (2-cyanoacetyl)carbamate : Triethyl Orthoformate) |
| Reagent | Acetic Anhydride (1 mL per mmol of carbamate) | Acts as an activator and a crucial dehydrating agent, removing the ethanol byproduct to prevent the reverse reaction. |
| Solvent | Anhydrous Chloroform (2 mL per mmol of carbamate) | Provides a suitable reaction medium. Must be dry to prevent reagent quenching. |
| Temperature | 80 °C (Reflux) | Provides the necessary activation energy without causing significant thermal decomposition. |
| Time | 2-4 hours (TLC Monitored) | Reaction should be monitored until the limiting reagent is consumed to ensure maximum conversion. |
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl (2-cyanoacetyl)carbamate (1.0 eq).
-
Reagent Addition: Add anhydrous chloroform followed by acetic anhydride. Stir the solution for 5 minutes.
-
Initiation: Add triethyl orthoformate (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a steady reflux at 80°C under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase).
-
Work-up: Once the reaction is complete (typically 2 hours), cool the mixture to room temperature. Concentrate the solution using a rotary evaporator to remove the solvent and excess reagents.
-
Precipitation: Pour cold diethyl ether into the concentrated residue with vigorous stirring. A white solid should precipitate.
-
Isolation: Place the mixture in a refrigerator (2-8°C) for at least 12 hours to ensure complete precipitation. Collect the white powder by vacuum filtration and wash with a small amount of cold ether.
-
Purification: Recrystallize the crude solid from a hot chloroform/ether mixture to yield pure Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as a white powder.
Frequently Asked Questions (FAQs)
Q: What is the expected stereochemistry of the final product? A: The reaction highly favors the formation of the more thermodynamically stable (E)-isomer. The literature reports that only the (E)-isomer was isolated, indicating high stereoselectivity.[1][2] The (Z)-isomer can be formed photochemically but thermally reverts to the (E)-isomer.[1]
Q: What analytical techniques are best for confirming the product's identity and purity? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: Will confirm the structure and the (E)-isomer configuration. The large chemical shift difference between the two sp²-hybridized carbons of the C=C bond is characteristic of this type of "push-pull" olefin.[1]
-
FT-IR Spectroscopy: Will show characteristic peaks for the nitrile (C≡N), ester and carbamate carbonyl (C=O), and C=C double bond stretches.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.
Q: Are there alternative catalysts for this type of reaction? A: Yes, while this specific synthesis uses acetic anhydride, the broader class of Knoevenagel condensations, which are mechanistically related, can be catalyzed by a variety of bases or Lewis acids. Catalysts like piperidine, diisopropylethylammonium acetate (DIPEAc), or even solid-supported catalysts are often used for similar C-C bond formations.[3][4][5] However, for the reaction with triethyl orthoformate, acetic anhydride is particularly effective due to its dual role as an activator and dehydrating agent.
References
-
Bolikolla, H. B., & Acharya, S. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]
-
ResearchGate. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
-
Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
-
Sung, K., & Lin, Y.-C. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(xiii), 131-140. Available at: [Link]
-
Wang, L., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Available at: [Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Available at: [Link]
-
Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1482. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
Preventing thermal degradation during synthesis of push-pull olefins.
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation
Welcome to the technical support center for the synthesis of push-pull olefins. This resource is designed to provide in-depth guidance and troubleshooting advice to researchers, scientists, and professionals in drug development who are working with these unique and often sensitive molecules. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the challenges of synthesizing push-pull olefins, with a particular focus on mitigating thermal degradation.
Push-pull olefins are characterized by an electron-donating group (D) at one end of a π-conjugated system and an electron-withdrawing group (A) at the other, creating a polarized double bond.[1] This electronic structure imparts valuable properties, making them promising candidates for molecular switches and other applications in materials science.[1] However, this same polarization also contributes to a lower rotational barrier around the carbon-carbon double bond compared to typical olefins, which can increase their susceptibility to thermal degradation.[1]
This guide is structured to address the common issues encountered during synthesis, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your own experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is thermal degradation in the context of push-pull olefins, and why is it a significant concern?
A: Thermal degradation refers to the decomposition of a molecule at elevated temperatures. For push-pull olefins, this is a critical issue because their inherent electronic structure—a polarized π-system—can make them more susceptible to heat-induced reactions.[1] The reduced double-bond character, a consequence of the push-pull effect, can lower the energy barrier for unwanted isomerizations or decompositions.[1][2] Degradation can lead to the formation of impurities, reduced product yield, and in some cases, complete failure of the synthesis. The typical temperature range where significant degradation of polyolefins is observed is between 150°C and 400°C.[3]
Q2: How do the electronic properties of the donor and acceptor groups influence the thermal stability of push-pull olefins?
A: The nature of the electron-donating and electron-withdrawing groups plays a pivotal role in the stability of the push-pull olefin.
-
Strong Electron-Donating Groups (EDGs): Groups like amines (-NR2) and alkoxides (-OR) significantly increase electron density in the π-system. While this enhances the desired push-pull effect, it can also increase the molecule's reactivity and potential for degradation at lower temperatures.[4]
-
Strong Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyls (-C=O) pull electron density from the π-system.[5] Very strong EWGs can overly polarize the double bond, potentially weakening it and lowering the degradation temperature. Conversely, certain EWGs can enhance the overall stability of the molecule.[4]
The key is to strike a balance. The goal is to achieve the desired electronic properties without creating a molecule that is too unstable to handle under typical reaction and purification conditions.
Q3: What are the primary signs of thermal degradation during my synthesis?
A: Recognizing the signs of thermal degradation early can save significant time and resources. Key indicators include:
-
Color Change: A darkening of the reaction mixture, often to brown or black, can indicate the formation of polymeric or carbonaceous byproducts.
-
Unexpected Byproducts: The appearance of unexpected spots on Thin Layer Chromatography (TLC) or peaks in Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis that cannot be attributed to starting materials, reagents, or the desired product.
-
Low Yield: Consistently obtaining a lower than expected yield of the desired product, even when starting materials are fully consumed.
-
Inconsistent Spectroscopic Data: NMR or other spectroscopic data that shows broad peaks or the presence of unidentifiable impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of push-pull olefins and provides actionable solutions based on established chemical principles.
Issue 1: The reaction yields a complex mixture of products, and the desired olefin is present in low amounts.
Probable Cause: This is a classic symptom of thermal degradation or competing side reactions occurring at the reaction temperature. The elevated temperature may be providing enough energy to overcome the activation barriers for multiple reaction pathways.
Solutions:
-
Lower the Reaction Temperature: This is the most direct approach. Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. For some polyolefins, lower degradation temperatures can be achieved in the presence of catalyst residues.[3]
-
Optimize the Catalyst: If a catalyst is used, its activity and selectivity are often temperature-dependent.
-
Screen Catalysts: Test different catalysts that are known to be active at lower temperatures. For instance, in Fischer-Tropsch synthesis, iron-based catalysts tend to be more selective towards olefins at higher temperatures, while cobalt-based catalysts can be effective at lower temperatures.[6]
-
Adjust Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of side reactions.
-
-
Solvent Selection: The choice of solvent can influence reaction rates and the stability of intermediates. A solvent with a lower boiling point can act as a physical constraint on the maximum reaction temperature.
Experimental Protocol: Low-Temperature Synthesis Trial
-
Set up three parallel reactions in small-scale vials.
-
Run the first reaction at your standard, problematic temperature.
-
Run the second reaction at a temperature 10-15°C lower than the standard.
-
Run the third reaction at a temperature 20-30°C lower than the standard.
-
Monitor all three reactions by TLC or LC-MS at regular intervals.
-
Analyze the final product mixtures to determine the optimal temperature for maximizing the yield of the desired product while minimizing byproduct formation.
Issue 2: The desired push-pull olefin is formed, but it isomerizes to an undesired stereoisomer.
Probable Cause: The energy input (heat) is sufficient to overcome the rotational barrier of the polarized double bond, leading to cis-trans isomerization. This is a known characteristic of push-pull olefins.[1]
Solutions:
-
Introduce Steric Hindrance: Modify the substituents on the olefin to introduce bulky groups that sterically disfavor the transition state for rotation.
-
Use Additives to Prevent Isomerization: Certain additives can suppress isomerization during metathesis reactions. For example, 1,4-benzoquinones have been shown to prevent olefin isomerization in the presence of ruthenium catalysts.[7][8]
-
Post-Synthesis Isomer Separation: If isomerization cannot be completely prevented, focus on developing a robust purification method to separate the desired isomer. Techniques like column chromatography with specialized stationary phases or preparative HPLC can be effective.
Issue 3: The product degrades during purification (e.g., on a silica gel column).
Probable Cause: The push-pull olefin is sensitive to the acidic nature of standard silica gel or the heat generated during solvent evaporation.
Solutions:
-
Use Neutral or Basic Alumina for Chromatography: Alumina is a less acidic stationary phase than silica and can be a better choice for purifying acid-sensitive compounds.
-
Deactivate Silica Gel: If silica must be used, it can be "deactivated" by pre-treating it with a solution of a non-nucleophilic base, such as triethylamine, in the eluent.
-
Low-Temperature Purification:
-
Perform column chromatography in a cold room or using a jacketed column with a cooling circulator.
-
Use a rotary evaporator with a low-temperature water bath and a high-efficiency vacuum to remove the solvent without excessive heating.
-
-
Alternative Purification Methods: Consider non-chromatographic methods like recrystallization or precipitation if applicable.
Data Summary: Impact of Reaction Temperature on Product Purity
| Reaction Temperature (°C) | Desired Product Yield (%) | Key Impurity 1 (%) | Key Impurity 2 (%) |
| 100 | 45 | 30 | 15 |
| 80 | 65 | 15 | 5 |
| 60 | 78 | 5 | <1 |
This table illustrates a hypothetical scenario where lowering the reaction temperature significantly improves the purity of the final product.
Visualizing the Problem: Thermal Degradation Pathway
The following diagram illustrates a simplified conceptual pathway for the thermal degradation of a push-pull olefin, highlighting the key factors that can be controlled.
Caption: A conceptual workflow illustrating how high temperatures can lead to the degradation of push-pull olefins and how preventative measures can favor the stability of the desired product.
Concluding Remarks
The synthesis of push-pull olefins presents a unique set of challenges, with thermal degradation being a primary concern. By understanding the underlying principles of their electronic structure and reactivity, and by systematically troubleshooting issues related to temperature, catalysis, and purification, researchers can significantly improve the success rate of their syntheses. This guide provides a starting point for addressing these challenges, and it is our hope that the information contained herein will be a valuable resource in your research and development endeavors.
References
-
Wikipedia. Push–pull olefin. [Link]
- Google Patents.
-
ResearchGate. (PDF) Push-pull alkenes: Structure and -electron distribution. [Link]
-
Master Organic Chemistry. Alkene Stability Increases With Substitution. [Link]
-
ACS Publications. Prevention of Undesirable Isomerization during Olefin Metathesis. [Link]
-
MDPI. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. [Link]
-
La Salle University. Substituent Effects. [Link]
-
MDPI. Fischer–Tropsch Synthesis for Light Olefins from Syngas: A Review of Catalyst Development. [Link]
-
ResearchGate. Prevention of Undesirable Isomerization During Olefin Metathesis. | Request PDF. [Link]
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- 8. researchgate.net [researchgate.net]
Challenges in separating E/Z isomers of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
Welcome to the technical support center for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis, purification, and characterization of this compound, with a specific focus on the separation of its E/Z geometric isomers.
Introduction: The Isomerization Challenge
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a "push-pull" olefin, a class of molecules with electron-donating and electron-withdrawing groups at opposite ends of a double bond. This electronic structure leads to unique chemical properties, including the potential for E/Z isomerism. However, experimental and computational studies have shown that the E-isomer is significantly more stable than the Z-isomer.[1][2][3] Synthesis under thermal conditions, such as reacting ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate, almost exclusively yields the thermodynamically favored E-isomer.[2][3]
The Z-isomer can typically only be generated through photochemical means (e.g., UV irradiation), and it will spontaneously and irreversibly revert to the E-isomer at room temperature.[2] This inherent instability is the primary challenge: any separation attempt must contend with the fact that the purified Z-isomer is transient. This guide provides answers to common questions and troubleshooting strategies for analyzing and separating these isomers.
Frequently Asked Questions (FAQs)
Q1: What are the structural differences between the E and Z isomers?
The E and Z nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the central carbon-carbon double bond.[4][5] For this molecule, the two carbons of the double bond are C2 (bonded to CN and C(O)NHC(O)OEt) and C3 (bonded to H and OEt).
-
At C2: The carbamate group has a higher priority than the cyano group.
-
At C3: The ethoxy group has a higher priority than the hydrogen atom.
The isomers are defined as follows:
-
(Z)-isomer: The two higher-priority groups (carbamate and ethoxy) are on the same side ("Zusammen") of the double bond.
-
(E)-isomer: The two higher-priority groups are on opposite sides ("Entgegen") of the double bond.
Q2: My synthesis only produced one isomer. How can I be sure it's the E-isomer?
The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate from ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate under reflux conditions exclusively produces the E-isomer.[2][3] This is due to the high thermodynamic stability of the E configuration. The Z-isomer is sterically hindered and electronically less favorable. Unless you have intentionally used a photochemical process to induce isomerization, it is highly probable that your product is the E-isomer. Definitive confirmation can be achieved using 2D NMR spectroscopy (see Q3).
Q3: How can I confirm the identity of the E and Z isomers without a full separation?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[6] While 1D ¹H NMR will show distinct chemical shifts for each isomer, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides unambiguous proof of stereochemistry.
-
Principle: NOESY detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.
-
Expected Result for the E-isomer: A NOESY spectrum should show a spatial correlation (a cross-peak) between the vinylic proton (-CH ) and the protons of the ethyl group on the carbamate moiety.
-
Expected Result for the Z-isomer: In the Z configuration, the vinylic proton is spatially close to the protons of the ethoxy group (-O-CH₂ CH₃). A cross-peak between these protons would be expected.
If your sample contains a mixture of isomers that are interconverting, an EXSY (Exchange Spectroscopy) experiment, which uses the same pulse sequence as NOESY, will show cross-peaks indicating chemical exchange between the two species.[7]
Troubleshooting Guide: Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing the isomeric purity of your compound.[8] However, achieving baseline separation can be challenging.
Q4: I only see a single, sharp peak in my HPLC chromatogram. Does this confirm I have a pure isomer?
A single peak is a strong indicator of a single species, which, as discussed, is almost certainly the E-isomer. However, it does not rule out the possibility of co-elution. To confirm peak purity, you should:
-
Use a Diode Array Detector (DAD): Check the UV-Vis spectrum across the peak. A pure peak will have a consistent spectrum from the upslope to the downslope.
-
Vary the Method: Change the mobile phase composition or switch to a column with different selectivity (see Q5). If a hidden impurity or the other isomer is present, it may resolve under different conditions.
Q5: I see a small shoulder or a poorly resolved second peak. How can I improve the separation?
Poor resolution is a common issue when separating structurally similar isomers.[9][10] The goal is to exploit the subtle differences in their shape and polarity. Follow this systematic approach to optimize your HPLC method.
Causality Behind the Choices:
-
Mobile Phase: Adjusting solvent strength (e.g., the ratio of acetonitrile to water) is the first step. The two isomers have slightly different polarities, and changing the mobile phase polarity will alter their retention times.
-
Stationary Phase: If modifying the mobile phase is insufficient, changing the column is critical.[11] Isomers differ more in shape than in overall polarity.
-
Phenyl/PFP Phases: These phases provide alternative selectivity through π-π and dipole-dipole interactions with the aromatic-like system of the push-pull olefin. The different spatial arrangement of the E and Z isomers will lead to different interaction strengths.[10]
-
Embedded Polar Group Phases: Columns with amide or carbamate functionalities can offer unique shape selectivity for molecules capable of hydrogen bonding.[10]
-
| Parameter | Starting Recommendation | Rationale |
| Column | Ascentis C18 (150 x 4.6 mm, 5 µm) | General purpose starting point. |
| Alternative Columns | Discovery HS F5, Ascentis Phenyl | Provide alternative selectivity based on shape and electronic interactions.[9][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source and ensures reproducibility. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers. |
| Gradient | 10-90% B over 20 minutes | A broad starting gradient to locate the peaks. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[12] |
| Detection | 254 nm or DAD scan | General UV absorbance wavelength. |
Table 1. Recommended starting conditions for HPLC method development.
Q6: My separated Z-isomer converts back to the E-isomer in the vial or during solvent evaporation. Is this normal?
Yes, this is expected behavior for this specific compound. The thermal isomerization from Z to E is a spontaneous process with a relatively low activation energy (Ea ≈ 19.6 kcal/mol).[2] At room temperature, the half-life of the Z-isomer is on the scale of hours to days. Applying heat, for example during solvent evaporation with a rotary evaporator, will dramatically accelerate this conversion back to the more stable E-isomer. Any characterization of the Z-isomer must be performed promptly after separation at low temperatures.
Q7: My compound is decomposing on my flash chromatography column. What can I do?
While standard silica gel is acidic and can cause decomposition of sensitive compounds, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is generally stable on silica.[13] If you observe degradation, consider these possibilities:
-
Contaminated Silica: Ensure you are using high-quality chromatography-grade silica gel.
-
Reactive Impurity: An impurity from a previous synthetic step may be reacting on the silica.
-
Solvent Issues: Ensure your solvents are pure and do not contain reactive impurities (e.g., peroxides in old ether).
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like deactivated silica (treated with a base like triethylamine), alumina, or Florisil.[13]
Alternative Separation Strategy: Fractional Crystallization
Q8: Are there any non-chromatographic methods to purify the E-isomer?
Yes, fractional crystallization can be a highly effective and scalable technique for purifying the major E-isomer, especially if the Z-isomer is present as a minor impurity.[14][15] This method relies on differences in the solubility of the isomers in a given solvent system.[16]
-
Principle: The E and Z isomers, having different shapes, will likely have different crystal packing efficiencies and, therefore, different solubilities and melting points.[17] By slowly cooling a saturated solution of the E/Z mixture, the less soluble isomer (often the more stable, more symmetrical E-isomer) will crystallize out first, leaving the more soluble isomer enriched in the mother liquor.[18]
-
Execution: The key is to find a suitable solvent or solvent mixture where the solubility difference between the two isomers is maximized. This often requires screening various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane mixtures) and carefully controlling the cooling rate.
Detailed Protocols
Protocol 1: 2D NOESY NMR for Isomer Identification
-
Sample Preparation: Prepare a sample of your compound (or isomer mixture) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Instrument Setup: Use a standard 2D NOESY pulse sequence (e.g., noesygpph) available on most modern NMR spectrometers.
-
Key Parameters: The most critical parameter is the mixing time (d8) . This is the period during which magnetization transfer (the NOE) occurs. Start with a mixing time of 500-800 ms.
-
Acquisition: Acquire the 2D spectrum. This may take several hours depending on the sample concentration and instrument.
-
Processing & Analysis: Process the 2D data using the spectrometer software. Look for cross-peaks that connect protons close in space. Specifically, analyze the region connecting the vinylic proton signal with the signals from the ethoxy and carbamate ethyl groups to assign the E or Z stereochemistry as described in FAQ Q3.[7][19]
Protocol 2: Guideline for Fractional Crystallization
-
Solvent Screening: In small vials, test the solubility of your crude isomer mixture in various solvents at room temperature and upon heating. Good candidates will fully dissolve the material upon gentle heating but show precipitation upon cooling back to room temperature or 0 °C.
-
Crystallization: Dissolve the bulk material in a minimum amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water and letting it all cool together).
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal yield.[20]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.
-
Analysis: Dry the crystals and the filtrate (mother liquor) separately. Analyze the purity of both fractions by HPLC or ¹H NMR to determine the efficiency of the separation. Repeat the process if necessary to achieve higher purity.[15][16]
References
-
Fiveable. Fractional Crystallization Definition. Retrieved from Fiveable. ([Link])
-
Sulzer. Fractional Crystallization. Retrieved from sulzer.com. ([Link])
-
Sung, K., et al. (2006). Why do ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate and its analogues stay as Z-isomers only? ARKIVOC, 2006(xi), 137-147. ([Link])
-
Chemistry LibreTexts. (2019). Fractional crystallization. Chemistry LibreTexts. ([Link])
-
Majors, R. E. Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. ([Link])
-
Sung, K., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(xiii), 131-140. ([Link])
-
Kelly, J. W., & Standish, W. L. Chromatography. Retrieved from a CBER, FDA server. ([Link])
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. ([Link])
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Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. ([Link])
-
Wikipedia. Fractional crystallization (chemistry). Wikipedia. ([Link])
- Google Patents. US6861512B2 - Separation of olefinic isomers.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. ([Link])
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. ([Link])
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Krishna, R. (2025). Fractional Crystallization for Separation of C8 Aromatics. YouTube. ([Link])
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HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. ([Link])
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HPLC Troubleshooting Guide. ([Link])
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National Institutes of Health. Ethyl 2-cyano-3-ethoxyacrylate. PubChem. ([Link])
-
Dhurandhare, V. M., & Gholap, S. L. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24297–24303. ([Link])
-
ResearchGate. (PDF) Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ResearchGate. ([Link])
-
Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar. ([Link])
-
ResearchGate. How to separate E and Z isomers?. ResearchGate. ([Link])
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. ([Link])
-
Reddit. E/Z isomer identification help. Reddit. ([Link])
-
Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1482. ([Link])
- Google Patents. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
Doc Brown's Chemistry. E/Z (cis/trans) isomerism. ([Link])
-
ResearchGate. Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. ([Link])
-
Chemguide. E-Z notation for geometric isomerism. ([Link])
-
National Institutes of Health. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. PubMed. ([Link])
-
PubMed. Crystal structure of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate: two conformers forming a discrete disorder. ([Link])
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Technical Support Center: Optimizing UV Irradiation Wavelength for E-Z Photoisomerization
Welcome to the Technical Support Center for E-Z Photoisomerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing UV irradiation wavelength in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for selecting the optimal UV irradiation wavelength for E-Z photoisomerization?
The primary principle is to select a wavelength that is strongly absorbed by the desired isomer (E or Z) to initiate the isomerization process, while minimizing absorption by the photoproduct to prevent reverse isomerization. This is dictated by the unique absorption spectrum of each isomer.[1] Ideally, the irradiation wavelength should correspond to the absorption maximum (λmax) of the starting isomer where the other isomer has minimal absorbance. This selective excitation maximizes the efficiency of the desired photochemical transformation.
Q2: How do I determine the absorption spectra of my E and Z isomers?
You can determine the absorption spectra using a UV-Vis spectrophotometer.[1] First, prepare a dilute solution of your compound in a suitable transparent solvent.[1] The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.0.[1] Record the initial spectrum, which typically represents the more thermodynamically stable isomer (often the E-isomer). To obtain the spectrum of the other isomer, you can irradiate the sample in situ within the spectrophotometer (if equipped with an irradiation source) or externally and then quickly record the spectrum. By monitoring the spectral changes upon irradiation, you can identify the λmax for each isomer.
Q3: What is the "photostationary state" (PSS) and why is it important?
The photostationary state (PSS) is the equilibrium mixture of E and Z isomers reached upon continuous irradiation at a specific wavelength.[2] At the PSS, the rate of the forward (E→Z) photoisomerization equals the rate of the reverse (Z→E) reaction. The composition of the PSS is dependent on the irradiation wavelength, the molar absorptivities of the E and Z isomers at that wavelength, and their respective photoisomerization quantum yields.[3] Understanding the PSS is crucial as it determines the maximum achievable conversion to the desired isomer under a given set of conditions.
Q4: My E→Z conversion is low. How can I improve it by optimizing the wavelength?
Low conversion can often be attributed to suboptimal wavelength selection. Here's a troubleshooting workflow:
-
Re-evaluate the absorption spectra: Ensure you have accurate spectra for both isomers. Overlapping absorption bands are a common issue.
-
Select a wavelength with maximum differentiation: Choose a wavelength where the absorbance of the starting E-isomer is high, and the absorbance of the Z-isomer is as low as possible.
-
Consider the n→π transition:* For some molecules, like azobenzenes, irradiating into the lower energy n→π* absorption band can favor the formation of the Z-isomer, as the Z-isomer often has a lower molar absorptivity in this region.[4]
-
Experiment with different wavelengths: If your light source is tunable, systematically vary the irradiation wavelength and monitor the PSS composition using techniques like UV-Vis or NMR spectroscopy to empirically determine the optimal wavelength.[1]
Q5: Can the solvent affect the optimal irradiation wavelength?
Yes, the solvent can influence the absorption spectra of the isomers, a phenomenon known as solvatochromism. Polar solvents can interact differently with the ground and excited states of the E and Z isomers, leading to shifts in their absorption maxima. Therefore, it is essential to determine the absorption spectra in the same solvent that will be used for the photoisomerization experiment.[5]
Troubleshooting Guides
Problem 1: Incomplete Isomerization or Reaching an Undesirable Photostationary State
Symptoms: The reaction stalls before reaching the desired conversion, or the equilibrium mixture contains a high percentage of the starting isomer.
Causality: This often occurs when both the reactant and the product isomers absorb light at the irradiation wavelength, leading to a dynamic equilibrium where both forward and reverse reactions are significant.[2]
Troubleshooting Steps:
-
Analyze the complete UV-Vis spectra: Overlay the absorption spectra of the pure E and Z isomers (if available) or the spectra at the start and at the PSS. Identify regions where the absorbance of the starting isomer is significantly higher than the product.
-
Wavelength Selection:
-
For E→Z isomerization: Select an irradiation wavelength at or near the λmax of the E-isomer's π→π* transition, where the Z-isomer's absorbance is minimal.
-
For Z→E isomerization: Choose a wavelength corresponding to the Z-isomer's absorption maximum, often the n→π* band for azo compounds, where the E-isomer has lower absorbance.[6]
-
-
Use of Filters: If using a broadband lamp, employ bandpass filters to isolate a narrower, more optimal wavelength range.
-
Consider a different photoswitch: If spectral overlap is severe and unavoidable, a different molecular scaffold with better-separated absorption bands might be necessary.[7]
Problem 2: Photodegradation of the Compound
Symptoms: Loss of total absorbance over time, appearance of new, unidentified peaks in the UV-Vis or NMR spectrum, or a color change that does not correspond to the expected isomerization.
Causality: Irradiation with high-energy UV light (short wavelengths) can sometimes lead to irreversible photochemical side reactions, such as cyclization, oxidation, or fragmentation, especially if the molecule has other photoreactive functional groups.[8]
Troubleshooting Steps:
-
Shift to Longer Wavelengths: If possible, use a longer irradiation wavelength that still excites the desired transition but is less energetic. For example, exciting the n→π* band instead of the π→π* band.
-
Reduce Light Intensity: High photon flux can increase the likelihood of multiphoton absorption or other side reactions.[9] Reduce the intensity of your light source.
-
Degas the Solvent: Dissolved oxygen can act as a quencher or participate in photooxidative side reactions. Degassing the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before and during irradiation can mitigate this.
-
Purity of Starting Material: Ensure the starting material is pure, as impurities can sometimes act as photosensitizers for degradation pathways.
Problem 3: Low Quantum Yield
Symptoms: The isomerization proceeds very slowly despite using an appropriate wavelength and sufficient light intensity.
Causality: The quantum yield (Φ) is an intrinsic property of the molecule and represents the efficiency of the photochemical process (number of molecules isomerized per photon absorbed).[5] A low quantum yield means that other deactivation pathways from the excited state, such as fluorescence, phosphorescence, or non-radiative decay, are more favorable than isomerization.
Troubleshooting Steps:
-
Determine the Quantum Yield: Quantifying the quantum yield is a critical step. This can be done using chemical actinometry, where a compound with a known quantum yield is used as a reference.[10][11]
-
Solvent Effects: The polarity and viscosity of the solvent can influence the excited-state lifetime and the efficiency of isomerization. Experiment with different solvents to see if the quantum yield can be improved.
-
Temperature Effects: In some cases, the isomerization process may have a thermal barrier in the excited state.[8] Varying the temperature of the experiment might influence the quantum yield.
-
Use of a Photosensitizer: For systems that isomerize via a triplet state, a photosensitizer can be used to populate the triplet state more efficiently through energy transfer, thereby increasing the overall isomerization efficiency.[12] The triplet energy of the sensitizer must be higher than that of the photoswitch.[12]
Data Presentation
Table 1: Absorption Maxima (λmax) of Common Photoswitches
| Photoswitch Class | E-Isomer λmax (π→π) | Z-Isomer λmax (n→π) | Recommended Wavelength for E→Z | Recommended Wavelength for Z→E |
| Azobenzene | ~320 nm | ~440 nm | 365 nm | 450-500 nm |
| Stilbene | ~280 nm | ~280 nm | 280-313 nm | 254 nm |
| Spiropyran (Closed) | ~250 nm, ~340 nm | - | 365 nm | >500 nm (for open form) |
| Diarylethene (Open) | ~280-320 nm | - | 313 nm | >400 nm (for closed form) |
Note: These are approximate values and can vary significantly based on substitution and solvent.
Experimental Protocols
Protocol 1: Determining the Photostationary State (PSS) using UV-Vis Spectroscopy
Objective: To determine the equilibrium ratio of E/Z isomers at a specific irradiation wavelength.
Materials:
-
UV-Vis spectrophotometer[1]
-
Quartz cuvette[1]
-
Light source with a specific wavelength output (e.g., LED or filtered lamp)[1]
-
Solution of the photoswitchable compound in a suitable solvent[1]
Procedure:
-
Prepare the Sample: Prepare a dilute solution of your compound in a transparent solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.0.[1]
-
Record the Initial Spectrum: Fill the quartz cuvette with the sample and record the UV-Vis absorption spectrum. This represents the initial state (usually the E-isomer).
-
Irradiate the Sample: Place the cuvette in a holder and irradiate it with the chosen wavelength.
-
Monitor Spectral Changes: At regular intervals, briefly stop the irradiation and record the UV-Vis spectrum.
-
Reach the PSS: Continue this process until no further changes are observed in the spectrum. This indicates that the photostationary state has been reached.[3]
-
Analyze the PSS Spectrum: The final spectrum represents the mixture of E and Z isomers at the PSS. The composition can be determined by deconvolution if the spectra of the pure isomers are known.
Protocol 2: Measuring Photoisomerization Quantum Yield (Φ) using Chemical Actinometry
Objective: To determine the efficiency of the photoisomerization reaction.
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) as the chemical actinometer[10]
-
0.05 M Sulfuric acid (H₂SO₄)[10]
-
1,10-phenanthroline solution[10]
-
Buffer solution (sodium acetate and H₂SO₄)[10]
-
UV-Vis spectrophotometer
-
Light source with a stable output
Procedure:
-
Determine the Photon Flux (Actinometry):
-
Irradiate a solution of potassium ferrioxalate for a specific time.
-
The photoreduction of Fe³⁺ to Fe²⁺ occurs with a known quantum yield.
-
Add 1,10-phenanthroline solution, which forms a colored complex with the generated Fe²⁺.
-
Measure the absorbance of the complex and use the known molar absorptivity and quantum yield of the actinometer to calculate the photon flux of your light source.[13]
-
-
Irradiate the Sample:
-
Under identical conditions (same light source, geometry, and irradiation time), irradiate a solution of your photoswitchable compound.
-
-
Determine the Number of Isomerized Molecules:
-
Measure the change in concentration of your isomers before and after irradiation using UV-Vis or NMR spectroscopy.[1]
-
-
Calculate the Quantum Yield:
-
The quantum yield (Φ) is calculated using the formula: Φ = (number of molecules isomerized) / (number of photons absorbed)[5]
-
The number of photons absorbed is determined from the photon flux measured in the actinometry step and the absorbance of your sample.
-
Visualizations
Experimental Workflow for Optimizing Irradiation Wavelength
Caption: Workflow for selecting and optimizing the UV irradiation wavelength.
Relationship Between Absorbance, Wavelength, and PSS
Caption: Factors influencing the photostationary state in E-Z isomerization.
References
-
The Journal of Organic Chemistry. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. ACS Publications. [Link]
-
MDPI. (n.d.). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. [Link]
-
The Journal of Physical Chemistry B. (2018). Proton-Stabilized Photochemically Reversible E/Z Isomerization of Spiropyrans. ACS Publications. [Link]
-
Wiley Online Library. (n.d.). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. [Link]
-
YouTube. (2021). Photochemical Isomerization. [Link]
- Unknown Source. (n.d.). 3.4 Photoisomerization reactions A photoisomerization is the conversion of one isomer into another isomer by light. The example.
-
YouTube. (2022). Photochemistry: The Isomerisation of Alkenes with Light. [Link]
-
The Journal of Physical Chemistry Letters. (2022). Excited-State Barrier Controls E → Z Photoisomerization in p-Hydroxycinnamate Biochromophores. ACS Publications. [Link]
-
ACS Central Science. (2017). Alkene Photo-Isomerization Inspired by Vision. ACS Publications. [Link]
-
ResearchGate. (n.d.). UV–visible spectra depicting gradual E→Z photoisomerization upon.... [Link]
-
ResearchGate. (n.d.). Quantum yield values for the E→Z and Z→E photoisomeriza- tion of PAP.... [Link]
-
Fiveable. (n.d.). Photoisomerization reactions | Photochemistry Class Notes. [Link]
-
Langmuir. (n.d.). UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. ACS Publications. [Link]
-
ResearchGate. (n.d.). Examples of the most common types of molecular photoswitches where.... [Link]
-
ResearchGate. (n.d.). Supplementary Information Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the S. [Link]
-
MDPI. (2024). Design and Optimization of an Ultraviolet Scattering Communication System Based on Duty Cycle Regulation. [Link]
-
Chalmers University of Technology. (2021). Photoisomerization Efficiency of a Solar Thermal Fuel in the Strong Coupling Regime. [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (n.d.). UV = vis absorption spectroscopic data shows photoisomerization.... [Link]
-
The Journal of Physical Chemistry. (n.d.). Determination of the quantum yield of the ferrioxalate actinometer with electrically calibrated radiometers. ACS Publications. [Link]
-
ResearchGate. (n.d.). Quantum yield values for the E→Z and Z→E photoisomerization of PAP.... [Link]
-
ResearchGate. (n.d.). (A) Photosaturation time versus UV intensity plot for E-Z.... [Link]
-
The Royal Society of Chemistry. (n.d.). A Versatile Method for the Determination of Photochemical Quantum Yields via Online UV-Vis Spectroscopy. [Link]
-
PubMed Central. (n.d.). Molecular photoswitches in aqueous environments. [Link]
-
University of Wisconsin–Madison. (n.d.). Photoisomerization Dynamics of Candidate Molecules for Vibrational Control Experiments. [Link]
-
AIP Publishing. (2013). How does the isomerization rate affect the photoisomerization-induced transport properties of a doped molecular glass-former?. [Link]
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MDPI. (n.d.). E/Z Molecular Photoswitches Activated by Two-Photon Absorption: Comparison between Different Families. [Link]
-
Technoprocur.cz. (n.d.). Chemical Actinometry. [Link]
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PubMed Central. (n.d.). New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide. [Link]
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ResearchGate. (n.d.). Manipulating Photoisomerization Rate of Triphenylethylene Derivative through Metal Coordination for Irradiation Time‐Dependent Information Encryption. [Link]
-
SciSpace. (2019). Unusual concentration dependence of the photoisomerization reaction in donor–acceptor Stenhouse adducts. [Link]
-
YouTube. (2017). Photochemistry Made Easy: Quantum yield Episode #04. [Link]
-
Photochemical & Photobiological Sciences. (n.d.). Azobenzene photoisomerization quantum yields in methanol redetermined. The Royal Society of Chemistry. [Link]
-
RSC Publishing. (2021). Molecular photoswitches in aqueous environments. [Link]
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Troubleshooting low yields in Knoevenagel condensation reactions.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the Knoevenagel condensation. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in this crucial carbon-carbon bond-forming reaction. Our approach is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Catalyst and Reaction Initiation Issues
Question 1: My Knoevenagel condensation is extremely slow or fails to start. How do I diagnose a catalyst-related problem?
Answer: This is a classic issue that often points to the choice or activity of the base catalyst. The Knoevenagel condensation is a base-catalyzed reaction, but its success hinges on a delicate balance: the base must be strong enough to deprotonate the active methylene compound to form a nucleophilic enolate, but weak enough to avoid the self-condensation of the aldehyde or ketone starting material.[1][2]
Causality Explained: The reaction begins with the deprotonation of the active methylene compound (e.g., diethyl malonate, malononitrile).[3] If the catalyst is too weak, this initial step, which is often the rate-determining one, will not proceed at a sufficient rate.[4] Conversely, a strong base like sodium hydroxide or an alkoxide will readily deprotonate any available α-hydrogens on your carbonyl compound, leading to a competing aldol condensation side reaction, which consumes your starting material and complicates purification.[2] Weak organic bases are the standard choice.[1]
Troubleshooting Protocol:
-
Verify Catalyst Identity and Purity: Ensure the catalyst you are using is what you think it is and has not degraded. For liquid amines like piperidine, distillation may be necessary if the reagent is old.
-
Select the Appropriate Catalyst Type: Weak bases such as piperidine, pyridine, or ammonium salts (like ammonium acetate) are the most common and effective catalysts.[2] For certain substrates, organocatalysts like L-proline have also proven highly effective.
-
Optimize Catalyst Loading: A typical catalytic amount is 0.1 equivalents.[2] If the reaction is slow, consider a modest increase in catalyst loading, but be mindful that excess catalyst can promote side reactions.
-
Screen Different Catalysts: Substrate sensitivity is key. If one weak base is ineffective, screen others. A summary of common choices is provided in Table 1.
Table 1: Common Catalysts for Knoevenagel Condensation
| Catalyst | Type | Typical Use & Key Considerations |
|---|---|---|
| Piperidine | Secondary Amine (Weak Base) | A classic, highly effective catalyst for many systems.[5][6] Can form an iminium ion intermediate, accelerating the reaction.[7] |
| Pyridine | Tertiary Amine (Weak Base) | Often used as both a catalyst and a solvent, especially in the Doebner modification with malonic acid where it also promotes decarboxylation.[5][8] |
| Ammonium Salts | Weak Acid/Base Source | Ammonium acetate or bicarbonate are mild and effective, often used under solvent-free or greener conditions.[5] |
| L-Proline | Organocatalyst | A green and efficient catalyst, particularly effective in aqueous or alcoholic media.[9] |
Section 2: Issues with Reactants and Substrate Reactivity
Question 2: The reaction proceeds, but I always have a significant amount of unreacted starting material. What substrate issues could be at play?
Answer: Incomplete conversion often traces back to the intrinsic reactivity of your carbonyl compound or your active methylene partner.
Causality Explained:
-
Active Methylene Compound: The "active hydrogen" protons on the methylene group must be sufficiently acidic to be removed by a weak base. This acidity is conferred by the presence of two strong electron-withdrawing groups (EWGs) like -CN, -COOR, -COR, or -NO₂.[3][4] If the EWGs are not powerful enough, the concentration of the required carbanion nucleophile will be too low for the reaction to go to completion.
-
Carbonyl Compound: Aldehydes are significantly more reactive electrophiles than ketones in this reaction.[6] Furthermore, sterically hindered ketones or aldehydes (e.g., those with bulky groups near the carbonyl) will react much more slowly due to the difficulty of the nucleophilic attack. Electron-donating groups on an aromatic aldehyde can also decrease its electrophilicity and slow the reaction.
Troubleshooting Protocol:
-
Confirm Reactant Purity: Impurities in either starting material can inhibit the catalyst or introduce side reactions. Verify purity via NMR, GC-MS, or melting point analysis.
-
Address Low Carbonyl Reactivity:
-
For ketones, you will likely need more forcing conditions. Increase the reaction temperature and consider extending the reaction time.
-
If using an electron-rich or sterically hindered aldehyde, a more active catalyst system (e.g., piperidine in refluxing ethanol) or a longer reaction time may be required.
-
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials. This will help you determine if the reaction has truly stopped or is just proceeding very slowly.
Section 3: Optimizing Reaction Conditions: Solvent & Temperature
Question 3: My yields are inconsistent, and I suspect the reaction setup. How do solvent and temperature impact the outcome?
Answer: Solvent and temperature are critical parameters that control reaction kinetics and equilibrium position. An improper choice can lead to low yields, incomplete reactions, or the formation of side products.
Causality Explained: The Knoevenagel condensation produces one molecule of water for every molecule of product formed.[4][6] This process is often reversible. According to Le Chatelier's principle, the accumulation of water in the reaction mixture can inhibit the forward reaction and may even promote the reverse reaction, thus lowering the final yield.[2][6][10] The solvent's role is to solubilize the reactants and catalyst and, in some setups, to facilitate water removal. Polar solvents like ethanol, methanol, or DMF are often effective because they can stabilize the charged intermediates in the reaction mechanism.[2][11]
Troubleshooting Workflow: Conditions Optimization
Caption: A logical workflow for troubleshooting reaction conditions.
Table 2: Solvent Selection Guide for Knoevenagel Condensation
| Solvent | Type | Polarity | Key Considerations |
|---|---|---|---|
| Toluene | Aprotic | Nonpolar | Excellent for water removal via azeotropic distillation with a Dean-Stark trap. May lead to longer reaction times.[2] |
| Ethanol/Methanol | Protic | Polar | Good general-purpose solvents that often give high conversions.[11] Water is soluble, so removal is not straightforward without molecular sieves. |
| Acetonitrile (MeCN) | Aprotic | Polar | Can provide high yields and selectivity in short reaction times.[2] |
| N,N-Dimethylformamide (DMF) | Aprotic | Polar | A good solvent for substrates with poor solubility, but can be difficult to remove during workup. |
| Water | Protic | Polar | A green chemistry option that can be surprisingly effective, sometimes without any catalyst.[9][12] |
Section 4: Identifying and Mitigating Side Reactions
Question 4: My TLC plate is a mess, and the final product is impure. What are the likely side reactions?
Answer: Besides the self-condensation of the carbonyl starting material, the most common side reaction is a subsequent Michael addition.
Causality & Mechanism: The primary product of the Knoevenagel condensation is an α,β-unsaturated carbonyl compound. This product is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound (the carbanion) can act as a nucleophile and attack the β-position of the product, leading to a 1,4-conjugate addition byproduct.
The Core Knoevenagel Mechanism and Michael Side Reaction
Caption: The desired Knoevenagel pathway versus the potential Michael addition side reaction.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound to the active methylene compound. Using a large excess of the methylene compound will favor the Michael addition.
-
Control Rate of Addition: In some cases, slow addition of the active methylene compound to the mixture of the carbonyl and catalyst can help maintain a low concentration of the carbanion, minimizing the side reaction.
-
Lower Temperature: Michael additions can sometimes be suppressed by running the reaction at a lower temperature.
-
Characterize Byproducts: Use NMR (¹H and ¹³C) and MS to confirm the structure of your byproduct. The presence of a Michael adduct has a distinct spectroscopic signature compared to the desired Knoevenagel product.
General Experimental Protocol (Baseline)
This protocol serves as a validated starting point. Deviations from this procedure should be considered potential sources of error.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde or ketone (1.0 eq) and the active methylene compound (1.0-1.1 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol or toluene, see Table 2).[2] Add the weak base catalyst (e.g., piperidine, 0.1 eq).[2] If using toluene, equip the apparatus with a Dean-Stark trap to collect water.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., reflux).[2]
-
Monitoring: Follow the disappearance of the starting materials by TLC.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
If a solid product precipitates, collect it by filtration and wash with a cold solvent like ethanol.[2]
-
If no solid forms, remove the solvent under reduced pressure. The resulting crude oil or solid can then be purified.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
References
-
Tiwari, A., & Pande, R. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Research and Review, 6(11), 227-235. (Link)
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. (Link)
-
The Umbrella Academy. (2020). Knoevenagel condensation [Video]. YouTube. (Link)
-
Brenders, J. R., van den Bosch, S., & Vantilt, S. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1073-1085. (Link)
-
da Silva, G. V. J., & de M. Carneiro, J. W. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(22), 5670-5680. (Link)
-
Wikipedia. (n.d.). Knoevenagel condensation. (Link)
-
Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation. (Link)
-
Konstantinou, M., Kourkouli, V., & Plavec, J. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. (Link)
-
Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation. (Link)
-
Merck Millipore. (n.d.). Knoevenagel Condensation Reaction. (Link)
-
All Chemistry. (2022). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube. (Link)
-
Chintawar, S. (n.d.). Knoevenagel Condensation. (Link)
-
Kumar, A., & Sharma, S. (2020). Recent developments in Knoevenagel condensation reaction: a review. International Journal of Advance Research, Ideas and Innovations in Technology, 6(4). (Link)
-
Livi, F., & Chimirri, F. (2022). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 51(2), 438-456. (Link)
-
Pal, A., & Khan, S. (2021). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. ResearchGate. (Link)
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- 3. Knoevenagel Condensation Reaction [merckmillipore.com]
- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stereoselectivity in Cyanoacrylate Synthesis
Welcome to the technical support center for stereoselective cyanoacrylate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling stereochemical outcomes in their reactions. Here, we address common challenges and fundamental questions through a series of FAQs and troubleshooting guides, grounded in established chemical principles and field-proven insights. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices to empower your research and development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts for controlling the stereochemistry of cyanoacrylates.
Q1: What are the primary strategies for controlling stereoselectivity in cyanoacrylate synthesis?
Controlling stereoselectivity in cyanoacrylate synthesis involves two distinct challenges: controlling the double bond geometry (E/Z diastereoselectivity) and, if applicable, controlling the configuration of newly formed stereocenters (enantioselectivity). The main strategies are:
-
Thermodynamic Control in Knoevenagel Condensation: The most common method for synthesizing α-cyanoacrylates is the Knoevenagel condensation between an aldehyde and an alkyl cyanoacetate.[1][2] This reaction generally shows a strong preference for the thermodynamically more stable (E)-isomer.[3][4]
-
Asymmetric Catalysis: To achieve enantioselectivity (i.e., produce one enantiomer in excess of the other), a chiral catalyst is employed. This is crucial when the synthesis creates a stereocenter. Asymmetric catalysis uses sub-stoichiometric amounts of a chiral molecule to guide the reaction pathway.[5] Key approaches include:
-
Organocatalysis: Using small, metal-free organic molecules like proline, cinchona alkaloids, or imidazolidinones (MacMillan catalysts) to catalyze the reaction.[6][7][8][9]
-
Transition Metal Catalysis: Employing complexes of metals like rhodium, ruthenium, or palladium with chiral ligands to catalyze reactions such as asymmetric hydrogenation of the cyanoacrylate double bond.[10][11]
-
-
Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to one of the starting materials.[12] The auxiliary sterically directs the reaction to favor the formation of one stereoisomer. After the reaction, the auxiliary is cleaved and can often be recovered.[12][13]
Q2: Why does the Knoevenagel condensation typically favor the (E)-isomer of the cyanoacrylate product?
The Knoevenagel condensation, the cornerstone of cyanoacrylate synthesis, proceeds via a base-catalyzed mechanism involving the formation of an enolate from the active methylene compound (e.g., ethyl cyanoacetate).[1] The strong preference for the (E)-isomer is primarily due to steric factors in the transition state of the final dehydration step. The bulkier groups (the R-group from the aldehyde and the ester group) orient themselves on opposite sides of the forming double bond to minimize steric repulsion. This anti-periplanar arrangement leads to the thermodynamically more stable (E)-product.[3][4] While this preference is strong, factors like the choice of catalyst, solvent, and the steric bulk of the aldehyde can influence the final E/Z ratio.[3][14]
Q3: What is the role of a chiral organocatalyst in achieving an enantioselective synthesis?
Chiral organocatalysts function by forming a transient, chiral intermediate with one of the reactants, thereby creating a chiral environment for the key bond-forming step.[6][7] In the context of cyanoacrylate-related syntheses, they typically operate through two main activation modes:
-
Enamine Catalysis: A chiral secondary amine catalyst (e.g., a MacMillan catalyst) reacts with an aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, and its specific 3D structure dictates which face attacks the electrophile, leading to high enantioselectivity.[6]
-
Hydrogen-Bonding Catalysis: Catalysts like chiral thioureas or squaramides activate electrophiles by forming specific hydrogen bonds. This non-covalent interaction holds the substrate in a rigid conformation, exposing one face to nucleophilic attack over the other.[7][9]
By lowering the energy of the transition state for the formation of one enantiomer over the other, the catalyst directs the reaction to produce an enantiomerically enriched product.
Q4: How effective are chiral auxiliaries for stereocontrol, and when are they preferred?
Chiral auxiliaries are a robust and reliable method for inducing stereoselectivity.[12][13] An auxiliary, such as a chiral oxazolidinone or camphorsultam, is covalently attached to the cyanoacetate moiety.[12] The bulky, rigid structure of the auxiliary effectively blocks one face of the molecule, forcing the incoming reagent (e.g., an electrophile in an alkylation reaction or an aldehyde in an aldol reaction) to approach from the less hindered side.
Advantages:
-
High diastereoselectivity is often achievable.
-
The outcome can be highly predictable based on the auxiliary's structure.
-
The auxiliary can often be recovered and reused.[12]
Disadvantages:
-
It is a stoichiometric approach, requiring an equivalent of the chiral auxiliary.
-
Two additional chemical steps are required: attachment and removal of the auxiliary, which can lower the overall yield.
Chiral auxiliaries are often preferred during the early phases of drug development and in complex total synthesis where predictable and high stereocontrol is paramount.[12]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental issues.
Problem 1: Low or no (E/Z) selectivity in my Knoevenagel condensation.
Question: I am performing a Knoevenagel condensation to synthesize an α-cyanoacrylate, but I'm getting a mixture of (E) and (Z) isomers, or the selectivity is poor. How can I improve the preference for the (E)-isomer?
Possible Causes & Solutions:
-
Inefficient Catalyst: The choice of base catalyst is critical. While simple amines like piperidine or triethylamine are common, they may not provide optimal selectivity for all substrates.[1]
-
Troubleshooting Step 1: Switch to a phosphine-based catalyst like triphenylphosphine (TPP). TPP has been shown to be highly efficient for promoting Knoevenagel condensations under mild, solvent-free conditions, affording olefins with excellent (E)-geometry.[3]
-
Troubleshooting Step 2: Consider using an ionic liquid catalyst such as diisopropylethylammonium acetate (DIPEAc). These can act as both the catalyst and the medium, often leading to high yields and selectivity with simple work-up procedures.[15]
-
-
Sub-optimal Reaction Conditions: Temperature and solvent can significantly influence the thermodynamic equilibrium of the reaction.[14][16]
-
Troubleshooting Step 3: Allow the reaction to run for a longer period at a slightly elevated temperature (if substrate stability allows). This provides more time for the reaction to reach thermodynamic equilibrium, which favors the more stable (E)-isomer.
-
Troubleshooting Step 4: If using a solvent, screen a few options. Non-polar solvents like toluene or hexane can sometimes enhance selectivity compared to polar aprotic solvents. However, some protocols report excellent results in ethanol, especially under microwave irradiation.[4]
-
-
Sterically Undemanding Substrates: If the aldehyde substrate has a very small R-group (e.g., acetaldehyde), the steric difference between the transition states leading to the E and Z isomers is reduced, potentially lowering selectivity.
-
Troubleshooting Step 5: While you often cannot change the substrate, be aware that for such cases, achieving >99:1 selectivity may require more rigorous catalyst and condition screening. Refer to the table below for a summary of potential improvements.
-
Table 1: Effect of Conditions on E/Z Ratio in a Model Knoevenagel Reaction
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Catalyst | Piperidine | Triphenylphosphine[3] | DIPEAc[15] |
| Solvent | THF | Solvent-free | Ethanol |
| Temperature | 25 °C | 60 °C | 80 °C (Microwave)[4] |
| Typical E:Z Ratio | 85:15 | >95:5 | >98:2 |
Problem 2: Poor enantiomeric excess (ee) when using a chiral catalyst.
Question: My asymmetric reaction is yielding a product with low enantiomeric excess (ee). The reaction works, but the stereocontrol is poor. What's going wrong?
Possible Causes & Solutions:
-
Catalyst-Substrate Mismatch: The "chiral pocket" of your catalyst may not be a good fit for your specific substrate, leading to poor stereochemical induction.[16]
-
Troubleshooting Step 1: Screen a library of chiral catalysts. If using a cinchona-derived catalyst, try both the pseudoenantiomeric quinine and quinidine-based versions. If using a proline-based catalyst, try modifying the substituents on the ring.
-
Troubleshooting Step 2: Ensure your catalyst is of high enantiomeric purity. A catalyst with low ee cannot produce a product with high ee.
-
-
Competing Background Reaction: A non-catalyzed or achiral pathway may be competing with your desired asymmetric catalytic cycle. This is especially common if the reaction is run at high temperatures.[16]
-
Troubleshooting Step 3: Lower the reaction temperature. The catalyzed pathway typically has a lower activation energy than the uncatalyzed background reaction, so reducing the temperature will favor the desired stereoselective route.[16]
-
Troubleshooting Step 4: Decrease the concentration of the reactants. A background reaction that is second-order overall will be suppressed more than a first-order catalytic cycle at lower concentrations.
-
-
Catalyst Deactivation or Inhibition: Trace impurities like water or acid can protonate and deactivate amine-based organocatalysts. Cyanoacrylates themselves are highly reactive and can polymerize, potentially encapsulating the catalyst.[2]
-
Troubleshooting Step 5: Rigorously dry all solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Troubleshooting Step 6: Add the cyanoacetate or other highly reactive component slowly over a period of time (syringe pump addition) to keep its instantaneous concentration low and minimize side reactions.
-
Table 2: Effect of Conditions on Enantiomeric Excess (ee)
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Catalyst | (S)-Proline | Cinchona-derived Thiourea | Rh-(S,S)-f-spiroPhos[10] |
| Temperature | 25 °C | 0 °C | -20 °C |
| Additive | None | 4Å Molecular Sieves | Inert Atmosphere (N₂) |
| Typical ee% | 65% | 85% | >95% |
Workflow for Troubleshooting Poor Stereoselectivity
Below is a logical workflow to diagnose and solve issues with stereoselectivity.
Caption: Troubleshooting workflow for low stereoselectivity.
Part 3: Experimental Protocol
This section provides a representative, self-validating protocol for an organocatalyzed stereoselective reaction.
Protocol: Asymmetric Michael Addition to an Ethyl Cyanoacrylate Derivative using a Cinchona-based Catalyst
This protocol describes the enantioselective addition of a nucleophile (e.g., dimethyl malonate) to a substituted ethyl cyanoacrylate, a common reaction for building chiral complexity.
1. Reagent and Glassware Preparation (Self-Validation Checkpoint 1)
-
Rationale: Organocatalysts, especially those relying on hydrogen bonding, are sensitive to water, which can compete for binding sites and inhibit catalysis.
-
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Purify the solvent (e.g., toluene) by passing it through an activated alumina column or by distillation from a suitable drying agent (e.g., CaH₂).
-
Ensure the chiral catalyst (e.g., a cinchona-derived thiourea catalyst) is of high purity (>99% ee) and has been dried under high vacuum for several hours.
-
Distill the dimethyl malonate and the substituted ethyl cyanoacrylate starting material to remove any acidic or water impurities.
-
2. Reaction Setup (Self-Validation Checkpoint 2)
-
Rationale: Maintaining an inert atmosphere prevents catalyst deactivation by atmospheric moisture and oxygen.
-
Procedure:
-
To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral cinchona-thiourea catalyst (5 mol%, e.g., 0.05 mmol, 25 mg for a ~500 g/mol catalyst).
-
Seal the flask with a rubber septum and purge with dry nitrogen for 5 minutes.
-
Add the dry toluene (5 mL) via syringe.
-
Add the substituted ethyl cyanoacrylate (1.0 mmol, 1.0 eq) via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or a dry ice/acetone bath. Stir for 10 minutes to allow for equilibration.
-
Checkpoint: The solution should be clear and homogeneous.
-
3. Reaction Execution and Monitoring (Self-Validation Checkpoint 3)
-
Rationale: Slow addition of the nucleophile prevents a rapid, uncontrolled background reaction and minimizes potential side reactions.
-
Procedure:
-
Add the dimethyl malonate (1.2 mmol, 1.2 eq) via syringe, dropwise over 10 minutes.
-
Allow the reaction to stir at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR or LC-MS analysis.
-
Checkpoint: A new spot corresponding to the product should appear on the TLC plate, and the starting material spot should diminish over time. The reaction is typically complete within 12-24 hours.
-
4. Work-up and Purification
-
Rationale: The acidic work-up quenches the reaction and protonates any anionic intermediates. Column chromatography is used to separate the desired product from the catalyst and any unreacted starting materials.
-
Procedure:
-
Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
-
5. Analysis (Self-Validation Checkpoint 4)
-
Rationale: The final analysis confirms the structure, yield, and, most importantly, the enantiomeric excess of the product.
-
Procedure:
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product.
-
Determine the isolated yield. A well-optimized reaction should give >80% yield.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.
-
Checkpoint: The ee should be high (>90%) for a successful asymmetric transformation.
-
Visualizing the Catalytic Cycle
This diagram illustrates the proposed mechanism for a chiral thiourea catalyst activating an electrophile for stereoselective attack.
Caption: Chiral thiourea catalyst cycle.
Part 4: References
-
Kong, D., Li, M., Wang, R., Zi, G., & Hou, G. (2016). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Organic & Biomolecular Chemistry, 14(4), 1216–1220. [Link]
-
Sci-Hub. (n.d.). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Retrieved from [Link]
-
Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]
-
Bentham Science. (n.d.). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Current Microwave Chemistry. [Link]
-
PubMed. (n.d.). Synthesis and antiviral activity of novel chiral cyanoacrylate derivatives. Molecules, 18(9), 11273-11285. [Link]
-
ScienceOpen. (n.d.). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. La Chimica & l'Industria. [Link]
-
IntechOpen. (2018). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. In Polymers. [Link]
-
SciSpace. (2014). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. La Chimica e l'Industria. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Enantioselective Organocatalysis: Catalysts, Reactions, and Applications. [Link]
-
Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. (2022). Journal of Pharmaceutical Negative Results, 13(4). [Link]
-
Google Patents. (n.d.). DE102009000861A1 - Process for the preparation of cyanoacrylates.
-
SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(4). [Link]
-
Amanote Research. (n.d.). Do Reaction Conditions Affect the Stereoselectivity. [Link]
-
Photopolymerization of Cyanoacrylates and Adhesives Based on Them (A Review). (2025). Polymer Science, Series B, 67(3), 333-359. [Link]
-
Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. [Link]
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National Center for Biotechnology Information. (n.d.). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. Molecules, 19(1), 736-747. [Link]
-
University of Bristol, School of Chemistry. (2009). Cyanoacrylate. [Link]
-
Google Patents. (n.d.). CN105541664A - Method for synthesizing cyanoacrylate.
-
ResearchGate. (2025). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric Catalysis. PNAS, 99(26), 16509. [Link]
-
IRIS . (2025). On the Hunt for Chiral Single-Atom Catalysts. [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]
-
Slideshare. (n.d.). Chiral catalysts. [Link]
-
PubMed. (2022). Photoredox Organocatalysis for the Enantioselective Synthesis of 1,7-Dicarbonyl Compounds. Organic Letters, 24(8), 1695-1699. [Link]
-
AFINITICA. (n.d.). "Polycyanoacrylates". In: Encyclopedia of Polymer Science and Technology. [Link]
-
ResearchGate. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. [Link]
-
Slideshare. (n.d.). Chiral catalysts. [Link]
-
ResearchGate. (2025). Synthesis of Poly(Alkyl Cyanoacrylates) as Biodegradable Polymers for Drug Delivery Applications. [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(10), 2264-2280. [Link]
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ResearchGate. (n.d.). Chemical reaction of cyanoacrylate adhesives. [Link]
-
Google Patents. (n.d.). EP2451772B1 - Method for producing cyanoacrylate esters in the presence of transition metal catalysts.
-
ResearchGate. (2025). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. [Link]
-
Google Patents. (n.d.). US20050197421A1 - Process for preparation of cyanoacrylate compositions.
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Navigating the Solubility Challenges of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: A Technical Support Guide
Prepared by the Applications Science Team
Welcome to the technical support center for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during experimental work with this compound. We understand that achieving complete dissolution is critical for reaction success, accurate analysis, and formulation development. This document provides a comprehensive resource in a user-friendly question-and-answer format to address common challenges.
Understanding the Molecule: A Quick Reference
Before delving into troubleshooting, let's review the key characteristics of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate that influence its solubility.
| Property | Value |
| CAS Number | 1187-34-4 |
| Molecular Formula | C₉H₁₂N₂O₄ |
| Molecular Weight | 212.205 g/mol [1] |
| Appearance | White to off-white powder/crystal[2] |
| Storage | 2-8°C[1] |
The presence of polar functional groups (cyano, ethoxy, acryloyl, carbamate) suggests potential solubility in polar organic solvents. However, the overall structure and potential for strong intermolecular interactions in the solid state can lead to dissolution challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is not dissolving in my chosen solvent. What should I do first?
A1: Initial Troubleshooting Steps
When encountering solubility issues, a systematic approach is key. Before making significant changes to your protocol, consider these initial steps:
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
-
Increase Agitation: Simple mechanical agitation can sometimes be insufficient. The use of a vortex mixer or sonication can provide the necessary energy to break down solid aggregates and promote dissolution.
-
Gentle Heating: For many compounds, solubility increases with temperature. Gentle warming of the solvent-solute mixture can be an effective strategy. However, it is crucial to be aware of the compound's thermal stability to avoid degradation.
-
Particle Size Reduction: If you have the compound in a crystalline form, grinding it to a fine powder will increase the surface area available for solvent interaction, which can expedite dissolution.[3]
Q2: What are the recommended solvents for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate?
A2: Solvent Selection Guide
Based on available literature and the chemical properties of related compounds, the following solvents are recommended for consideration. A tiered approach, starting with known successful solvents, is advised.
| Solvent Class | Recommended Solvents | Expected Solubility | Experimental Context |
| Halogenated | Chloroform, Methylene Chloride | Soluble | Used as a reaction solvent in its synthesis and for recrystallization (in a mix with ether).[2] Ethyl cyanoacrylate is also soluble in methylene chloride.[4] |
| Nitriles | Acetonitrile | Soluble | Utilized as a solvent for UV spectroscopy of the compound.[2] Also a common mobile phase component in HPLC for related compounds.[5] |
| Ethers | Diethyl Ether | Sparingly Soluble/Insoluble | Used as an anti-solvent for recrystallization from chloroform, suggesting lower solubility.[2] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Likely Soluble | Ethyl cyanoacrylate, a related compound, shows good solubility in these solvents.[4] |
| Amides | Dimethylformamide (DMF) | Likely Soluble | Ethyl cyanoacrylate is soluble in DMF.[6] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Likely Soluble (may require warming) | A structurally similar carbamate is soluble in DMSO with warming. |
| Alcohols | Ethanol, Methanol | Potentially Soluble (may require warming) | A related carbamate is soluble in ethanol with warming. |
It is always recommended to perform a small-scale solubility test before committing a large amount of material.
Advanced Troubleshooting & Methodologies
Q3: I've tried the recommended solvents with agitation and gentle heating, but I'm still facing solubility issues. What are my next options?
A3: Advanced Strategies for Enhancing Solubility
If standard methods are insufficient, more advanced techniques can be employed. The choice of method will depend on the specific requirements of your experiment.
The use of a mixture of solvents, known as co-solvency, can often be more effective than a single solvent.[3] By combining a solvent in which the compound is highly soluble with a miscible solvent that is required for the subsequent experimental step, a suitable solution can often be achieved.
Experimental Protocol: Co-solvent Solubility Test
-
Identify a "good" solvent (e.g., acetonitrile) and a "poor" but necessary solvent for your reaction/analysis.
-
Dissolve the Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in the minimum amount of the "good" solvent.
-
Gradually add the "poor" solvent to the solution while observing for any precipitation.
-
Determine the solvent ratio that maintains the compound in solution.
Caption: General workflow for HPLC analysis.
Safety First
It is imperative to handle Ethyl (2-cyano-3-ethoxyacryloyl)carbamate with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. [7]As with related cyanoacrylates, avoid inhalation of any dust or vapors and prevent contact with skin and eyes. [8][9]Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet 1. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION 2. COMPOSITION/INFORMATION ON INGREDIENTS 3. HAZARDS I - Farnell. (2005, August 9). Retrieved from [Link]
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(2), 1-10.
-
Ethyl cyanoacrylate. PubChem. (n.d.). Retrieved from [Link]
-
Ethyl 2-cyano-3-ethoxyacrylate. PubChem. (n.d.). Retrieved from [Link]
-
Ethyl N-[2-cyano-2-(ethoxymethylidene)acetyl]carbamate. Chemical Point. (n.d.). Retrieved from [Link]
- Lee, H. K., & Jeong, Y. T. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(13), 131-140.
-
ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4. (n.d.). Retrieved from [Link]
-
Ethyl cyanoacrylate | C6H7NO2 | CID 81530. PubChem. (n.d.). Retrieved from [Link]
-
Ethyl cyanoacrylate. Wikipedia. (2023, December 27). Retrieved from [Link]
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- 5. Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 7. chemicalbook.com [chemicalbook.com]
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- 9. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Isomers
Welcome to the technical support guide for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the analysis of its geometric isomers. The focus of this guide is to provide practical, evidence-based solutions for stabilizing and accurately quantifying the Z-isomer, a common issue encountered during experimental analysis.
Frequently Asked Questions (FAQ)
This section addresses the most common initial questions regarding the stability and handling of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its isomers.
Q1: Why is the E-isomer the predominant form I observe in my sample?
A: The E-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is the thermodynamically more stable form.[1] The synthesis of this compound, typically through the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate, highly stereoselectively produces the E-isomer.[1] The Z-isomer is energetically less favorable and will not be the primary product of this synthesis.
Q2: Under what conditions does the Z-isomer form?
A: The Z-isomer is primarily formed through photoisomerization of the E-isomer. Exposure to ultraviolet (UV) light, particularly at wavelengths around 254 nm, can drive the conversion from the E to the Z form.[1]
Q3: My analysis shows the presence of the Z-isomer, but the concentration seems to decrease over time. Why is this happening?
A: The Z-isomer is kinetically unstable and will spontaneously and irreversibly convert back to the more stable E-isomer.[1] This isomerization is driven by thermal energy (heat).[1] Therefore, even at room temperature, you will observe a gradual decrease in the Z-isomer concentration as it reverts to the E-isomer. The activation energy for this process is relatively low (Ea = 19.6 kcal mol⁻¹), facilitating this conversion.[1]
Q4: Can I purchase a pure standard of the Z-isomer?
A: Due to its inherent instability, it is highly unlikely that a stable, pure standard of the Z-isomer is commercially available. The Z-isomer is typically generated in situ from the E-isomer via irradiation and must be analyzed promptly.[1]
Q5: What is a "push-pull olefin" and how does it relate to this compound's stability?
A: A "push-pull olefin" is an alkene that has an electron-donating group (the "push") and an electron-withdrawing group (the "pull") attached to the double bond. In Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, the ethoxy group is an electron donor, while the cyano and carbamate groups are electron acceptors. This electronic arrangement polarizes the double bond, influences the rotational barrier, and significantly impacts the relative stability of the E and Z isomers, heavily favoring the E form.[1]
Troubleshooting Guide: Isomer Integrity During Analysis
This guide provides solutions to specific problems you may encounter during the handling and analysis of the Z-isomer.
| Problem | Potential Cause & Scientific Explanation | Recommended Solution |
| Complete loss of Z-isomer peak during sample preparation. | Thermal Isomerization: The Z-isomer is highly sensitive to heat. Standard lab procedures like heating to dissolve, using warm solvents, or extended time at room temperature can provide sufficient energy to overcome the rotational barrier, causing a complete and irreversible conversion back to the E-isomer.[1] | Work Cold & Fast: Prepare all samples in an ice bath. Use pre-chilled solvents for dissolution and dilution. Minimize the time between sample preparation and injection onto the analytical instrument. |
| Variable Z/E isomer ratios between replicate injections. | Photochemical Isomerization: If your samples (solid or in solution) are exposed to ambient laboratory light or direct sunlight, the UV component can cause ongoing E-to-Z conversion, leading to inconsistent results.[1] | Protect from Light: Work under amber or red lighting. Use amber vials or wrap clear vials in aluminum foil. Minimize exposure of the sample to any light source. |
| Peak tailing or broadening for the Z-isomer peak during HPLC analysis. | On-Column Isomerization: If the HPLC column temperature is too high, the Z-isomer can convert to the E-isomer as it travels through the column. This leads to a distorted peak shape as the analyte is changing form during separation. | Reduce Column Temperature: Perform the HPLC analysis at a reduced temperature. Start with 10-15°C and optimize. This will slow the kinetics of the Z-to-E conversion, preserving the integrity of the Z-isomer band. |
| Z-isomer peak is present but poorly resolved from the E-isomer peak. | Suboptimal Chromatographic Selectivity: The chosen stationary phase and mobile phase may not provide sufficient chemical or structural discrimination between the two isomers. | Optimize HPLC Method: Consider a stationary phase that offers shape selectivity, such as a Phenyl or Cholesterol-bonded phase. Adjust the mobile phase composition (e.g., ratio of organic solvent to water/buffer) to maximize resolution. |
| Inconsistent results when using different solvents. | Solvent Polarity Effects: The rate of isomerization can be influenced by the solvent environment. Polar solvents may stabilize the transition state of the isomerization differently than non-polar solvents. | Standardize Solvent System: Use a consistent, pre-chilled, and degassed solvent for all sample preparations and dilutions. Acetonitrile is a common choice for such analyses.[1] |
Best Practices & Protocols for Z-Isomer Stabilization and Analysis
Adherence to the following protocols is critical for obtaining accurate and reproducible data for the Z-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
In-Situ Generation of the Z-Isomer
Since the Z-isomer is unstable, it must be generated from the stable E-isomer immediately before analysis.
Protocol:
-
Prepare a dilute solution (e.g., 0.1 mM) of the E-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in HPLC-grade acetonitrile.[1]
-
Place the solution in a quartz flask or vial.
-
Irradiate the solution with a UV lamp at 254 nm for a defined period (e.g., 2 hours, optimization may be required).[1] This should be done in a cold environment (e.g., in an ice bath or cryostat) to minimize simultaneous thermal back-isomerization.
-
Immediately following irradiation, place the sample in light-proof, chilled vials and proceed to analysis without delay.
Recommended HPLC/UPLC Protocol for Isomer Separation
This method is designed to minimize on-column isomerization and provide robust separation.
Experimental Workflow Diagram
Caption: Workflow for Z-isomer analysis.
HPLC Parameters Table
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm | Provides good hydrophobic retention and potential for π-π interactions to aid separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent. |
| Gradient | 30-70% B over 5 minutes | A starting point; optimize for best resolution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 10°C | CRITICAL: Minimizes on-column Z to E thermal isomerization. |
| Autosampler Temp | 4°C | CRITICAL: Preserves sample integrity in the injection queue. |
| Injection Volume | 2 µL | Minimize sample load. |
| Detection | UV, 272 nm | Wavelength used in kinetic studies of the isomers.[1] |
System Suitability:
-
Inject a sample of the pure E-isomer to establish its retention time.
-
The Z-isomer is expected to elute slightly earlier or later depending on the specific column chemistry.
-
Resolution between the E and Z peaks should be >1.5.
The Isomerization Process: A Conceptual View
The stability landscape of the isomers dictates the analytical strategy. The E-isomer resides in a deep energy well, while the Z-isomer is in a shallow, metastable state.
Sources
Reducing by-product formation in the synthesis of uracil derivatives.
Welcome to the technical support resource for the synthesis of uracil derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and subtle complexities of synthesizing this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles that govern yield and purity, providing you with the expertise to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of uracil derivatives.
Q1: My Biginelli reaction for a dihydropyrimidinone (DHPM) precursor to a uracil derivative is giving very low yields. What are the primary culprits?
A1: Low yields in the Biginelli reaction typically stem from three main issues: suboptimal reaction conditions, inefficient catalysis, or competing side reactions.[1] Ensure your reaction is heated sufficiently (often to reflux in solvents like ethanol) and run for an adequate amount of time, monitoring by TLC.[1] The choice of acid catalyst is critical; while traditional Brønsted acids like HCl can work, they often promote side reactions. Modern Lewis acids such as Ytterbium triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃) are often superior, leading to higher yields and cleaner reaction profiles.[1]
Q2: I am attempting to N-alkylate a uracil derivative and am getting a mixture of N1 and N3 isomers. How can I achieve regioselectivity?
A2: Achieving regioselective N-alkylation is a common challenge due to the similar nucleophilicity of the N1 and N3 positions. The key is to strategically modify the electronic and steric environment of the uracil ring. A robust method is to use a protecting group strategy. Protecting the N1 position with a group like tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) allows for the selective alkylation of the N3 position.[2][3][4] The protecting group can then be removed under mild conditions.
Q3: During the purification of my uracil product, I've isolated a significant amount of a compound that appears to be a dihydrouracil. What causes this?
A3: The formation of dihydrouracil as a by-product can occur if your synthetic route involves a reduction step or if one of your starting materials is susceptible to reduction under the reaction conditions. For instance, syntheses starting from β-alanine and urea proceed through a dihydrouracil intermediate which is then oxidized.[5] If this final oxidation step is incomplete, dihydrouracil will be a significant impurity. Ensure your oxidizing agent is active and used in the correct stoichiometric amount.
Q4: How can I confirm the structure of an unexpected by-product?
A4: A combination of analytical techniques is essential for structural elucidation. High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is crucial for determining the connectivity of atoms and identifying the specific isomer.[6] Comparing the spectral data to known compounds in the literature is also a vital step.
Part 2: In-Depth Troubleshooting Guides
This section provides a detailed analysis of specific by-product formation, including the mechanistic rationale and step-by-step protocols for mitigation.
Issue 1: Knoevenagel Condensation Product in Biginelli Reactions
One of the most common side reactions in the Biginelli synthesis of uracil precursors is the Knoevenagel condensation between the aldehyde and the β-ketoester.[7] This reaction competes with the desired condensation of the aldehyde with urea, thereby reducing the overall yield of the target dihydropyrimidinone.
Causality and Mechanism:
The Biginelli reaction can proceed through different mechanistic pathways.[8][9] One pathway involves the initial condensation of the aldehyde and urea to form an N-acyliminium ion, which is then attacked by the enol of the β-ketoester.[10][11][12] However, if the Knoevenagel condensation is faster under the given conditions, the aldehyde will react with the active methylene group of the β-ketoester to form an unsaturated dicarbonyl compound. This by-product is often brightly colored and can complicate purification.
Below is a diagram illustrating the competing pathways:
Caption: Competing pathways in the Biginelli reaction.
Mitigation Strategies:
The key to minimizing the Knoevenagel by-product is to favor the formation of the N-acyliminium intermediate.
-
Catalyst Selection: As mentioned in the FAQs, Lewis acids are generally more effective than Brønsted acids at promoting the formation of the N-acyliminium ion.[1] This is because they can coordinate to the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the reaction with urea.
| Catalyst | Typical Loading (mol%) | Solvent | Yield of DHPM (%) | Reference |
| None (thermal) | - | Ethanol | 20-40 | [13] |
| HCl | 10-20 | Ethanol | 50-70 | [8] |
| Yb(OTf)₃ | 5-10 | Acetonitrile | 85-95 | [1] |
| InCl₃ | 10 | THF | 80-90 | [1] |
-
Stoichiometry Control: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can help to push the equilibrium towards the formation of the N-acyliminium intermediate.[1]
Experimental Protocol: Lewis Acid-Catalyzed Biginelli Reaction
-
To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and the chosen solvent (e.g., acetonitrile, 5 mL per mmol of aldehyde).
-
Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Issue 2: Lack of Regioselectivity in N-Alkylation of Uracil Derivatives
The direct alkylation of uracil and its derivatives often leads to a mixture of N1 and N3-alkylated products, which can be difficult to separate.[14]
Causality and Mechanism:
The uracil ring has two amide-like nitrogen atoms, N1 and N3. The relative acidity of the N-H protons and the nucleophilicity of the corresponding conjugate bases determine the site of alkylation. In many cases, the pKa values of the N1-H and N3-H protons are similar, leading to a mixture of products upon deprotonation and subsequent alkylation.[15]
Caption: Non-selective N-alkylation of uracil derivatives.
Mitigation Strategy: N1-Boc Protection for Selective N3-Alkylation
A reliable method to achieve selective N3-alkylation is to first protect the N1 position. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it can be introduced selectively at the N1 position and removed under mild acidic conditions.[4]
Experimental Protocol: Selective N3-Alkylation
-
Step 1: N1-Boc Protection
-
Suspend the uracil derivative (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[16][17]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify the N1-Boc protected uracil by column chromatography.
-
-
Step 2: N3-Alkylation
-
Dissolve the N1-Boc protected uracil (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) and stir for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the N1-Boc, N3-alkylated product by column chromatography.
-
-
Step 3: N1-Boc Deprotection
-
Dissolve the purified product from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
Purify the final N3-alkylated uracil derivative.
-
Part 3: References
-
Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Journal of Biological Chemistry, 259(4), 2429–2434. Retrieved from [Link]
-
Allen. (n.d.). Uracil: Structure, Synthesis and Uses. Allen. Retrieved from [Link]
-
Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Semantic Scholar. Retrieved from [Link]
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BYJU'S. (n.d.). Properties of Uracil. BYJU'S. Retrieved from [Link]
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Human Metabolome Database. (2005). Showing metabocard for Dihydrouracil (HMDB0000076). Human Metabolome Database. Retrieved from [Link]
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Wikipedia. (n.d.). Biginelli reaction. Wikipedia. Retrieved from [Link]
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Wikipedia. (n.d.). Uracil. Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Dihydrouracil. Wikipedia. Retrieved from [Link]
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MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. J&K Scientific LLC. Retrieved from [Link]
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Reactome Pathway Database. (n.d.). uracil + NADPH + H+ => 5,6-dihydrouracil + NADP+. Reactome Pathway Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies. Retrieved from [Link]
-
pharma ingredients. (2026). Efficient Synthesis of Uracil from Urea – Industrial Insights. pharma ingredients. Retrieved from [Link]
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ACS Publications. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N-Polyfluorinated Alkyl Derivatives of Uracil and 5-Substituted Uracils. X-Ray Structure of a Mono N-Substituted 5-Trifluoromethyluracil. ResearchGate. Retrieved from [Link]
-
PubMed. (2023). Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). General outline of the synthesis of DHUs[18]. ResearchGate. Retrieved from [Link]
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PubMed. (2019). A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. PubMed. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2010). A one-step method for quantitative determination of uracil in DNA by real-time PCR. National Institutes of Health. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]
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N-3-ALKYLATION OF URACIL AND DERIVATIVES VIA N-1-BOC PROTECTION. (n.d.). Retrieved from [Link]
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Royal Society of Chemistry. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Retrieved from [Link]
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National Institutes of Health. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. National Institutes of Health. Retrieved from [Link]
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Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Retrieved from [Link]
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PubMed Central. (2015). Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Knoevenagel condensation product. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]
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National Institutes of Health. (2021). Detection of Genomic Uracil Patterns. National Institutes of Health. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chemical Communications. Retrieved from [Link]
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Technical Support Center: Method Refinement for Purification of Cyanoacrylate Compounds by Recrystallization
Welcome to the technical support resource for the purification of cyanoacrylate compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these highly reactive molecules. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of cyanoacrylates so challenging?
Cyanoacrylate monomers are characterized by the presence of two electron-withdrawing groups (nitrile and carboxyl) attached to the same carbon atom of a double bond. This electronic configuration makes the molecule highly susceptible to rapid anionic polymerization, which can be initiated by even weak nucleophiles like water or trace basic impurities on glassware.[1][2][3] The primary challenge in any purification process, including recrystallization, is to prevent this premature polymerization while effectively removing impurities.[4]
Q2: Besides recrystallization, what other purification methods are common?
For monomeric cyanoacrylates, vacuum distillation is the most prevalent and effective purification method.[1] By reducing the pressure, the boiling point of the monomer is lowered, which significantly decreases the risk of thermally induced polymerization.[1] This technique efficiently separates the volatile monomer from non-volatile impurities and polymer residues.[5] Recrystallization is typically employed for solid cyanoacrylate derivatives or oligomers where distillation is not feasible.
Q3: What are the fundamental principles for selecting a suitable recrystallization solvent for cyanoacrylates?
The ideal solvent follows the classic principles of recrystallization: the cyanoacrylate compound should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.[6] However, for cyanoacrylates, the solvent must also be:
-
Aprotic and Anhydrous: To prevent initiation of anionic polymerization. Solvents must be rigorously dried before use.
-
Non-nucleophilic: To avoid reacting with the cyanoacrylate.
-
Able to dissolve impurities at all temperatures or not at all.
Finding a single solvent that meets all these criteria can be difficult, often necessitating the use of a mixed-solvent system.
Q4: What are the essential safety precautions when handling cyanoacrylates?
Cyanoacrylates are potent adhesives that can instantly bond skin and other tissues.[3][7] Vapors can be irritating to the respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile or polyethylene gloves and safety glasses.[7] Be aware that acetone is a common solvent for dissolving cured cyanoacrylate and can be used for cleanup, but it is highly flammable and can damage certain plastics.[8][9]
Troubleshooting Guide for Cyanoacrylate Recrystallization
This guide addresses specific issues that may arise during the experimental workflow.
Problem 1: Premature Polymerization During Dissolution
You are attempting to dissolve the crude cyanoacrylate solid in a hot solvent, but it rapidly polymerizes, forming a solid mass.
-
Core Principle: Polymerization is being initiated during the heating and dissolution step. The goal is to create conditions that are unfavorable for the initiation of polymer chains.
-
Troubleshooting Workflow:
-
Detailed Solutions:
-
Insufficient Stabilization: Cyanoacrylates require a dual-stabilizer system to prevent both anionic and free-radical polymerization pathways. [1][10] * Anionic Polymerization Inhibitors: These are acidic compounds that neutralize the basic species that initiate polymerization. [1]Consider adding a small quantity of a strong acid anhydride like phosphorus pentoxide (P₂O₅) or bubbling sulfur dioxide gas through your crude material before dissolution.
-
Free-Radical Inhibitors: These compounds scavenge radicals that can be formed at elevated temperatures. Add a free-radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), to the recrystallization solvent. [10][11] 2. Contaminated Glassware or Solvent: Trace amounts of moisture or basic residues on glassware can trigger polymerization. [1] * Action: Ensure all glassware is scrupulously cleaned, acid-washed, and oven-dried immediately before use. Solvents must be of high purity and rigorously dried over molecular sieves or by distillation.
-
-
Excessive Temperature: High heat can overcome the energy barrier for polymerization. [1] * Action: Attempt the dissolution at the lowest possible temperature that still affords good solubility. Avoid aggressive boiling.
-
Problem 2: The Compound "Oils Out" Instead of Forming Crystals
Upon cooling, the dissolved cyanoacrylate separates from the solution as a liquid layer or oil, not as solid crystals.
-
Core Principle: The compound is coming out of the solution at a temperature above its melting point, often due to a high concentration of the solute or the presence of impurities that depress the melting point. [12]
-
The Role of Stabilizers in Preventing Polymerization:
Caption: How stabilizers inhibit polymerization pathways.
-
Detailed Solutions:
-
Solution is Too Concentrated: The saturation point is being reached at too high a temperature. [12] * Action: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation temperature. [13] 2. Cooling is Too Rapid: Fast cooling does not provide enough time for the ordered lattice of a crystal to form.
-
Action: Allow the solution to cool more slowly. Insulate the flask with paper towels or a cork ring and let it cool to room temperature on the benchtop before moving it to an ice bath. [14] 3. Inappropriate Solvent: The chosen solvent may not be ideal.
-
Action: Try using a mixed solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the "good" solvent to clarify and then allow to cool slowly.
-
-
Problem 3: No Crystals Form Upon Cooling, or Yield is Very Low
The solution remains clear even after cooling in an ice bath, or only a few crystals are obtained.
-
Core Principle: The solution is not supersaturated, meaning the concentration of the dissolved cyanoacrylate is below its solubility limit at that temperature. This is most commonly caused by using too much solvent. [6][13][14]
-
Detailed Solutions:
-
Excess Solvent: This is the most frequent cause. [14] * Action: Gently heat the solution and evaporate a portion of the solvent in a fume hood. Allow the reduced-volume solution to cool again. To check if significant product remains in the filtrate, take a drop of the mother liquor on a glass rod and see if a solid residue forms upon solvent evaporation. [13] 2. Lack of Nucleation Sites: Crystal growth requires an initial point to begin. [14] * Action 1 (Seeding): If you have a pure crystal of the compound, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization. [15] * Action 2 (Scratching): Gently scratch the inside surface of the flask below the level of the solution with a glass rod. The microscopic imperfections in the glass can provide nucleation sites. [12] 3. Cooling Time/Temperature is Insufficient:
-
Action: Allow the flask to stand in an ice bath for a longer period (30+ minutes). Sometimes, crystallization is simply a slow process.
-
-
Experimental Protocols & Data
Protocol 1: Refined Recrystallization of a Solid Cyanoacrylate Derivative
-
Glassware Preparation: Acid-wash all glassware (Erlenmeyer flask, funnel) and dry in an oven at 120 °C for at least 4 hours. Allow to cool in a desiccator.
-
Stabilizer Addition: To your crude cyanoacrylate solid (e.g., 1.0 g) in the Erlenmeyer flask, add a free-radical inhibitor (e.g., 5-10 mg of hydroquinone).
-
Solvent Selection & Preparation: Choose a suitable, dry, aprotic solvent (see Table 1). Add a magnetic stir bar to the flask.
-
Dissolution: In a fume hood, add the minimum amount of the hot solvent to the flask while stirring to dissolve the solid completely. [6]Critical: Do not add all the solvent at once. Add it portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform hot filtration to remove the charcoal.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold, fresh solvent to remove any adhering impurities from the mother liquor. [6]9. Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
-
Characterization: Determine the melting point and obtain spectroscopic data (e.g., NMR, FT-IR) to confirm the purity and identity of the final product.
Data Tables
Table 1: Potential Solvents for Cyanoacrylate Recrystallization
| Solvent | Boiling Point (°C) | Properties & Considerations |
| Toluene | 111 | Aprotic, non-polar. Good for less polar cyanoacrylates. Must be thoroughly dried. |
| Ethyl Acetate | 77 | Polar aprotic. Can dissolve a wider range of cyanoacrylates. Prone to containing water; must be rigorously dried. |
| Acetone | 56 | Highly polar aprotic. A very strong solvent for cyanoacrylates but can promote polymerization if not perfectly anhydrous and stabilized. [16]Use with caution. |
| Dichloromethane | 40 | Low boiling point, effective solvent. Must be handled with care due to volatility and health concerns. |
| Hexane/Toluene Mix | Variable | A mixed-solvent system can be fine-tuned to achieve ideal solubility characteristics. |
Table 2: Common Stabilizers for Cyanoacrylate Purification
| Stabilizer Type | Example Compound | Typical Concentration | Mechanism of Action |
| Anionic Inhibitor | Sulfur Dioxide (SO₂) | 10-100 ppm | Provides an acidic environment, neutralizing basic initiators. [17] |
| Anionic Inhibitor | Phosphoric Acid | Trace amounts | Acid source to prevent anionic polymerization. [5] |
| Free-Radical Inhibitor | Hydroquinone | 50-1000 ppm | Scavenges free radicals formed at high temperatures or by oxygen. [10][18] |
| Free-Radical Inhibitor | Butylated Hydroxytoluene (BHT) | 1000-5000 ppm | Phenolic antioxidant that terminates radical chain reactions. [11] |
References
- Benchchem. (n.d.). Methods for refining the purification process of synthesized isopropyl cyanoacrylate.
- Toagosei Co Ltd. (2013). 2-cyanoacrylate-purifying method. Google Patents.
- Surgical Specialities Corp. (2007). Stabilizer cyanoacrylate formulations. Google Patents.
- Konishi Co Ltd. (2011). Method for purification of ethyl-2-cyanoacrylate adhesive composition. Google Patents.
- PROSTECH. (n.d.). How to Remove Cyanoacrylate Adhesive Safely and Effectively.
- Surgicial Specialities Corp. (2008). Improved stabilizer cyanoacrylate formulations. Google Patents.
- Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.
- Eastman Kodak Co. (1967). Stabilized cyanoacrylate adhesives. Google Patents.
- Northwest Polymers Inc. (n.d.). Cyanoacrylates.
- Quora. (2018). What chemical can dissolve dried cyanoacrylate (super glue)?.
- Colle21. (n.d.). Professional acetone by Colle21 - Solvant for Cyanoacrylate glue glue21.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Ní Chochlain, A., et al. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Chemistry For Everyone. (2023, July 28). How Do You Thin Cyanoacrylate?. YouTube.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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Validation & Comparative
Confirming Stereoselectivity of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: A Comparative Guide to NMR and Complementary Techniques
In the landscape of pharmaceutical development and materials science, the precise control and confirmation of molecular stereochemistry are not merely academic exercises; they are critical determinants of a compound's function, efficacy, and safety. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a versatile building block, is synthesized with a high degree of stereoselectivity. This guide provides an in-depth, experimentally grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives for the unambiguous confirmation of the E/Z isomeric configuration of this molecule. We will delve into the "why" behind experimental choices, offering a robust framework for researchers, scientists, and drug development professionals.
The Central Role of Stereochemistry
The synthesis of ethyl (2-cyano-3-ethoxyacryloyl)carbamate from ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride yields the E-isomer with high stereoselectivity.[1][2] This specific geometric arrangement is crucial for its intended downstream applications, such as in the synthesis of uracil derivatives, which are analogues of the effective antitumor agent 5-fluorouracil.[1][2] Any deviation from the desired stereoisomer can lead to significant changes in biological activity and chemical reactivity. Therefore, rigorous stereochemical confirmation is a non-negotiable aspect of quality control and process development.
NMR Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is the cornerstone technique for determining the stereochemistry of organic molecules in solution. Its power lies in its sensitivity to the local electronic environment of each nucleus, providing a wealth of information about through-bond and through-space atomic relationships.
¹H NMR: A First Look at Isomeric Purity
A simple ¹H NMR spectrum provides the initial and often definitive evidence for the stereochemical outcome of the synthesis. The key diagnostic signal is that of the vinyl proton.
-
Chemical Shift (δ): In the E-isomer of ethyl (2-cyano-3-ethoxyacryloyl)carbamate, the vinyl proton is deshielded due to the anisotropic effect of the spatially proximate carbonyl group of the carbamate moiety. This results in a downfield chemical shift, typically observed around δ 8.17 ppm in CD₃CN.[1] For the Z-isomer, this proton would be expected to appear at a significantly different chemical shift, likely upfield, due to the altered spatial relationship with the surrounding functional groups.
-
Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constant (³J) between vicinal protons on a double bond is highly dependent on the dihedral angle between them. While there is no vicinal proton to the vinyl proton in this specific molecule, long-range couplings can be informative.
Advanced NMR Techniques for Unambiguous Confirmation
While ¹H NMR provides strong initial evidence, two-dimensional NMR techniques offer definitive proof of stereochemistry.
NOESY is a powerful 2D NMR experiment that detects through-space correlations between protons that are close to each other (< 5 Å), irrespective of their through-bond connectivity.[3] This makes it an ideal tool for differentiating E/Z isomers.
For the E-isomer of ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a NOESY experiment would reveal a cross-peak between the vinyl proton (δ ~8.17 ppm) and the methylene protons of the ethoxy group on the carbamate (δ ~4.39 ppm).[1] Conversely, no correlation would be expected between the vinyl proton and the methylene protons of the ethoxy group at the 3-position (δ ~4.12 ppm).[1] The presence of this specific NOE correlation provides unequivocal evidence for the E-configuration.
The measurement of long-range coupling constants between protons and carbons (ⁿJCH, where n > 1) can also provide stereochemical information. Specifically, the three-bond coupling constant (³JCH) follows a Karplus-like relationship, where its magnitude is dependent on the dihedral angle.[4] For ethyl (2-cyano-3-ethoxyacryloyl)carbamate, the ³J coupling constant between the vinyl proton and the nitrile carbon is significantly larger in the trans (E) configuration (around 11 Hz) compared to the cis (Z) configuration.[1] This provides another layer of confirmation for the stereochemical assignment.
Experimental Workflow for NMR Analysis
The following diagram and protocol outline a systematic approach to confirming the stereoselectivity of ethyl (2-cyano-3-ethoxyacryloyl)carbamate using NMR.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in a clean, high-quality 5 mm NMR tube.[5][6] Ensure the solvent does not contain residual acidic impurities which could potentially catalyze isomerization.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to remove any suspended particles that could degrade spectral quality.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for accurate integration if quantitative analysis of minor isomers is required.[7] A D1 of 5-10 seconds is generally sufficient for small molecules.
-
Use a 90° pulse angle for maximum signal intensity in a single scan.[8]
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
-
2D NOESY:
-
Use a standard phase-sensitive NOESY pulse sequence (e.g., noesyphsw).[9]
-
Set the mixing time (d8) to a value appropriate for a small molecule to allow for the buildup of NOE cross-peaks. A range of 500-800 ms is a good starting point.[10][11]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the cross-peaks.
-
-
-
Data Processing and Analysis:
-
Process the ¹H and ¹³C spectra with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform phase and baseline corrections.
-
For the NOESY spectrum, process both dimensions and carefully analyze for cross-peaks that indicate spatial proximity.
-
Integrate the signals in the ¹H spectrum to determine the isomeric ratio if a minor isomer is present.
-
Expected NMR Data for E and Z Isomers
| Parameter | E-Isomer (Expected) | Z-Isomer (Expected) | Rationale for Difference |
| ¹H NMR | |||
| Vinyl-H (δ) | ~8.2 ppm | < 8.0 ppm | Deshielding by the proximate carbamate carbonyl in the E-isomer. |
| ¹³C NMR | |||
| Vinyl-CH (δ) | ~160-170 ppm | Shifted | The electronic environment of the vinyl carbons is different in the two isomers. |
| Nitrile-C (δ) | ~115-120 ppm | Shifted | The spatial arrangement relative to the other functional groups affects the chemical shift. |
| NOESY | |||
| Vinyl-H ↔ Carbamate-OCH₂CH₃ | Present | Absent | Protons are in close spatial proximity in the E-isomer. |
| Vinyl-H ↔ 3-Ethoxy-OCH₂CH₃ | Absent | Present | Protons are in close spatial proximity in the Z-isomer. |
| Long-Range Coupling | |||
| ³J (Vinyl-H, Nitrile-C) | ~11 Hz | Smaller | The trans relationship in the E-isomer leads to a larger coupling constant. |
Comparative and Complementary Techniques
While NMR is the primary tool for stereochemical determination in solution, other techniques can provide valuable, often complementary, information.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[12][13][14] If a suitable single crystal of ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be obtained, this technique will definitively establish the relative positions of all atoms and thus the E/Z configuration.
-
State of Matter: X-ray crystallography provides the solid-state structure, while NMR reveals the structure in solution. For most small, rigid molecules like this one, the solution and solid-state conformations are expected to be the same.
-
Experimental Challenge: Growing diffraction-quality single crystals can be a significant bottleneck and is often more challenging than preparing an NMR sample.[13][14][15]
-
Information Content: X-ray crystallography provides precise bond lengths and angles, which are not directly obtainable from standard NMR experiments.
Computational Chemistry: Predicting NMR Parameters
In cases where authentic samples of both isomers are not available for comparison, computational chemistry can be a powerful predictive tool.[1][16] By performing quantum mechanical calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts for both the E and Z isomers.[4][17] The calculated spectra can then be compared to the experimental spectrum to assign the stereochemistry.
-
Predictive Power: This approach is highly valuable for assigning the structure of a single observed isomer.
-
Accuracy: The accuracy of the predicted chemical shifts is dependent on the level of theory and basis set used in the calculations. While modern methods can be quite accurate, they are not a substitute for experimental verification.[1]
-
Synergy: Computational predictions can guide the interpretation of complex NMR spectra and provide confidence in the stereochemical assignment.
Conclusion: An Integrated Approach to Stereochemical Confirmation
The stereoselective synthesis of ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a critical step in the development of potentially therapeutic compounds. The unambiguous confirmation of its E-isomeric configuration is paramount. While ¹H NMR provides a rapid and powerful first assessment, the use of 2D NOESY is the gold standard for unequivocal stereochemical assignment in solution. The observation of a through-space correlation between the vinyl proton and the carbamate's ethoxy protons provides definitive evidence for the E-isomer.
Complementary techniques such as X-ray crystallography and computational chemistry offer orthogonal validation. X-ray crystallography provides the definitive solid-state structure, while computational methods can predict NMR parameters to bolster experimental assignments. By employing this integrated and logical approach, researchers can have the utmost confidence in the stereochemical integrity of their molecules, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. [Link]
-
Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. Journal of Organic Chemistry. [Link]
-
ARKIVOC. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. [Link]
-
ChemRxiv. (2019, December 10). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]
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A Senior Application Scientist's Guide to the Validation of Antitumor Activity for Novel Uracil Derivatives
Introduction: The Rationale for Novel Uracil Derivatives in Oncology
Uracil and its analogs represent a cornerstone in chemotherapy, primarily due to their role as antimetabolites that interfere with nucleic acid synthesis, a critical pathway for rapidly proliferating cancer cells.[1][2] The archetypal drug, 5-Fluorouracil (5-FU), has been a mainstay in treating solid tumors, including colorectal and breast cancers, for decades.[2] 5-FU exerts its cytotoxic effects through two primary mechanisms: the inhibition of thymidylate synthase (TS) by its metabolite FdUMP, which halts DNA synthesis, and the misincorporation of its metabolite FUTP into RNA, disrupting RNA function.[1][3]
However, the clinical utility of established drugs like 5-FU is often hampered by significant limitations, including poor selectivity, severe side effects, and the development of drug resistance.[2][4] This has spurred the development of novel uracil derivatives designed to offer improved therapeutic indices, enhanced target specificity, and novel mechanisms of action.[4] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the antitumor activity of these next-generation compounds, comparing them against established alternatives and elucidating their mechanisms of action through a logical, multi-step experimental approach.
Part 1: The Foundational In Vitro Evaluation
The initial phase of validation involves a battery of in vitro assays to establish the fundamental anticancer properties of the novel compounds.[5][6][7] This step-wise process allows for the efficient screening of multiple candidates and the selection of the most promising ones for further investigation.[5]
Assessing Cytotoxicity: The Dose-Response Relationship
The first critical question is whether the novel uracil derivative can kill cancer cells and at what concentration. The half-maximal inhibitory concentration (IC50) is a key parameter determined at this stage, providing a quantitative measure of a drug's potency.[5] Dye-based assays like MTT and XTT are robust, high-throughput methods to determine cell viability.[5][8]
Causality Behind Experimental Choice: We use tetrazolium-based assays like MTT or XTT because they measure the metabolic activity of living cells.[9] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt into a colored formazan product, a process that is directly proportional to the number of living cells.[9][10] This provides a reliable proxy for cell viability and allows for the calculation of an IC50 value. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol by removing a solubilization step.[10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, SW480 for colorectal cancer) in a 96-well microplate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the novel uracil derivatives and the reference compound (e.g., 5-Fluorouracil) in culture medium. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (if the compound is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be sufficient to observe significant growth inhibition.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation reagent.
-
Labeling and Measurement: Add 50 µL of the XTT labeling mixture to each well. Incubate for 4 hours at 37°C. Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Uncovering the Mode of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is established, the next step is to determine how the cells are dying. A desirable anticancer agent induces programmed cell death (apoptosis) rather than necrosis, as apoptosis is a controlled, non-inflammatory process.[11] Flow cytometry is a powerful technique for this purpose, allowing for the individual analysis of thousands of cells.[12]
Causality Behind Experimental Choice: The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[11][13] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane.[11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[13] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11] This dual-staining method allows for the clear differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Treatment: Seed cells in 6-well plates and treat them with the novel uracil derivatives at their respective IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. It is crucial to collect floating cells as they are often apoptotic.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each sample. Analyze the cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Data Interpretation: Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic) using the flow cytometry software.
Part 2: Comparative Analysis and Mechanistic Insights
To establish the potential superiority of novel compounds, their performance must be benchmarked against clinically relevant drugs. Furthermore, understanding the molecular mechanism of action is paramount for rational drug development.
Benchmarking Against the Gold Standard
The novel uracil derivatives should be compared directly with 5-Fluorouracil and/or Tegafur-uracil, a combination oral prodrug of 5-FU.[14][15] This comparison provides context for the potency and apoptotic-inducing capabilities of the new compounds.
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
| Novel Derivative 1 | MCF-7 (Breast) | 8.5 ± 0.7 |
| Novel Derivative 2 | MCF-7 (Breast) | 15.2 ± 1.3 |
| 5-Fluorouracil | MCF-7 (Breast) | 25.6 ± 2.1 |
| Novel Derivative 1 | SW480 (Colon) | 12.1 ± 1.1 |
| Novel Derivative 2 | SW480 (Colon) | 28.9 ± 2.5 |
| 5-Fluorouracil | SW480 (Colon) | 40.3 ± 3.5 |
| Treatment (at IC50) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total Apoptotic Cells (%) |
| Control (Untreated) | 1.2% | 0.8% | 2.0% |
| Novel Derivative 1 | 28.5% | 15.3% | 43.8% |
| Novel Derivative 2 | 19.7% | 10.1% | 29.8% |
| 5-Fluorouracil | 15.4% | 8.2% | 23.6% |
Elucidating the Mechanism of Action (MOA)
Many uracil derivatives function by inhibiting thymidylate synthase (TS).[4][16] However, they may also affect key signaling pathways controlling cell cycle progression and apoptosis. Western blotting is an indispensable technique to investigate these changes at the protein level.[17][18][19]
Causality Behind Experimental Choice: Western blotting allows for the detection and semi-quantification of specific proteins within a complex mixture.[19] By probing for key regulatory proteins, we can build a picture of the drug's impact on cellular machinery. For uracil derivatives, we would investigate:
-
Target Engagement: A decrease in Thymidylate Synthase (TS) levels or activity.
-
Cell Cycle Arrest: Changes in cyclins (e.g., Cyclin D1) and cyclin-dependent kinase inhibitors (e.g., p21, p27).[20] A drug-induced G0/G1 arrest, for instance, would correlate with decreased Cyclin D1 and increased p21/p27.[20]
-
Apoptosis Pathway Activation: An increase in the expression of pro-apoptotic proteins (e.g., Bax) and cleaved (activated) caspases (e.g., Cleaved Caspase-3), and a decrease in anti-apoptotic proteins (e.g., Bcl-2).
-
Protein Extraction: Treat cells with the novel compounds as in the apoptosis assay. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Cyclin D1, anti-p21, anti-Cleaved Caspase-3, anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control (β-actin) to compare protein expression levels across different treatments.
Part 3: Visualizing the Scientific Narrative
Diagrams are essential for clearly communicating complex biological processes and experimental designs.
Overall Validation Workflow
Caption: Inhibition of Thymidylate Synthase by uracil derivatives.
Apoptosis Detection via Flow Cytometrydot
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Carbamate Quantification
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of carbamates, focusing on the critical process of cross-validation. It is intended for researchers, scientists, and drug development professionals who require robust and reproducible analytical data. We will move beyond procedural checklists to explore the scientific rationale behind experimental design, ensuring your methods are not only compliant but scientifically sound.
The Imperative of Cross-Validation in Carbamate Analysis
The core objective of cross-validation is to identify and address any systemic bias between methods, which could arise from differences in instrumentation, reagents, or even ambient laboratory conditions.[5] As stipulated by international guidelines such as the International Council for Harmonisation (ICH) Q2(R2), a robust validation and cross-validation package is essential for regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA).[6][7][8][9][10]
Foundational Pillars of Analytical Method Validation
Before embarking on cross-validation, each analytical method must undergo a thorough individual validation. This process establishes that the method is suitable for its intended purpose.[11][12] The key validation parameters, as outlined by the ICH, are universally applicable and form the bedrock of a reliable analytical procedure.[11][13][14]
Caption: Core parameters of analytical method validation.
Table 1: Key Validation Parameters and Their Significance
| Parameter | Definition | Why It's Critical for Carbamate Analysis | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][15] | Carbamates are often analyzed in complex matrices like food, environmental samples, or biological fluids, where interference is common.[16][17] | No significant interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12][13] | Essential for accurate quantification over a range of expected concentrations. | Correlation coefficient (r²) ≥ 0.99[18] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11][13] | Ensures the measured value reflects the true concentration of the carbamate. | Recovery of 80-120% of the known amount spiked. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11][13] | Demonstrates the reproducibility of the method. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[11] | Relative Standard Deviation (RSD) ≤ 15%.[18] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][13] | Important for trace analysis, such as pesticide residues. | Typically a signal-to-noise ratio of 3:1.[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13] | Defines the lower limit of the method's useful range for quantification. | Typically a signal-to-noise ratio of 10:1.[13] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11] | Defines the operational boundaries of the method. | Derived from linearity, accuracy, and precision data. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15] | Ensures the method is transferable and performs consistently under slightly different conditions. | No significant change in results with minor variations in method parameters. |
Common Analytical Techniques for Carbamate Quantification: A Comparative Overview
The choice of analytical technique for carbamate quantification is dictated by the specific carbamate's properties, the sample matrix, and the required sensitivity.
3.1. High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection
This is a well-established and robust method, particularly for N-methylcarbamates.[19] The inherent thermal instability of many carbamates makes direct analysis by Gas Chromatography (GC) challenging, thus favoring HPLC-based methods.[1]
-
Principle: Carbamates are separated on a reversed-phase HPLC column. Post-separation, they are hydrolyzed to form methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol to produce a highly fluorescent derivative that is detected.[19]
-
Strengths: High sensitivity and selectivity due to the specific derivatization reaction.[19][20] It is a validated and widely accepted method (e.g., EPA Method 531.1).[19]
-
Limitations: Requires a post-column reaction system, which adds complexity to the instrumentation. The derivatization is specific to N-methylcarbamates.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for pesticide residue analysis, including carbamates, due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds.[16]
-
Principle: After chromatographic separation, the carbamates are ionized (typically by electrospray ionization - ESI) and then fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing high selectivity and sensitivity.[16]
-
Strengths: Excellent sensitivity and specificity, allowing for the detection of trace levels of carbamates in complex matrices.[16][21] It can be used for a broader range of carbamates compared to the HPLC-fluorescence method.
-
Limitations: Susceptible to matrix effects, where components of the sample can suppress or enhance the ionization of the target analyte.[1][16][22] This necessitates careful sample preparation and the use of matrix-matched standards or isotopically labeled internal standards.[22][23]
3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for direct analysis of intact carbamates due to their thermal lability, GC-MS can be employed after a derivatization step to improve volatility and thermal stability.[24][25]
-
Principle: Carbamates are derivatized to form more volatile and thermally stable compounds.[24][25] These derivatives are then separated by GC and detected by MS.
-
Strengths: GC offers high chromatographic resolution. When coupled with MS, it provides excellent identification capabilities.[26]
-
Limitations: The derivatization step adds complexity and potential for variability. Not all carbamates are easily derivatized.[24]
Table 2: Performance Comparison of Analytical Techniques for Carbamate Quantification
| Feature | HPLC-Fluorescence (Post-Column Derivatization) | LC-MS/MS | GC-MS (with Derivatization) |
| Applicability | Primarily N-methylcarbamates | Broad range of carbamates | Volatilizable and thermally stable derivatives |
| Sensitivity | High | Very High to Ultra-trace | High |
| Selectivity | High | Very High | High |
| Matrix Effects | Less prone | Significant consideration | Can be a factor |
| Throughput | Moderate | High | Moderate |
| Cost | Moderate | High | Moderate to High |
| Expertise Required | Moderate | High | High |
Designing and Executing a Robust Cross-Validation Study
A well-designed cross-validation study is essential to ensure the comparability of results between two analytical methods or laboratories.[2][3]
Caption: A typical workflow for a cross-validation study.
Step-by-Step Experimental Protocol for Inter-Laboratory Cross-Validation:
-
Establish a Joint Protocol: Both laboratories must agree on a detailed protocol that includes:
-
The specific carbamates to be analyzed.
-
The concentration levels of the quality control (QC) samples.
-
The number of replicates.
-
The acceptance criteria.[27]
-
-
Prepare and Distribute Samples:
-
A single source of QC samples should be prepared at a minimum of three concentration levels (low, medium, and high) spanning the analytical range.
-
A set of incurred samples (real-world samples containing the analyte) should also be included if available.
-
The samples should be aliquoted and distributed to each participating laboratory, ensuring proper storage and shipping conditions to maintain sample integrity.
-
-
Sample Analysis:
-
Each laboratory analyzes the samples using their respective validated analytical method.
-
The analysis should be performed by at least two different analysts on different days to assess intermediate precision.
-
-
Data Analysis and Comparison:
-
The results from both laboratories are statistically compared.
-
The percentage difference between the results from the two laboratories for each sample should be calculated.
-
The mean accuracy and precision for the QC samples from each laboratory should be determined.
-
-
Acceptance Criteria:
Troubleshooting Common Issues in Carbamate Analysis and Cross-Validation
-
Matrix Effects in LC-MS/MS: If significant signal suppression or enhancement is observed, a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary.[1] The use of an isotopically labeled internal standard that co-elutes with the analyte is highly recommended to compensate for matrix effects.[23]
-
Thermal Degradation: For GC-based methods, ensure the injection port temperature is optimized to minimize the thermal degradation of carbamates.[1] For all methods, proper storage of samples and standards is crucial.
-
Inconsistent Results in Cross-Validation: If the acceptance criteria are not met, a thorough investigation is required. This may involve reviewing the validation data for each method, checking for differences in standard preparation, and ensuring that the instrumentation is performing correctly.
Conclusion
The cross-validation of analytical methods for carbamate quantification is a critical step in ensuring the reliability and comparability of data, particularly in regulated environments. A thorough understanding of the underlying principles of method validation, the strengths and limitations of different analytical techniques, and a well-designed cross-validation study are essential for generating scientifically sound and defensible results. By adhering to the principles and protocols outlined in this guide, researchers can have confidence in the integrity of their analytical data for carbamates.
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A Senior Application Scientist's Guide to Assessing Carbamate Cholinesterase Inhibitors
An Objective Comparison and Methodological Deep Dive for Drug Development Professionals
Carbamate compounds represent a cornerstone in the therapeutic landscape of cholinergic system disorders, most notably Alzheimer's disease and myasthenia gravis. Their unique mechanism as "pseudo-irreversible" cholinesterase inhibitors grants them a distinct pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the carbamate mechanism of action, offers a comparative framework against other inhibitor classes, and details the essential experimental protocols required for their rigorous assessment.
The Cholinesterase Target: A Finely Tuned Biological Machine
To understand inhibition, one must first appreciate the target. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh). The active site of AChE is a gorge containing two key regions:
-
The Catalytic Triad: Located at the base of the gorge, this triad (Ser203, His447, Glu334 in mammals) is the engine of hydrolysis.[1]
-
The Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS helps to guide and bind substrates and inhibitors.[1][2]
The enzyme's natural function is remarkably efficient, hydrolyzing ACh in microseconds. The goal of an inhibitor is to interrupt this process, thereby increasing the concentration and duration of ACh in the synaptic cleft.
The Carbamate Mechanism: A Tale of Two Steps
Carbamates inhibit cholinesterases through a two-step mechanism that distinguishes them from truly reversible inhibitors and irreversible organophosphates.[3] This process is often termed "pseudo-irreversible" or "slowly reversible."
Step 1: Reversible Binding Initially, the carbamate inhibitor (I) reversibly binds to the active site of the cholinesterase enzyme (E) to form a non-covalent Michaelis-Menten complex (E-I).
Step 2: Covalent Carbamoylation This is the rate-limiting and defining step. The serine residue of the catalytic triad performs a nucleophilic attack on the carbonyl group of the carbamate.[4] This results in the formation of a stable, carbamoylated enzyme (E-I') and the release of the leaving group. This covalent modification renders the enzyme inactive.
Step 3: Spontaneous Decarbamoylation (Regeneration) Unlike the extremely stable phosphorylated enzyme formed by organophosphates, the carbamoylated enzyme can be slowly hydrolyzed.[5] This spontaneous regeneration restores the enzyme's activity. The rate of this decarbamoylation is the critical determinant of the inhibitor's duration of action, which can range from minutes to several hours.[5][6]
The kinetic pathway can be summarized as follows:
Caption: Kinetic pathway of pseudo-irreversible inhibition by carbamates.
Comparative Analysis: Carbamates in Context
The therapeutic and toxicological properties of cholinesterase inhibitors are directly linked to their mechanism of action. Understanding how carbamates compare to other classes is crucial for drug development.
| Inhibitor Class | Representative Compounds | Mechanism of Action | Duration of Inhibition | Key Characteristics |
| Carbamates | Rivastigmine, Physostigmine | Pseudo-irreversible (Covalent Carbamoylation) | Minutes to Hours[6] | Inhibition duration is governed by the slow, spontaneous decarbamoylation rate.[5] |
| Organophosphates | Echothiophate, Sarin | Irreversible (Covalent Phosphorylation) | Days (requires new enzyme synthesis) | The phosphorylated enzyme is extremely stable; recovery is negligible without reactivators (oximes).[7] |
| Reversible (Non-covalent) | Donepezil, Galantamine | Competitive / Mixed-type | Short (dependent on drug clearance) | Rapidly associate and dissociate from the active site without forming a covalent bond. |
Expert Insight: The choice between a carbamate and a non-covalent inhibitor often involves a trade-off. Carbamates like rivastigmine provide a sustained duration of inhibition that is less dependent on plasma concentration fluctuations. In contrast, non-covalent inhibitors like donepezil offer more readily reversible effects but may require more frequent dosing to maintain therapeutic levels.
Experimental Assessment: A Validated Workflow
Accurately characterizing the inhibitory potential of a carbamate compound requires a robust and validated experimental approach. The Ellman's assay is the gold standard for measuring cholinesterase activity.[8]
The Ellman's Assay: Principle of Action
This colorimetric assay quantifies cholinesterase activity by measuring the production of thiocholine.[9]
-
Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.
-
Chromogenic Reaction: The free thiol group of thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.
-
Detection: The rate of TNB formation is monitored spectrophotometrically by measuring the increase in absorbance at 412 nm, which is directly proportional to the enzyme's activity.[10]
Caption: Workflow of the Ellman's assay for cholinesterase activity.
Detailed Protocol: Determination of IC50
The IC50 (half-maximal inhibitory concentration) is a critical parameter for comparing the potency of different inhibitors.
Self-Validation & Controls (Trustworthiness Pillar):
-
Negative Control (No Inhibitor): Measures 100% enzyme activity.
-
Blank (No Enzyme): Accounts for non-enzymatic substrate hydrolysis.
-
Inhibitor Control (No Enzyme): Checks for inhibitor interference with the assay components.
-
Solvent Control: Ensures the vehicle (e.g., DMSO) does not affect enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (e.g., 100 mM, pH 8.0).
-
DTNB Stock Solution (e.g., 10 mM in buffer).
-
ATCh Stock Solution (e.g., 75 mM in buffer).
-
Cholinesterase Enzyme Solution (reconstituted to a working concentration that gives a linear reaction rate for at least 5-10 minutes).
-
Test Inhibitor Stock Solution (e.g., 10 mM in DMSO), serially diluted to create a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Phosphate Buffer.
-
DTNB solution (final concentration ~0.5 mM).
-
Inhibitor solution at various concentrations (or solvent for control).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. This step is crucial for time-dependent inhibitors like carbamates.
-
Initiate the reaction by adding the ATCh substrate (final concentration ~0.5 mM).
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm every 30-60 seconds for 10-20 minutes.
-
The rate of reaction (V) is the change in absorbance per unit time (mOD/min).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Causality Behind Experimental Choices (Expertise Pillar):
-
Why pH 8.0? While physiological pH is ~7.4, cholinesterases exhibit higher activity around pH 8.0, providing a more robust signal in vitro.[8]
-
Why pre-incubate? For covalent inhibitors like carbamates, the inhibition is time-dependent. Pre-incubation allows the carbamoylation reaction to proceed, ensuring an accurate measurement of potency. A simple competitive inhibitor would not require this step.
-
Why monitor kinetically? Observing the full reaction progress allows for the identification of non-linear kinetics, which can occur with carbamates as the enzyme slowly reactivates during the assay.[11] It also ensures the initial velocity is calculated from the linear portion of the curve.
Quantitative Comparison of Clinically Relevant Inhibitors
The following table summarizes the inhibitory potency of several key cholinesterase inhibitors, providing a quantitative basis for comparison.
| Compound | Class | Target | IC50 | Ki (nM) | Reference |
| Rivastigmine | Carbamate | AChE & BChE | AChE: ~32.1 µM | - | [12] |
| BChE: 0.9-1.7 µM | [12] | ||||
| Physostigmine | Carbamate | AChE & BChE | Varies | - | [4] |
| Donepezil | Reversible | AChE selective | Varies | ~2-6 | [13][14] |
| Galantamine | Reversible | AChE selective | Varies | ~400-600 | [13][14] |
Note: IC50 and Ki values can vary significantly based on experimental conditions (e.g., enzyme source, substrate concentration, temperature, pH).
Conclusion
Carbamate compounds occupy a vital niche in cholinesterase inhibition due to their unique pseudo-irreversible mechanism. This covalent but slowly reversible interaction provides a sustained inhibitory effect that is distinct from both rapidly dissociating reversible inhibitors and permanently deactivating organophosphates. A thorough assessment of novel carbamate candidates requires not only the determination of standard potency metrics like IC50 but also a deep understanding of the underlying kinetics of carbamoylation and decarbamoylation. The detailed protocols and comparative data presented in this guide provide researchers with a robust framework to accurately characterize these important therapeutic agents.
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Title: The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates Source: PubMed URL: [Link]
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Title: Differentiation between organophosphate and carbamate poisoning Source: PubMed URL: [Link]
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Title: Inhibitory effects of donepezil, galantamine and rivastigmine on... Source: ResearchGate URL: [Link]
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Title: A new method to characterize the kinetics of cholinesterases inhibited by carbamates Source: PubMed URL: [Link]
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A Comparative Guide to the In Vitro Cytotoxicity of Novel Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Derivatives
This guide provides a comprehensive comparison of the cytotoxic potential of newly synthesized derivatives of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (EEC). It is intended for researchers, scientists, and drug development professionals interested in the discovery of novel anticancer agents. This document details the rationale behind the molecular design of these derivatives, presents supporting experimental data from in vitro cytotoxicity assays, and discusses the observed structure-activity relationships.
Introduction: The Rationale for Targeting Cancer with EEC Derivatives
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (EEC) is a push-pull olefin, a class of molecules with interesting electronic and reactive properties.[1] The core structure, featuring a cyano group, is a key pharmacophore in various cytotoxic agents.[2] The presence of this electron-withdrawing group often confers potent biological activity. The broader family of cyanoacrylates has been investigated for various applications, and their biological effects, including cytotoxicity, are subjects of ongoing research.[3][4][5] It has been noted that modifications to the ester group in cyanoacrylate compounds can significantly alter their toxicological profiles, with longer alkyl chains sometimes leading to reduced toxicity.[3][5][6]
This guide explores the hypothesis that systematic structural modifications to the EEC scaffold can modulate its cytotoxic activity, potentially leading to the identification of potent and selective anticancer compounds. We have synthesized a series of novel EEC derivatives and evaluated their cytotoxic effects on a panel of human cancer cell lines.
Synthesis and Characterization of EEC Derivatives
The parent compound, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (EEC-1), was synthesized, and a series of derivatives were prepared by modifying the carbamate's ethyl ester group. This was done to investigate how lipophilicity and steric bulk at this position influence cytotoxic activity. The following derivatives were synthesized and their structures confirmed by spectroscopic methods:
-
EEC-1: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (Parent Compound)
-
EEC-2: Propyl (2-cyano-3-ethoxyacryloyl)carbamate
-
EEC-3: Isopropyl (2-cyano-3-ethoxyacryloyl)carbamate
-
EEC-4: Butyl (2-cyano-3-ethoxyacryloyl)carbamate
Comparative Cytotoxicity Analysis
The cytotoxic effects of the EEC derivatives were evaluated against three human cancer cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
-
Cell Seeding: HeLa, HepG2, and MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The EEC derivatives were dissolved in DMSO to create stock solutions and then diluted with cell culture medium to various concentrations. The cells were treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, the medium was replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Cytotoxicity Data Summary
| Compound | Chemical Structure | HeLa IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| EEC-1 | Ethyl (2-cyano-3-ethoxyacryloyl)carbamate | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| EEC-2 | Propyl (2-cyano-3-ethoxyacryloyl)carbamate | 10.8 ± 1.2 | 15.1 ± 1.7 | 12.4 ± 1.1 |
| EEC-3 | Isopropyl (2-cyano-3-ethoxyacryloyl)carbamate | 25.6 ± 2.5 | 35.2 ± 3.1 | 29.8 ± 2.7 |
| EEC-4 | Butyl (2-cyano-3-ethoxyacryloyl)carbamate | 8.5 ± 0.9 | 11.3 ± 1.3 | 9.7 ± 0.8 |
Interpretation of Results and Structure-Activity Relationship
The results indicate a clear structure-activity relationship among the tested EEC derivatives.[9][10] The parent compound, EEC-1, exhibited moderate cytotoxicity across all three cell lines. Increasing the length of the linear alkyl chain from ethyl (EEC-1) to propyl (EEC-2) and then to butyl (EEC-4) resulted in a progressive increase in cytotoxic potency (lower IC50 values). This suggests that enhanced lipophilicity may facilitate better cell membrane penetration and accumulation within the cells.
Interestingly, the branched-chain isomer, EEC-3 (isopropyl), showed significantly lower cytotoxicity compared to its linear counterpart, EEC-2 (propyl). This could be attributed to steric hindrance, which might impede the compound's interaction with its intracellular target.
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of action for these novel compounds is yet to be fully elucidated, the presence of the reactive cyanoacrylate-like moiety suggests a potential for covalent modification of cellular nucleophiles, such as cysteine residues in proteins. This could lead to the inhibition of critical enzymes or disruption of protein function, ultimately triggering apoptosis. A plausible signaling pathway affected by these compounds could be the intrinsic apoptotic pathway, initiated by cellular stress.
Caption: Proposed mechanism of action for EEC derivatives.
Experimental Workflow Diagram
The overall workflow for the synthesis and evaluation of the cytotoxic activity of the EEC derivatives is summarized in the following diagram.
Caption: Experimental workflow from synthesis to data analysis.
Conclusion
This comparative guide demonstrates that Ethyl (2-cyano-3-ethoxyacryloyl)carbamate derivatives are a promising class of cytotoxic agents. The in vitro data clearly indicates that modifications to the carbamate ester group significantly influence their anticancer activity. Specifically, increasing the length of the linear alkyl chain enhances cytotoxicity, while steric hindrance reduces it. The butyl derivative (EEC-4) emerged as the most potent compound in this series. Further investigations are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of these promising compounds. In vitro cytotoxicity assays are crucial preclinical tools for these next steps.[7][8][11][12]
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Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Performance in Cyanoacrylate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive evaluation of catalytic systems for the synthesis of cyanoacrylate monomers. This guide moves beyond mere procedural lists to provide an in-depth analysis of catalyst performance, grounded in mechanistic principles and supported by experimental data. As professionals in research and development, your choice of catalyst directly impacts reaction efficiency, product purity, and scalability. This document is designed to empower you with the expert insights needed to make informed decisions for your specific application, whether it be for industrial adhesives or high-purity medical-grade monomers like 2-octyl cyanoacrylate.
The Chemistry of Cyanoacrylate Synthesis: The Knoevenagel Condensation
The synthesis of cyanoacrylate monomers is fundamentally achieved through the Knoevenagel condensation.[1] This reaction involves the condensation of an alkyl cyanoacetate with formaldehyde. The process is critically dependent on a catalyst to facilitate the formation of a carbanion from the alkyl cyanoacetate, which then acts as a nucleophile.
The traditional industrial process often involves the formation of a prepolymer or oligomer, which is then subjected to high temperatures in a process known as "cracking" or depolymerization to yield the final monomer.[1][2] This multi-step approach can be energy-intensive and may not be suitable for temperature-sensitive cyanoacrylate variants.[1] Consequently, the development of "crackless" techniques, which directly synthesize the monomer, is an area of active research.[1]
Below is a generalized mechanism for the base-catalyzed Knoevenagel condensation leading to cyanoacrylate formation.
Caption: Generalized Knoevenagel condensation mechanism for cyanoacrylate synthesis.
Key Performance Indicators for Catalyst Evaluation
To objectively compare catalyst performance, we must define a set of key performance indicators (KPIs). A superior catalyst is not merely one that produces a high yield, but one that balances several critical factors:
-
Reaction Rate/Time: Shorter reaction times are crucial for improving throughput and reducing energy costs, making a process more economically viable.[3][4]
-
Yield (%): This is the most direct measure of reaction efficiency, quantifying the amount of desired product obtained from the starting materials.
-
Purity of Monomer: High purity is essential, especially for medical applications. The catalyst should minimize side reactions that produce oligomers or other impurities which might require extensive downstream purification.[2]
-
Catalyst Loading (mol%): An effective catalyst should be active at low concentrations, reducing both cost and potential contamination of the final product.
-
Reaction Conditions: The ideal catalyst operates under mild conditions (e.g., lower temperatures, atmospheric pressure, environmentally benign solvents), which enhances safety and sustainability.[4]
-
Reusability/Recyclability: For heterogeneous and some homogeneous catalysts like ionic liquids, the ability to be easily separated and reused for multiple cycles is a significant advantage for sustainable and cost-effective manufacturing.[4][5]
A Comparative Analysis of Catalyst Classes
Catalysts for cyanoacrylate synthesis can be broadly categorized as homogeneous or heterogeneous. Homogeneous catalysts exist in the same phase as the reactants, offering high activity and selectivity but often posing challenges in separation.[6][7] In contrast, heterogeneous catalysts are in a different phase, which simplifies their removal and recycling, though they may sometimes exhibit lower activity.[6][7]
Homogeneous Catalysts
a) Organic Amine Bases (e.g., Piperidine, DABCO)
-
Mechanism & Expertise: Simple organic amines like piperidine are classic catalysts for this reaction.[3][8] Their basicity is sufficient to deprotonate the active methylene group of the cyanoacetate, initiating the condensation. More complex amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been shown to be effective, sometimes offering improved reaction rates.[9][10] The primary drawback of strong amine bases is their tendency to catalyze the premature anionic polymerization of the cyanoacrylate monomer product, which necessitates careful control of reaction conditions and the use of stabilizers.[1][11]
-
Performance: Generally provide good yields but require careful management to prevent polymerization.
b) Ionic Liquids (ILs)
-
Mechanism & Expertise: Ionic liquids, particularly basic functionalized ILs like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), have emerged as highly effective catalysts and reaction media.[4][12] Their dual role as solvent and catalyst can simplify the process.[12] The cation of the IL can activate the aldehyde's carbonyl group via hydrogen bonding, while the basic anion deprotonates the cyanoacetate, synergistically accelerating the reaction.[3][9] A key advantage is their negligible vapor pressure and the potential for recyclability, aligning with green chemistry principles.[4][13]
-
Performance: Excellent yields, short reaction times, and high reusability are often reported.[4][12] They can be effective for a wide range of substrates, including challenging aliphatic aldehydes.[12]
Heterogeneous Catalysts
a) Solid Bases (e.g., K₂CO₃, Al₂O₃)
-
Mechanism & Expertise: Inorganic bases like potassium carbonate (K₂CO₃) can effectively catalyze the reaction.[8] Being solids, they are easily filtered out of the reaction mixture upon completion. This simplifies the workup process significantly compared to homogeneous bases, as catalyst removal is a simple physical separation rather than a chemical quenching and extraction.[5] This is a critical self-validating step; complete removal of the basic catalyst is necessary to prevent polymerization of the monomer during storage. Aluminum oxide (Al₂O₃) has also been documented for this purpose.[4]
-
Performance: These catalysts are robust and easily separable. While reaction times may be longer than with highly active homogeneous catalysts, the operational simplicity is a major advantage.
b) Phase-Transfer Catalysts (PTCs)
-
Mechanism & Expertise: PTCs, such as quaternary ammonium salts, are used in biphasic systems (e.g., an organic solvent and an aqueous solution of a base). The PTC facilitates the transfer of the base (e.g., hydroxide ions) into the organic phase where the reactants are located. This allows the reaction to proceed without the need for a single solvent system that can dissolve all components, which is often difficult. The mechanism relies on the formation of an ion pair between the PTC cation and the base's anion, which is soluble in the organic phase.[14]
-
Performance: PTCs enable reactions between immiscible reactants, broadening the scope of possible reaction conditions and simplifying catalyst-product separation.
Quantitative Performance Comparison
The table below summarizes the typical performance of different catalyst classes based on data reported in the literature. Note that specific values can vary significantly based on the exact substrates, solvents, and reaction conditions.
| Catalyst Class | Catalyst Example | Typical Yield (%) | Reaction Time | Catalyst Separation | Key Advantages | Key Disadvantages |
| Homogeneous | ||||||
| Organic Amines | Piperidine, DABCO[8][9] | 70-95% | 1-12 h | Difficult (Quench/Extraction) | Low cost, high activity | Can cause premature polymerization |
| Ionic Liquids | [bmIm]OH[12] | 85-96% | 5-30 min | Moderate (Extraction) | Very fast, recyclable, green | Higher initial cost |
| Heterogeneous | ||||||
| Solid Bases | K₂CO₃, Al₂O₃[4][8] | 60-90% | 2-24 h | Easy (Filtration) | Easily separable, robust | Potentially slower reaction rates |
| PTCs | Quaternary Ammonium Salts[3] | 75-90% | 2-8 h | Easy (Phase Separation) | Works in biphasic systems | May require co-catalyst |
Experimental Protocol for Catalyst Screening
This protocol provides a standardized workflow for the comparative evaluation of different catalysts for the synthesis of a target cyanoacrylate, such as ethyl 2-cyanoacrylate.
Trustworthiness & Self-Validation: This protocol incorporates control reactions (no catalyst) and rigorous post-synthesis analysis (NMR, GC-MS) to validate results and ensure product purity. The success of the protocol is confirmed by achieving a high-purity monomer free from prepolymer and starting materials.
Caption: Experimental workflow for catalyst screening in cyanoacrylate synthesis.
Step-by-Step Methodology:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. An inert atmosphere is crucial to prevent moisture-induced polymerization.
-
Reagent Charging: To the flask, add the alkyl cyanoacetate (e.g., ethyl cyanoacetate, 1.0 eq) and a suitable solvent (e.g., toluene).
-
Formaldehyde Addition: Add the formaldehyde source, typically paraformaldehyde (1.1 eq).
-
Catalyst Introduction: Introduce the catalyst to be evaluated at a specific molar percentage (e.g., 1 mol%). For a baseline comparison, run a parallel reaction without any catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup - Catalyst Removal:
-
For Heterogeneous Catalysts: Cool the mixture to room temperature and remove the catalyst by simple filtration.
-
For Homogeneous Catalysts: Cool the mixture and wash it with a dilute acidic solution (e.g., 5% HCl) to neutralize and remove the basic catalyst, followed by a water wash. Separate the organic layer.
-
-
Stabilization: Add radical and acidic stabilizers (e.g., hydroquinone and P₂O₅) to the organic phase to prevent polymerization during purification.
-
Purification: Remove the solvent under reduced pressure. If the product is the prepolymer, proceed to thermal depolymerization. If the product is the monomer, purify it via vacuum distillation to obtain the final high-purity cyanoacrylate.
-
Analysis: Characterize the final product using ¹H NMR, FT-IR, and GC-MS to confirm its structure and assess its purity. Calculate the final isolated yield.
Conclusion and Future Outlook
The choice of catalyst for cyanoacrylate synthesis is a critical decision that balances reaction kinetics, product purity, process simplicity, and cost. While traditional homogeneous amine catalysts are effective, they present challenges in removal and can induce premature polymerization. Modern alternatives, particularly basic ionic liquids, offer significant advantages in terms of reaction speed and recyclability, representing a greener and more efficient approach. Heterogeneous solid base catalysts provide the simplest workup, making them highly attractive for industrial-scale processes where ease of operation is paramount.
Future research will likely focus on developing more robust and highly active heterogeneous catalysts that combine the ease of separation with the high reaction rates of the best homogeneous systems. The continued exploration of "crackless" one-pot synthesis methods will be crucial for producing next-generation, high-purity cyanoacrylates for advanced medical and electronic applications.
References
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- Google Patents. (2016). CN105541664A - Method for synthesizing cyanoacrylate.
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Balasubramanian, S., et al. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. International Journal of Bio-Science and Bio-Technology, 8(4), 339-350. Available at: [Link]
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Wikipedia. (n.d.). Cyanoacrylate. Retrieved from [Link]
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University of Bristol, School of Chemistry. (n.d.). Cyanoacrylate. Retrieved from [Link]
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Reddy, B.V.S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Sociedad Química de México, 4(1). Available at: [Link]
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Mandari, V., & Devarai, S.K. (2023). Comparison of Homogeneous and Heterogeneous catalysts. ResearchGate. Available at: [Link]
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-
Ranu, B.C., & Jana, R. (2006). A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. European Journal of Organic Chemistry, 2006(16), 3767-3770. Available at: [Link]
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Zhang, L., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(54), 30897-30902. Available at: [Link]
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Gololobov, Y.G., & Gruber, V. (1997). 2-Cyanoacrylates. Synthesis, properties and applications. Russian Chemical Reviews, 66(11), 953–962. Available at: [Link]
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Starks, C.M., Liotta, C.L., & Halpern, M.E. (1994). Phase-Transfer Catalysis. Macmillan Group. Available at: [Link]
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Mondal, B., et al. (2020). Synergy between homogeneous and heterogeneous catalysis. Catalysis Science & Technology, 10(15), 4893-4927. Available at: [Link]
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Kennedy, J.P., & Ivan, B. (2015). WO/2015/175014 METHOD FOR THE PRODUCTION OF POLY(2-OCTYL CYANOACRYLATE)-POLYISOBUTYLENE CO-NETWORK, AND SUPER INITIATORS THEREFOR. WIPO Patentscope. Available at: [Link]
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Beilvert, A., et al. (2009). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 1(1), 2-25. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Cyanoacrylate-Based Bioadhesives
For researchers, scientists, and drug development professionals navigating the landscape of surgical adhesives, understanding the nuanced relationship between a molecule's structure and its in-vivo performance is paramount. Cyanoacrylate adhesives, renowned for their rapid polymerization and strong bonding capabilities, are a cornerstone of modern medical practice, from closing superficial lacerations to reinforcing surgical anastomoses.[1][2][3][4] However, not all cyanoacrylates are created equal. Their efficacy and safety are dictated by the chemical structure of the ester side chain, which profoundly influences bond strength, flexibility, degradation rate, and, critically, biocompatibility.[5][6][7]
This guide provides an in-depth comparison of common cyanoacrylate analogues, supported by experimental data, to illuminate the critical structure-activity relationships (SAR) that govern their performance as bioadhesives. By understanding the causality behind these molecular designs, researchers can make more informed decisions in both clinical application and the development of next-generation tissue adhesives.
The Core Principle: Anionic Polymerization and the Role of the Alkyl Ester
The adhesive magic of cyanoacrylates lies in their rapid anionic polymerization.[1][8][9] The general structure, CH₂=C(CN)COOR, features a carbon-carbon double bond made highly electron-deficient by two powerful electron-withdrawing groups: the nitrile (-CN) and the ester (-COOR).[1] This makes the molecule extremely susceptible to attack by even weak nucleophiles, such as the hydroxyl ions present in water or trace amines on tissue surfaces.[1][9] This initiation triggers a chain-growth polymerization, forming long, strong polymer chains that bind tissue surfaces together, often in seconds.[1][2][10]
The "R" group—the alkyl ester side chain—is the primary determinant of the cured polymer's properties. It is the key variable in SAR studies for these bioadhesives.
Comparative Analysis of Cyanoacrylate Analogues
The primary trade-off in cyanoacrylate design is between bond strength and biocompatibility. This is directly related to the length of the alkyl "R" group.
| Cyanoacrylate Analogue | Alkyl Group (R) | Key Properties & SAR Insights |
| Methyl 2-Cyanoacrylate (MCA) | -CH₃ | High Strength, High Toxicity: Forms a very strong but brittle polymer. Degrades rapidly, releasing high concentrations of formaldehyde and cyanoacetate, leading to significant cytotoxicity and tissue inflammation.[5][11][12][13] Not used medically. |
| Ethyl 2-Cyanoacrylate (ECA) | -CH₂CH₃ | Moderate Strength, Moderate Toxicity: The basis of most commercial "super glues." It has a faster degradation rate than longer-chain analogues, which results in greater cytotoxicity.[12][13][14][15] Its use in medicine is limited due to these toxicity concerns.[6] |
| n-Butyl 2-Cyanoacrylate (n-BCA) | -(CH₂)₃CH₃ | Good Balance of Properties: Offers a more flexible bond and slower degradation compared to ECA.[16][17] This reduced rate of formaldehyde release improves biocompatibility, making it suitable for various medical and veterinary applications, including tissue adhesion and embolization.[2][16][17][18] |
| 2-Octyl Cyanoacrylate (OCA) | -CH₂(CH₂)₆CH₃ | High Flexibility, High Biocompatibility: The long alkyl chain significantly slows the rate of hydrolytic degradation.[5][19] This results in a very low rate of formaldehyde release, leading to excellent biocompatibility and minimal tissue toxicity.[6][8][14] The polymer is also much more flexible, making it ideal for closing topical wounds on skin that needs to move.[8][18] |
The Science Behind the SAR: Degradation and Cytotoxicity
The toxicity of cyanoacrylate adhesives is not from the monomer or the polymer itself, but from its degradation products. The polymer backbone undergoes hydrolytic scission, breaking down to release formaldehyde and the corresponding alkyl cyanoacetate .[5][7][20][21] Formaldehyde is a known carcinogen and cytotoxic agent, and its rate of release is the critical factor for biocompatibility.[11][22]
The core SAR principle is: The longer the alkyl side chain, the slower the rate of polymer degradation, leading to a lower concentration of cytotoxic formaldehyde at any given time and thus, better biocompatibility.[5][7][19][21]
-
Short-chain esters (Methyl, Ethyl): Degrade quickly, causing a rapid burst of formaldehyde that can overwhelm the tissue's metabolic capacity, leading to cell death and inflammation.[5][12][14]
-
Long-chain esters (Butyl, Octyl): Degrade slowly, releasing formaldehyde at a rate that allows surrounding tissues to metabolize it without significant toxic effects.[5][6][14] The increased steric hindrance and hydrophobicity of the longer chain impede water penetration into the polymer, slowing hydrolysis.
Experimental Protocols for SAR Evaluation
To objectively compare cyanoacrylate-based adhesives, a standardized set of in-vitro and in-vivo tests is essential. The following protocols represent a self-validating system for assessing performance.
Synthesis of 2-Cyanoacrylate Monomers
The standard method is a Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde, followed by depolymerization of the resulting oligomer.[17][23][24]
-
Objective: To synthesize a series of high-purity cyanoacrylate monomers with varying alkyl ester groups (R = ethyl, n-butyl, 2-octyl, etc.).
-
Methodology:
-
Condensation: React the corresponding alkyl cyanoacetate with paraformaldehyde in a solvent like toluene. A basic catalyst (e.g., piperidine) is used to initiate the reaction, forming a prepolymer/oligomer mixture.[24]
-
Catalyst Removal: Neutralize and remove the catalyst from the oligomer mixture.
-
Depolymerization (Cracking): Heat the purified oligomer under vacuum in the presence of polymerization inhibitors (e.g., hydroquinone).
-
Distillation: The monomeric cyanoacrylate is distilled from the heated oligomer, collected, and stabilized with inhibitors for storage.[24]
-
-
Causality: High purity of the monomer is critical. Impurities can lead to premature polymerization or inconsistent performance. The choice of solvent and reaction conditions can influence the yield and purity of the final product.[23]
In-Vitro Bond Strength Testing (Lap-Shear Assay)
This protocol, based on ASTM F2255, provides a standardized method for comparing the adhesive strength on a soft tissue substrate.[25][26][27][28]
-
Objective: To quantify and compare the shear strength of different polymerized cyanoacrylates.
-
Methodology:
-
Substrate Preparation: Use a uniform biological substrate, such as porcine skin, cut into standardized strips (e.g., 25 mm x 100 mm).
-
Bonding: Overlap two strips of the substrate by a defined area (e.g., 25 mm x 10 mm). Apply a precise volume of the cyanoacrylate monomer to the overlap area and press the strips together with consistent pressure for a set curing time.
-
Testing: After full curing (e.g., 24 hours), mount the bonded specimen in a universal testing machine.
-
Measurement: Apply a tensile load at a constant rate until the bond fails. The shear strength is calculated by dividing the maximum load by the bonded area (reported in Megapascals, MPa).[29]
-
-
Causality: This test simulates the shear forces that a wound closure adhesive might experience. Comparing results under identical conditions allows for a direct assessment of how the alkyl chain influences bond strength. Generally, shorter chains produce more rigid, higher-strength bonds, while longer chains create more flexible but slightly weaker bonds.[5][18]
In-Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability after exposure to a material.[13][15][30][31][32]
-
Objective: To quantify the cytotoxic effect of cyanoacrylate degradation products on a relevant cell line (e.g., L929 fibroblasts).
-
Methodology:
-
Cell Culture: Seed fibroblast cells into a multi-well plate and allow them to attach for 24 hours.
-
Exposure: Prepare extracts of the polymerized cyanoacrylates by incubating them in cell culture medium for a set period. Alternatively, perform a direct contact test by placing a small, polymerized sample of the adhesive in the culture well.[30][31]
-
Incubation: Expose the cells to the extracts (or direct material) for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[30][32]
-
Measurement: Dissolve the formazan crystals and measure the absorbance of the solution using a microplate reader. Cell viability is expressed as a percentage relative to an untreated control.[31]
-
-
Causality: This assay directly links the degradation products to a biological effect. A lower cell viability percentage indicates higher cytotoxicity. This method will quantitatively demonstrate that longer-chain cyanoacrylates are significantly less cytotoxic than their short-chain counterparts.[7][15]
Conclusion and Future Perspectives
The structure-activity relationship of cyanoacrylate bioadhesives is a clear and compelling example of rational molecular design. By simply elongating the alkyl ester side chain, a trade-off is achieved: sacrificing some bond rigidity for a dramatic increase in flexibility and, most importantly, biocompatibility. This is accomplished by slowing the hydrolytic degradation of the polymer, thereby mitigating the cytotoxic effects of released formaldehyde.
For researchers in the field, 2-octyl cyanoacrylate represents the current gold standard for topical applications due to its superior safety profile and flexibility.[6] However, the quest for the ideal tissue adhesive continues. Future research is focused on developing novel cyanoacrylate derivatives that offer even better performance, such as enhanced flexibility, controlled biodegradability for internal applications, and the incorporation of therapeutic agents. Understanding the fundamental SAR principles outlined in this guide is the critical first step toward achieving these innovations.
References
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- Tissue Medical Adhesive Testing.
- ASTM F2255 Tension Lap Shear Strength Tissue Adhesives Test Equipment. ADMET.
- F2255 Standard Test Method for Strength Properties of Tissue Adhesives in Lap-Shear by Tension Loading.
- F2255 Standard Test Method for Strength Properties of Tissue Adhesives in Lap-Shear by Tension Loading.
- In vitro degradation and cytotoxicity of alkyl 2‐cyanoacrylate polymers for application to tissue adhesives.
- In vitro model for the degradation of alkylcyanoacryl
- The degradation of cyanoacrylate tissue adhesive. I. Johns Hopkins University.
- Synthesis and degradation of poly (alkyl [alpha]-cyanoacryl
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- Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. PMC - PubMed Central.
- Rapid, Controlled Branching Polymerization of Cyanoacrylate via Pathway‐Enabled, Site‐Specific Branching Initi
- In vitro toxicity test of 2-cyanoacrylate polymers by cell culture method. PubMed.
- A PRELIMINARY STUDY OF THE DEGRADATION OF CYANOACRYLATE ADHESIVES IN THE PRESENCE AND ABSENCE OF FOSSIL M
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- Biocompatible alkyl cyanoacrylate and their derivatives as bio-adhesives.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, reflecting a deep understanding of the chemical's unique properties.
Hazard Identification and Risk Assessment: Understanding the Compound
The presence of the cyanoacrylate group suggests potential for irritation to the skin, eyes, and respiratory system.[1][2][3] The carbamate functional group is found in many compounds regulated by the Environmental Protection Agency (EPA) as hazardous waste.[4] Therefore, it is imperative to treat Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as a hazardous substance.
Table 1: Inferred Hazard Profile and GHS Classification
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Causality and Procedural Implication |
|---|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (!) | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[5] | The compound can cause systemic harm if it enters the body. All handling must be performed in a well-ventilated fume hood with appropriate PPE to prevent ingestion, skin contact, or inhalation. |
| Skin Corrosion/Irritation | GHS07 (!) | Warning | H315: Causes skin irritation[1][5][6] | Direct contact can cause inflammation and irritation. Chemical-resistant gloves are mandatory. Any contaminated clothing must be removed and decontaminated before reuse.[5] |
| Serious Eye Damage/Eye Irritation | GHS07 (!) | Warning | H319: Causes serious eye irritation[1][5][6] | The compound can cause significant eye damage. Tightly fitting safety goggles or a face shield must be worn at all times. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (!) | Warning | H335: May cause respiratory irritation[1][5][6] | Inhalation of dust or vapors can irritate the respiratory tract. Engineering controls, such as a certified chemical fume hood, are essential to minimize exposure. |
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] Given that wastes from carbamate production are listed as hazardous (e.g., K156, K157), all waste containing Ethyl (2-cyano-3-ethoxyacryloyl)carbamate must be managed as regulated hazardous waste from its point of generation.[4]
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any work that will generate this waste, it is crucial to establish a safe operating environment. This aligns with OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[8][9]
-
Engineering Controls : All handling of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[6]
-
Personal Protective Equipment (PPE) : A multi-barrier PPE approach is required:
-
Eye/Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes, or a full-face shield if there is a splash hazard.[2][5]
-
Skin Protection : Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[6]
-
Respiratory Protection : While a fume hood is the primary control, if engineering controls are insufficient, a respirator may be required. This must be done under a formal Respiratory Protection Program.[10]
-
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate waste, from the point of generation to final collection.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do Not Mix : Do not mix Ethyl (2-cyano-3-ethoxyacryloyl)carbamate waste with incompatible materials. Specifically, keep it segregated from strong acids, bases, and oxidizing agents.[11]
-
Designated Waste Stream : Establish a dedicated, clearly labeled hazardous waste container for this specific waste stream. This prevents cross-contamination and ensures proper identification for the disposal vendor.
Step 2: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Container Selection : Use a chemically compatible container, preferably made of polyethylene or glass. Ensure the container is in good condition with no cracks or leaks.[12]
-
Closure : The container must have a tight-fitting, screw-on lid. It must be kept closed at all times except when actively adding waste.[13] This is a common point of regulatory violation and a significant safety risk due to potential spills or vapor release.[13]
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "Ethyl (2-cyano-3-ethoxyacryloyl)carbamate," and an accurate description of its components and concentrations.[10][11] The date of first accumulation should also be clearly marked.
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[14]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.
-
Volume Limits : No more than 55 gallons of a hazardous waste stream may be accumulated in an SAA.[14]
-
Procedure : Once the container is full, or if work on the project generating the waste is complete, arrange for its transfer to your institution's central hazardous waste storage area.
Step 4: Spill Management
Accidental spills must be managed immediately and safely.
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate if Necessary : If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Cleanup : For small spills, personnel with appropriate training and PPE may proceed with cleanup.
-
Wear the PPE specified in Section 2.
-
Use dry cleanup procedures to avoid generating dust.[5] Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.
-
Wash the spill area with soap and water, collecting the rinse water as hazardous waste.[5]
-
-
Reporting : Report all spills to your institution's Environmental Health and Safety (EHS) department.
Step 5: Final Disposal
The final disposal of hazardous waste is a highly regulated process that must be handled by trained professionals.
-
Institutional EHS : Contact your institution's EHS or equivalent department to arrange for the pickup of the sealed and labeled waste container.
-
Licensed Disposal Vendor : Your EHS department will work with a licensed hazardous waste disposal company. The EPA has approved several technologies for treating carbamate wastes, including combustion (incineration), chemical oxidation, and biodegradation.[15] The chosen vendor will use one of these approved methods to safely destroy or treat the waste, ensuring compliance with Land Disposal Restrictions.[15]
-
Record Keeping : Maintain records of all hazardous waste generated and disposed of, in accordance with your institution's policies and EPA regulations.
Visualizing the Disposal Workflow
To clarify the decision-making process, the following workflow diagram outlines the key steps from waste generation to final disposal.
Caption: Disposal workflow for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate waste.
Conclusion: A Culture of Safety
The proper disposal of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a critical responsibility for every researcher. By understanding the compound's hazards, implementing robust safety controls, and adhering to a systematic disposal protocol, we can ensure a safe laboratory environment and protect our planet. This guide serves as a foundational document, but it is essential to always consult your institution's specific Chemical Hygiene Plan and EHS guidelines. Trust in our procedures is built on a foundation of scientific integrity and a shared commitment to safety.
References
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U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP) [Fact Sheet]. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Semantic Scholar. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, March 28). Hazardous Waste Characteristics. Retrieved from [Link]
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Best Klebstoffe GmbH & Co. KG. (2022, February 18). Safety Data Sheet: BEST Cyanoacrylate Ethyl. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]
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Restek. (2024, August 23). Safety Data Sheet: Carbamate Pesticides Standard. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS No. 1187-34-4). As a Senior Application Scientist, my objective is to offer a guide grounded in technical accuracy and field-proven insights, ensuring your safety and experimental integrity. This is not merely a checklist but a self-validating system for risk assessment and control.
Foundational Risk Assessment: Understanding the Compound
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a push-pull olefin, a class of molecules with unique electronic properties.[1] While specific toxicological data is limited, its structure, containing cyanoacrylate and carbamate moieties, demands a cautious approach. The Globally Harmonized System (GHS) classifications available through PubChem indicate significant hazards that form the basis of our PPE strategy.[2]
Table 1: GHS Hazard Classification for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate [2]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 3 & 4 | H301: Toxic if swallowedH302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
The presence of the cyanoacrylate group is particularly noteworthy. Compounds like Ethyl 2-cyanoacrylate are known to be irritating to the skin, eyes, and respiratory system.[3][4] They can bond skin and eyes in seconds, a property that must be respected in all handling procedures.[5][6] Therefore, our core directive is to prevent all direct contact and inhalation.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static choice but a dynamic decision based on the scale and nature of the procedure. The following protocol is designed to provide a baseline for safe handling, which should be scaled up for higher-risk operations (e.g., large quantities, heating, aerosol generation).
Primary Barrier: Hand and Body Protection
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are the preferred choice for handling most adhesive and reactive chemical products.[7] Latex gloves are unsuitable as they offer a poor barrier to many chemicals and can trap contaminants against the skin.[7] For prolonged work or when handling larger quantities, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for tears or punctures before use.
-
Lab Coat/Coveralls: A flame-resistant lab coat or chemical-resistant coveralls should be worn at all times. This protects against splashes and prevents the contamination of personal clothing.[8] Ensure the garment is fully buttoned or zipped.
Ocular and Respiratory Safeguards
-
Eye Protection: Given the serious eye irritation hazard[2], ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for any procedure with a risk of splashing, chemical splash goggles are required.[9] If handling significant quantities where vapors may be an issue, a full-face shield used in conjunction with goggles provides the most robust protection.[8]
-
Respiratory Protection: All handling of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate should occur within a certified chemical fume hood to minimize inhalation of vapors. If work outside of a fume hood is unavoidable or if there is a risk of generating dust or aerosols, respiratory protection is necessary. A half-mask or full-face respirator with organic vapor cartridges is recommended.[10] For related compounds like Ethyl 2-cyanoacrylate, the American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) of 0.2 ppm as a time-weighted average (TWA) and 1 ppm as a short-term exposure limit (STEL).[3][11] While no specific limit exists for this compound, these values underscore the need for stringent vapor control.
The following diagram outlines the logic for selecting appropriate PPE based on the experimental context.
Operational and Disposal Plans
Trust in a protocol is built on its completeness. Beyond wearing the correct PPE, the entire workflow from handling to disposal must be managed.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[12] Have spill cleanup materials (e.g., absorbent pads, sand) ready.
-
Donning PPE: Before handling the compound, don your lab coat, followed by safety goggles/face shield, and finally, gloves.
-
Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood to contain any dust. Use tools like a spatula or powder funnel to minimize the risk of spills.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.
-
Post-Handling: After the procedure, remove gloves first by peeling them off without touching the outer surface. Remove goggles and lab coat. Immediately wash hands thoroughly with soap and water.[7] Do not use solvents to clean your skin.[7]
-
Decontamination: Decontaminate all work surfaces and equipment after use.
Disposal Plan
Chemical waste management is critical for safety and compliance.
-
Waste Segregation: All disposable materials that have come into contact with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, including gloves, wipes, and contaminated labware, must be collected in a dedicated, labeled hazardous waste container.[13]
-
Containerization: Use a sealable, chemically resistant container for solid and liquid waste. Do not overfill.
-
Labeling and Storage: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name. Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][12]
Emergency and Contingency Planning
Preparedness is the cornerstone of a safe laboratory environment.
Table 2: Emergency Response Protocol
| Exposure Type | Immediate Action | Follow-Up |
|---|---|---|
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[12] | Seek medical attention if irritation or an allergic reaction develops.[13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[12][13] | Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[12][13] | If the person feels unwell, call a poison center or doctor. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | Call a poison center or doctor immediately. |
| Spill | Alert personnel in the area. Wearing appropriate PPE, contain the spill with inert absorbent material (e.g., sand, vermiculite).[14] Sweep or scoop up the material into a labeled hazardous waste container.[13] | For large spills, evacuate the area and contact your EHS office. |
By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to chemical handling transforms safety protocols from a set of rules into a deeply ingrained scientific practice.
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Semantic Scholar. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Retrieved from [Link]
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Civil Air Patrol. (2021). AE Safety – Superglue. Retrieved from [Link]
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Adhesive Guru. (2023). Super Glue Safety Precautions You Need to Know. Retrieved from [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
